Product packaging for 3-(Aminomethyl)-5-methyl-4H-1,2,4-triazole(Cat. No.:CAS No. 131052-49-8)

3-(Aminomethyl)-5-methyl-4H-1,2,4-triazole

Cat. No.: B137494
CAS No.: 131052-49-8
M. Wt: 112.13 g/mol
InChI Key: YADGRHBCQYSHSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-(Aminomethyl)-5-methyl-4H-1,2,4-triazole is a useful research compound. Its molecular formula is C4H8N4 and its molecular weight is 112.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H8N4 B137494 3-(Aminomethyl)-5-methyl-4H-1,2,4-triazole CAS No. 131052-49-8

Properties

IUPAC Name

(5-methyl-1H-1,2,4-triazol-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N4/c1-3-6-4(2-5)8-7-3/h2,5H2,1H3,(H,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YADGRHBCQYSHSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NN1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90362543
Record name 1-(5-Methyl-1H-1,2,4-triazol-3-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90362543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131052-49-8, 1192477-93-2
Record name 1-(5-Methyl-1H-1,2,4-triazol-3-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90362543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3-methyl-1H-1,2,4-triazol-5-yl)methanamine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 3-(Aminomethyl)-5-methyl-4H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 3-(Aminomethyl)-5-methyl-4H-1,2,4-triazole, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of a single, detailed experimental protocol for this specific molecule in published literature, this guide presents a proposed synthetic pathway based on established methods for analogous 1,2,4-triazole derivatives. The characterization data is a combination of reported physical properties and predicted spectral data based on closely related structures.

Compound Overview

This compound is a five-membered heterocyclic compound containing three nitrogen atoms. The presence of a primary amine and a methyl group on the triazole ring makes it a versatile building block for the synthesis of more complex molecules with potential biological activity. The aminomethyl-1,2,4-triazole scaffold can be found in various pharmacologically active compounds.

Table 1: Physical and Chemical Properties

PropertyValueSource
Molecular Formula C₄H₈N₄Calculated
Molecular Weight 112.13 g/mol Echemi[1]
Appearance White to off-white solid (predicted)---
Boiling Point 318.4 °C at 760 mmHgEchemi[1]
Density 1.239 g/cm³Echemi[1]
Flash Point 172.3 °CEchemi[1]
Refractive Index 1.58Echemi[1]
Vapor Pressure 0.000362 mmHg at 25°CEchemi[1]

Proposed Synthesis Pathway

A plausible and efficient synthetic route to this compound can be adapted from the synthesis of structurally similar compounds, such as [3-(Trifluoromethyl)-1H-1,2,4-triazol-5-yl]methylamine derivatives[2]. The proposed multi-step synthesis starts from readily available starting materials and involves the formation of a protected aminomethyl triazole intermediate, followed by deprotection to yield the final product.

SynthesisWorkflow cluster_0 Step 1: Amidrazone Formation cluster_1 Step 2: Triazole Ring Cyclization cluster_2 Step 3: Deprotection Boc_Gly_Hyd Boc-Glycine Hydrazide Amidrazone Intermediate Amidrazone Boc_Gly_Hyd->Amidrazone Reaction Ethyl_Acetimidate Ethyl Acetimidate Ethyl_Acetimidate->Amidrazone Protected_Triazole Boc-Protected Triazole Amidrazone_ref Intermediate Amidrazone Amidrazone_ref->Protected_Triazole Heat/ Base Final_Product This compound Protected_Triazole_ref Boc-Protected Triazole Protected_Triazole_ref->Final_Product Acidic Conditions

Caption: Proposed three-step synthesis workflow for this compound.

Detailed Experimental Protocols (Proposed)

The following protocols are proposed based on analogous syntheses and may require optimization for the specific target molecule.

Step 1: Synthesis of N'-(1-aminoethylidene)-2-((tert-butoxycarbonyl)amino)acetohydrazide (Intermediate Amidrazone)
  • To a solution of Boc-glycine hydrazide (1 equivalent) in methanol, add ethyl acetimidate hydrochloride (1.2 equivalents).

  • Add a catalytic amount of a suitable base (e.g., triethylamine) to neutralize the hydrochloride.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or used directly in the next step.

Step 2: Synthesis of tert-butyl ((5-methyl-4H-1,2,4-triazol-3-yl)methyl)carbamate (Boc-Protected Triazole)
  • Dissolve the crude intermediate amidrazone from Step 1 in a high-boiling point solvent such as N,N-dimethylformamide (DMF) or dioxane.

  • Heat the mixture to reflux (typically 100-150 °C) for 4-8 hours to induce cyclization.

  • Monitor the reaction by TLC.

  • After cooling to room temperature, pour the reaction mixture into water to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry under vacuum.

  • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 3: Synthesis of this compound (Final Product)
  • Suspend the Boc-protected triazole from Step 2 in a suitable solvent such as dichloromethane (DCM) or ethyl acetate.

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in dioxane, dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the deprotection by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Triturate the residue with diethyl ether to precipitate the product as its corresponding salt (e.g., hydrochloride or trifluoroacetate).

  • The free amine can be obtained by neutralization with a base (e.g., sodium bicarbonate solution) and extraction with an organic solvent, followed by solvent evaporation.

ExperimentalWorkflow start Start step1 Amidrazone Formation: Boc-Gly-Hyd + Ethyl Acetimidate start->step1 step2 Cyclization: Heat in high-boiling solvent step1->step2 step3 Deprotection: Acidic conditions (e.g., TFA/DCM) step2->step3 purification Purification: Precipitation/Recrystallization step3->purification characterization Characterization: NMR, IR, MS, Elemental Analysis purification->characterization end End Product characterization->end

Caption: A generalized experimental workflow for the synthesis and characterization of the target compound.

Characterization

The following table summarizes the expected characterization data for this compound. The predicted spectral data are based on the analysis of structurally similar compounds.

Table 2: Predicted Spectroscopic Data

TechniqueExpected Data
¹H NMR (DMSO-d₆, 400 MHz)δ (ppm): ~2.3 (s, 3H, CH₃), ~3.8 (s, 2H, CH₂), ~8.2 (br s, 2H, NH₂), ~13.5 (br s, 1H, NH)
¹³C NMR (DMSO-d₆, 100 MHz)δ (ppm): ~12 (CH₃), ~35 (CH₂), ~155 (C-CH₃), ~160 (C-CH₂NH₂)
IR (KBr, cm⁻¹)~3300-3100 (N-H stretching), ~2950 (C-H stretching), ~1640 (N-H bending), ~1580 (C=N stretching)
Mass Spectrometry (ESI+)m/z: 113.0827 [M+H]⁺

Signaling Pathways and Logical Relationships

The synthesis of this compound involves a logical progression of chemical transformations. The following diagram illustrates the relationship between the key steps and intermediates.

LogicalRelationship Start Starting Materials (Boc-Glycine Hydrazide, Ethyl Acetimidate) Intermediate1 Amidrazone Intermediate Start->Intermediate1 Condensation Intermediate2 Boc-Protected Triazole Intermediate1->Intermediate2 Intramolecular Cyclization FinalProduct Target Compound (this compound) Intermediate2->FinalProduct Amine Deprotection

Caption: Logical relationship of key transformations in the proposed synthesis.

Conclusion

References

An In-depth Technical Guide to the Chemical Properties of 3-(Aminomethyl)-5-methyl-4H-1,2,4-triazole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data for the specific core structure of 3-(Aminomethyl)-5-methyl-4H-1,2,4-triazole is not extensively available in publicly accessible literature. This guide provides a comprehensive overview based on the well-documented chemical properties of closely related 1,2,4-triazole derivatives. The principles, experimental protocols, and characterization data presented herein are foundational for research into this specific compound class.

Introduction to 1,2,4-Triazole Derivatives

The 1,2,4-triazole ring is a crucial scaffold in medicinal and agricultural chemistry, renowned for its diverse biological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and antifungal properties.[1][2] The inherent physicochemical properties of the 3-amino-1,2,4-triazole motif, such as enhancing solubility and chemical stability, make its derivatives attractive candidates for drug development.[3] This guide focuses on the chemical properties of derivatives based on the this compound core, extrapolating from data on analogous structures to provide a predictive and practical framework for researchers.

Synthesis and Experimental Protocols

The synthesis of 1,2,4-triazole derivatives can be achieved through several reliable pathways. A common and efficient method involves the cyclization of substituted thiosemicarbazides in an alkaline medium.[2] Alternative routes include the reaction of hydrazides with aminoguanidine or the cyclization of amidrazones.[4][5]

General Protocol for Synthesis via Thiosemicarbazide Cyclization

A widely used method involves two main steps: the formation of a thiosemicarbazide intermediate, followed by its cyclization.

  • Step 1: Synthesis of 1,4-Substituted Thiosemicarbazide: An acid hydrazide (e.g., phenylacetic acid hydrazide) is condensed with an appropriate isothiocyanate in a solvent like ethanol. The mixture is typically refluxed for several hours to yield the corresponding 1,4-substituted thiosemicarbazide.[2]

  • Step 2: Alkaline Cyclization: The purified thiosemicarbazide is then refluxed in an aqueous alkaline solution (e.g., 8% NaOH). During this process, intramolecular cyclization occurs with the elimination of water to form the 4-aryl-5-substituted-4H-1,2,4-triazole-3-thiol. The product is typically isolated by acidifying the reaction mixture to precipitate the triazole derivative.[2]

Below is a generalized workflow for this synthetic approach.

G cluster_0 Step 1: Thiosemicarbazide Formation cluster_1 Step 2: Triazole Ring Cyclization A Acid Hydrazide (e.g., Phenylacetic Acid Hydrazide) C Reaction Vessel (Ethanol, Reflux) A->C B Aryl Isothiocyanate B->C D 1,4-Substituted Thiosemicarbazide C->D Condensation E Thiosemicarbazide Intermediate D->E Purification & Use F Alkaline Solution (e.g., 8% NaOH, Reflux) E->F G Cyclization Reaction F->G Intramolecular Cyclization H Acidification (e.g., HCl) G->H I Final Product (4,5-Disubstituted-4H-1,2,4-triazole-3-thiol) H->I Precipitation

Caption: General workflow for the synthesis of 1,2,4-triazole-3-thiols.

Physicochemical Properties

The physical and chemical properties of 1,2,4-triazole derivatives are highly dependent on their substitution patterns. These properties are crucial for their application in drug design, affecting solubility, bioavailability, and receptor binding.

General Properties

Derivatives of 1,2,4-triazole are typically white or yellowish crystalline solids.[6][7] Their solubility varies, with many being insoluble in water but soluble in organic solvents like ethanol, chloroform, and acetone.[6] The presence of amino and thiol groups can lead to tautomeric equilibria, influencing their reactivity and spectral characteristics.

Quantitative Data on Related Derivatives

The following table summarizes key physical properties of various 1,2,4-triazole derivatives documented in the literature.

Compound NameMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)Reference
3-Amino-5-methylthio-1H-1,2,4-triazoleC₃H₆N₄S130.17130-133[8]
4-Amino-5-methyl-4H-1,2,4-triazole-3-thiolC₃H₆N₄S130.17202-205[6][9]
5-Benzyl-4-phenyl-4H-1,2,4-triazole-3-thiolC₁₅H₁₃N₃S267.35196-197[10]
5-Benzyl-4-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiolC₁₆H₁₅N₃OS297.38177-178[10]
[3-(Trifluoromethyl)-1H-1,2,4-triazol-5-yl]methanamine HClC₄H₆ClF₃N₄202.57189-191[5]
Isopropyl (1-(3-chlorophenyl)-3-((4-(2-hydroxy-1-(1H-1,2,4-triazol-1-yl)propan-2-yl)phenyl)amino)-3-oxopropyl)carbamateC₂₄H₂₈ClN₅O₄486.19144-146[11]

Spectroscopic Characterization

The structures of synthesized 1,2,4-triazole derivatives are confirmed using a combination of spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Experimental Protocols for Characterization
  • ¹H and ¹³C NMR Spectroscopy: Spectra are typically recorded on a 400 or 500 MHz spectrometer using deuterated solvents like DMSO-d₆ or CDCl₃. Chemical shifts (δ) are reported in parts per million (ppm) relative to a standard like tetramethylsilane (TMS).[3][12]

  • Infrared (IR) Spectroscopy: IR spectra are often recorded using KBr pellets on an FT-IR spectrometer. Characteristic absorption bands (ν) are reported in wavenumbers (cm⁻¹).[10][12]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) using techniques like electrospray ionization (ESI) is employed to confirm the molecular formula of the compounds.[11]

Key Spectroscopic Data

The table below presents characteristic spectral data for representative 1,2,4-triazole derivatives.

Compound Class / Specific Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Key IR Bands (ν, cm⁻¹)Reference
4-Amino-4H-1,2,4-triazole derivatives 8.25 (s, 2H, Triazole-H), 8.10 (s, 1H, CH=N)158.0 (N=CH), 147.0 (Triazole-C)3097 (Ar-H), 1640 (HC=N), 1433 (N-N)[12]
5-Benzyl-4-aryl-4H-1,2,4-triazole-3-thiols 13.81 (s, 1H, SH), 7.10-7.45 (m, Ar-H), 3.81 (s, 2H, CH₂)N/A3344 (N-H), 2570 (SH), 1606 (C=N)[10]
[3-(CF₃)-1H-1,2,4-triazol-5-yl]methanamine HCl 8.95 (s, 3H, NH₃⁺), 4.30 (s, 2H, CH₂)152.9 (Triazole-C), 119.5 (q, CF₃), 33.9 (CH₂)N/A[5]
5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol 13.69 (s, 1H, SH), 9.93 (s, 1H, N=CH), 7.50-7.87 (m, Ar-H), 2.31 (s, 3H, CH₃)N/AN/A[7]

Chemical Reactivity and Tautomerism

The chemical reactivity of 1,2,4-triazole derivatives is largely governed by the functional groups attached to the heterocyclic core. Thiol-substituted triazoles, for instance, exist in a thione-thiol tautomeric equilibrium, which is influenced by the solvent.

Thione-Thiol Tautomerism

Quantum chemical calculations have shown that in the gas phase and aprotic solvents, the thione tautomer is generally more stable. However, in polar, protic solvents, the thiol form can predominate.[13] This equilibrium is critical as it dictates the site of electrophilic attack (e.g., alkylation), with the thione form favoring reaction at the sulfur atom.

Caption: Thione-thiol tautomeric equilibrium in 1,2,4-triazole-3-thiols.
Note: The images in the diagram above are placeholders representing the chemical structures of the Thione and Thiol forms.

Reactions at the Aminomethyl Group

The aminomethyl group provides a key site for further functionalization. The primary amine can react with aldehydes and ketones to form Schiff bases (azomethines), which are versatile intermediates for synthesizing more complex molecules and are known to possess their own range of biological activities.[7][10]

Conclusion

While specific data on this compound derivatives are sparse, a robust understanding of their chemical properties can be extrapolated from closely related analogues. They are accessible through established synthetic routes like thiosemicarbazide cyclization and can be reliably characterized by standard spectroscopic techniques. The interplay of functional groups, particularly the aminomethyl and potential thiol moieties, governs their reactivity and potential for further derivatization. The rich biological activity profile of the 1,2,4-triazole scaffold underscores the importance of continued research into this compound class for applications in drug discovery and development.[14][15]

References

Spectroscopic Analysis of 3-(Aminomethyl)-5-methyl-4H-1,2,4-triazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This technical guide provides a detailed overview of the spectroscopic analysis of 3-(aminomethyl)-5-methyl-4H-1,2,4-triazole. Due to the limited availability of specific experimental data for this exact compound in the public domain, this document focuses on the expected spectroscopic characteristics based on the analysis of closely related 1,2,4-triazole derivatives. The information herein is intended to guide researchers, scientists, and drug development professionals in the characterization of this and similar molecules. The methodologies and expected data ranges are compiled from various studies on substituted 1,2,4-triazoles.

Chemical Structure

The fundamental structure of a 1,2,4-triazole ring is a five-membered heterocycle with three nitrogen atoms and two carbon atoms. In the case of this compound, the core triazole ring is substituted with an aminomethyl group at position 3 and a methyl group at position 5.

NMR Analysis Workflow A Sample Preparation (Dissolve in deuterated solvent) B Instrument Setup (400/500 MHz Spectrometer) A->B C Data Acquisition (¹H and ¹³C spectra) B->C D Data Processing (Fourier transform, phasing, baseline correction) C->D E Spectral Analysis (Chemical shift, multiplicity, integration) D->E

The Expanding Therapeutic Potential of Novel 1,2,4-Triazole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The 1,2,4-triazole nucleus, a five-membered heterocyclic ring containing three nitrogen atoms, has emerged as a privileged scaffold in medicinal chemistry. Its unique structural features, including the ability to engage in hydrogen bonding and its metabolic stability, have led to the development of a diverse array of biologically active compounds.[1][2][3] This technical guide provides an in-depth overview of the recent advancements in the biological activities of novel 1,2,4-triazole derivatives, with a focus on their anticancer, antifungal, antimicrobial, and enzyme-inhibiting properties. Detailed experimental protocols, quantitative data summaries, and visual representations of key pathways and workflows are presented to support researchers and drug development professionals in this dynamic field.

Anticancer Activity: Targeting Key Oncogenic Pathways

Novel 1,2,4-triazole derivatives have demonstrated significant potential as anticancer agents by targeting various critical components of cancer cell proliferation and survival.[4][5]

Data Summary: In Vitro Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of representative 1,2,4-triazole derivatives against various cancer cell lines. The IC50 values, representing the concentration required to inhibit 50% of cell growth, are presented.

Compound IDCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
8c MCF-73.6Doxorubicin-
8d MCF-7-Doxorubicin-
10b HeLa<12--
10e HeLa<12--
TP6 B16F1041.12 - 61.11--
5e PANC15.9 - 7.3--
5f PANC15.9 - 7.3--
5g PANC15.9 - 7.3--

Note: '-' indicates data not available in the cited sources.

Mechanism of Action: Multi-Targeting Approach

Several studies have elucidated the mechanisms underlying the anticancer effects of 1,2,4-triazole derivatives. These compounds have been shown to inhibit key enzymes and proteins involved in cancer progression, including:

  • EGFR (Epidermal Growth Factor Receptor): Compound 8c exhibited significant EGFR inhibition with an IC50 value of 3.6 µM.[4]

  • BRAF: Compounds 8c and 8d were identified as potent inhibitors of the BRAF kinase.[4]

  • Tubulin: Compounds 8c and 8d also demonstrated strong tubulin polymerization inhibitory activity.[4]

  • Aromatase: Molecular docking studies suggest that some 1,2,4-triazole derivatives can bind to the active site of aromatase, an enzyme involved in estrogen biosynthesis, which is crucial for certain types of breast cancer.[6]

Signaling Pathway Visualization

The following diagram illustrates the signaling pathways targeted by anticancer 1,2,4-triazole derivatives.

anticancer_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS BRAF BRAF RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Tubulin Tubulin Microtubules Microtubules Tubulin->Microtubules Polymerization Microtubules->Proliferation Mitosis Triazole_EGFR 1,2,4-Triazole Derivative (e.g., 8c) Triazole_EGFR->EGFR Triazole_BRAF 1,2,4-Triazole Derivative (e.g., 8c, 8d) Triazole_BRAF->BRAF Triazole_Tubulin 1,2,4-Triazole Derivative (e.g., 8c, 8d) Triazole_Tubulin->Tubulin

Caption: Targeted oncogenic pathways by 1,2,4-triazole derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[4][6]

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa, A549)[6]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • 1,2,4-triazole derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

Procedure:

  • Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the 1,2,4-triazole derivatives and a vehicle control (DMSO).

  • Incubate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

Antifungal Activity: Disrupting Fungal Cell Integrity

1,2,4-triazole derivatives are renowned for their antifungal properties, with several compounds developed into clinically used drugs (e.g., fluconazole, itraconazole).[1][7] Novel derivatives continue to show promising activity against a range of pathogenic fungi.

Data Summary: In Vitro Antifungal Activity

The following table summarizes the in vitro antifungal activity of representative 1,2,4-triazole derivatives, presenting their Minimum Inhibitory Concentration (MIC) values.

Compound IDFungal StrainMIC (µg/mL)Reference CompoundMIC (µg/mL)
6u Rhizoctonia solani50 (80.8% inhibition)Chlorothalonil50 (85.9% inhibition)
7 Candida albicans0.0156 (MIC80)Voriconazole0.25 (MIC80)
21 Cryptococcus neoformans0.0156 (MIC80)Voriconazole0.0156 (MIC80)
AN5 Aspergillus niger100 (20.5 mm inhibition zone)Itraconazole100 (24.7 mm inhibition zone)
AN6 Aspergillus niger100 (22.5 mm inhibition zone)Itraconazole100 (24.7 mm inhibition zone)

Note: MIC80 represents the minimum concentration required to inhibit 80% of fungal growth.

Mechanism of Action: Inhibition of Lanosterol 14α-Demethylase (CYP51)

The primary mechanism of antifungal action for many 1,2,4-triazole derivatives is the inhibition of lanosterol 14α-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway.[8][9] Ergosterol is an essential component of the fungal cell membrane. Inhibition of CYP51 leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately disrupting membrane integrity and inhibiting fungal growth.

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[10][11]

Materials:

  • Fungal strains (e.g., Candida albicans, Aspergillus niger)

  • RPMI-1640 medium

  • 96-well microtiter plates

  • 1,2,4-triazole derivatives (dissolved in DMSO)

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a twofold serial dilution of the 1,2,4-triazole derivatives in RPMI-1640 medium in a 96-well plate.

  • Prepare a standardized fungal inoculum (e.g., 0.5-2.5 x 10³ CFU/mL).

  • Add the fungal inoculum to each well.

  • Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubate the plates at 35°C for 24-48 hours.

  • The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (e.g., ≥50% or ≥80%) compared to the growth control, which can be assessed visually or by measuring the optical density.

General Experimental Workflow

The development of novel 1,2,4-triazole derivatives typically follows a structured workflow from synthesis to biological evaluation.

experimental_workflow Start Start Synthesis Synthesis of 1,2,4-Triazole Derivatives Start->Synthesis Purification Purification & Characterization (e.g., Chromatography, NMR, MS) Synthesis->Purification Biological_Screening Initial Biological Screening (e.g., Antimicrobial, Anticancer) Purification->Biological_Screening Hit_Identification Hit Identification (Active Compounds) Biological_Screening->Hit_Identification Hit_Identification->Synthesis Inactive Dose_Response Dose-Response Studies (e.g., IC50, MIC determination) Hit_Identification->Dose_Response Active Mechanism_of_Action Mechanism of Action Studies (e.g., Enzyme Assays, Docking) Dose_Response->Mechanism_of_Action Lead_Optimization Lead Optimization (SAR Studies) Mechanism_of_Action->Lead_Optimization Lead_Optimization->Synthesis Iterative Design In_Vivo_Studies In Vivo Efficacy & Toxicity (Animal Models) Lead_Optimization->In_Vivo_Studies Optimized Lead End End In_Vivo_Studies->End

Caption: General workflow for the development of 1,2,4-triazole derivatives.

Broader Biological Activities

Beyond anticancer and antifungal applications, novel 1,2,4-triazole derivatives have demonstrated a wide spectrum of other biological activities, including:

  • Antibacterial Activity: Certain derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria, with some compounds exhibiting MIC values comparable to standard antibiotics.[1][10][12]

  • Antiviral Activity: The 1,2,4-triazole scaffold is present in antiviral drugs like Ribavirin, and new derivatives are being explored for activity against various viruses, including influenza and HIV.[13][14][15]

  • Enzyme Inhibition: These compounds have been shown to inhibit various enzymes implicated in disease, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant to Alzheimer's disease, as well as α-glucosidase, a target for diabetes.[16][17][18]

The 1,2,4-triazole scaffold continues to be a highly fruitful area of research in medicinal chemistry, yielding novel derivatives with a broad and potent range of biological activities. The ability of these compounds to interact with diverse biological targets underscores their potential for the development of new therapeutic agents for a wide range of diseases. This guide provides a foundational resource for researchers to build upon, facilitating the design, synthesis, and evaluation of the next generation of 1,2,4-triazole-based drugs.

References

A Technical Guide to the Mechanisms of Action of 1,2,4-Triazole Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: The 1,2,4-triazole scaffold is a privileged heterocyclic core in medicinal chemistry, forming the basis for a wide array of therapeutic agents.[1][2] Its derivatives exhibit a broad spectrum of pharmacological activities, including potent antifungal, anticancer, antiviral, and enzyme-inhibiting properties.[3][4][5] This is attributed to the unique physicochemical characteristics of the triazole ring, which can act as a bioisostere for amide, ester, or carboxylic acid groups and engage in various non-covalent interactions, enhancing binding affinity to biological targets and improving solubility.[6] This technical guide provides an in-depth exploration of the core mechanisms of action for 1,2,4-triazole compounds, presents quantitative data on their efficacy, details key experimental protocols for their evaluation, and visualizes the critical pathways and workflows involved.

Antifungal Mechanism of Action: Inhibition of Ergosterol Biosynthesis

The most well-established mechanism of action for antifungal 1,2,4-triazole compounds, such as fluconazole and itraconazole, is the inhibition of lanosterol 14α-demethylase, a fungal cytochrome P450 enzyme (CYP51).[7][8] This enzyme is a critical component in the biosynthesis of ergosterol, the primary sterol in fungal cell membranes responsible for maintaining membrane integrity, fluidity, and the function of membrane-bound proteins.[7][8]

The mechanism proceeds as follows:

  • Binding to CYP51: The triazole compound enters the fungal cell. A nitrogen atom (typically N4) in the triazole ring binds to the heme iron atom in the active site of the lanosterol 14α-demethylase enzyme.[7][9]

  • Enzyme Inhibition: This binding event prevents the enzyme from catalyzing the oxidative removal of the 14α-methyl group from its natural substrate, lanosterol.[7][9][10]

  • Ergosterol Depletion: The inhibition of this key step halts the ergosterol biosynthesis pathway.[7]

  • Toxic Sterol Accumulation: Consequently, the fungal cell membrane becomes depleted of ergosterol and accumulates toxic 14α-methylated precursor sterols.[7]

  • Cell Disruption: This disruption of membrane composition and structure leads to increased membrane permeability, dysfunction of membrane-associated enzymes, and ultimately, the inhibition of fungal growth (fungistatic effect) or cell death (fungicidal effect).[7]

G Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Ergosterol Ergosterol Membrane Fungal Cell Membrane (Integrity & Fluidity) Ergosterol->Membrane Triazole 1,2,4-Triazole Compound Inhibition Triazole->Inhibition CYP51->Ergosterol Accumulation Accumulation of Toxic Sterols CYP51->Accumulation Inhibition->CYP51 Disruption Membrane Disruption & Cell Death Accumulation->Disruption

Diagram 1. Antifungal mechanism via CYP51 inhibition.
Quantitative Data: Antifungal Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for various 1,2,4-triazole derivatives against different fungal strains. Lower MIC values indicate higher potency.

Compound IDFungal StrainMIC (μg/mL)Reference
46a & 47d C. albicans3.125[4]
55a E. faecalis2[4]
Compound 10k Aspergillus spp.0.125 - 1[11]
Benzotriazine Hybrids C. albicans0.0156 - 2.0[11]
Fused Triazole 39c E. coli3.125[4]
Fused Triazole 39h P. aeruginosa3.125[4]

Anticancer Mechanisms of Action

1,2,4-triazole derivatives exert their anticancer effects through diverse and complex mechanisms, often targeting key pathways involved in cell proliferation, survival, and metastasis.[4][12]

Enzyme Inhibition

A primary anticancer strategy for triazoles is the inhibition of specific enzymes that are overactive or dysregulated in cancer cells.[4]

  • Kinase Inhibition: Many triazole derivatives function as kinase inhibitors.[4] Kinases are enzymes that regulate a vast number of cellular processes, including cell cycle progression, proliferation, and apoptosis.[4] By blocking the ATP-binding site of kinases such as PIM-1, c-Kit, RET, and FLT3, triazole compounds can halt downstream signaling cascades that promote cancer cell growth.[4]

  • STAT3 Inhibition: The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many human cancers, promoting tumor cell survival and proliferation. Certain 1,2,4-triazole derivatives have been shown to inhibit the STAT3 signaling pathway.[13]

G cluster_0 Cell Membrane Receptor Growth Factor Receptor (e.g., Tyrosine Kinase) Kinase Kinase Domain Substrate Substrate Protein Kinase->Substrate Phosphorylation pSubstrate Phosphorylated Substrate Kinase->pSubstrate ATP ATP ATP->Kinase Triazole 1,2,4-Triazole Kinase Inhibitor Block Triazole->Block Signaling Downstream Signaling (e.g., MAPK, PI3K/Akt) pSubstrate->Signaling Proliferation Cell Proliferation, Survival, Angiogenesis Signaling->Proliferation Block->Kinase Apoptosis Apoptosis Block->Apoptosis Induction

Diagram 2. General mechanism of kinase inhibition.
Other Anticancer Mechanisms

Beyond enzyme inhibition, 1,2,4-triazoles can induce cancer cell death through other routes:

  • DNA Intercalation: Some derivatives can insert themselves between the base pairs of DNA, disrupting DNA replication and transcription and leading to cell cycle arrest and apoptosis.[4]

  • Apoptosis and Autophagy Modulation: Triazole compounds can trigger programmed cell death (apoptosis) or modulate autophagy pathways within cancer cells.[1]

  • Tubulin Modulation: They can interfere with the dynamics of microtubules, which are essential for cell division, leading to mitotic catastrophe.[4]

Quantitative Data: Anticancer Activity

The following table presents the half-maximal inhibitory concentration (IC₅₀) and half-maximal effective concentration (EC₅₀) values for select 1,2,4-triazole compounds against various cancer cell lines.

Compound IDCancer Cell LineActivityValue (µM)Reference
12d MCF-7 (Breast)IC₅₀1.5[13]
62i HT-29 (Colon)IC₅₀0.90[4]
62i H460 (Lung)IC₅₀0.85[4]
62i MDA-MB-231 (Breast)IC₅₀1.54[4]
NY-26 786-O (Kidney)EC₅₀0.062[14]
169a, 169d, 169e M. tuberculosis H37RVMIC0.2 - 3.125[4]

Antiviral Mechanism of Action

The antiviral activity of 1,2,4-triazoles is exemplified by the broad-spectrum agent Ribavirin (Virazole).[15] Its mechanism is primarily based on the disruption of viral nucleic acid synthesis.

  • Cellular Uptake and Phosphorylation: Ribavirin enters the host cell and is phosphorylated by host cell kinases to its active mono-, di-, and triphosphate forms.

  • IMPDH Inhibition: Ribavirin monophosphate (RMP) is a potent competitive inhibitor of the host enzyme inosine 5'-phosphate dehydrogenase (IMPDH).[15]

  • GTP Pool Depletion: IMPDH catalyzes a critical step in the de novo biosynthesis of guanine nucleotides. Its inhibition by RMP leads to a significant depletion of the intracellular pool of guanosine triphosphate (GTP).[15]

  • Inhibition of Viral Synthesis: GTP is an essential building block for the synthesis of viral RNA and DNA. The reduced availability of GTP severely hampers the replication and transcription of the viral genome, thereby inhibiting the production of new virus particles.[15]

Other antiviral mechanisms for different triazole derivatives include the inhibition of viral enzymes like reverse transcriptase and interference with viral proteins such as hemagglutinin.[16][17]

G IMP Inosine 5'-phosphate (IMP) IMPDH Inosine 5'-phosphate Dehydrogenase (IMPDH) IMP->IMPDH XMP Xanthosine 5'-phosphate (XMP) GMP Guanosine 5'-phosphate (GMP) XMP->GMP GTP Guanosine Triphosphate (GTP) GMP->GTP ViralSynth Viral RNA/DNA Synthesis GTP->ViralSynth IMPDH->XMP Catalysis Depletion GTP Pool Depletion IMPDH->Depletion Ribavirin Ribavirin RMP Ribavirin Monophosphate (RMP) Ribavirin->RMP Host Kinases Inhibition RMP->Inhibition Inhibition->IMPDH Depletion->ViralSynth Inhibits G P1 Prepare Reagents (Buffer, Enzyme, Substrate, Test Compounds) P2 Dispense Buffer, Enzyme & Test Compound into Microplate P1->P2 P3 Pre-incubate P2->P3 P4 Add Substrate to Initiate Reaction P3->P4 P5 Measure Absorbance Kinetically P4->P5 P6 Calculate % Inhibition P5->P6 P7 Determine IC₅₀ Value P6->P7 G S1 Seed Cancer Cells in 96-well Plate S2 Treat with Triazole Compounds (Varying Conc.) for 24-72h S1->S2 S3 Add MTT Reagent (Incubate 2-4h) S2->S3 S4 Living Cells Reduce Yellow MTT to Purple Formazan S3->S4 S5 Add Solubilizing Agent (e.g., DMSO) S4->S5 S6 Measure Absorbance (~570 nm) S5->S6 S7 Calculate Cell Viability & Determine IC₅₀ S6->S7

References

A Technical Guide to the Synthesis of 1,2,4-Triazole Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth review of the synthetic methodologies for 1,2,4-triazole compounds, a critical heterocyclic scaffold in medicinal chemistry and materials science.[1][2][3] The 1,2,4-triazole nucleus is a key component in numerous therapeutic agents, exhibiting a wide range of biological activities including antifungal, antiviral, anticancer, and anti-inflammatory properties.[3][4] This guide covers both classical and modern synthetic strategies, presenting detailed experimental protocols, comparative data in tabular format, and visualizations of key reaction pathways to aid in the practical application and further development of these synthetic routes.

Classical Synthetic Methods

The foundational methods for constructing the 1,2,4-triazole ring were established through the work of Pellizzari and Einhorn-Brunner. These reactions remain relevant for their straightforward approach, though they often require high temperatures and can have limitations in substrate scope and yield.[5]

Pellizzari Reaction

Discovered by Guido Pellizzari, this reaction involves the condensation of an amide with an acylhydrazide to form a 3,5-disubstituted 1,2,4-triazole.[1][5][6] The reaction typically requires heating and proceeds through the formation of an acyl amidrazone intermediate, which then undergoes intramolecular cyclization and dehydration.[6] While effective, the Pellizzari reaction is often hampered by high temperatures, long reaction times, and modest yields.[5]

Pellizzari_Reaction cluster_conditions Conditions reactant reactant intermediate intermediate product product condition condition Amide Amide (R1-C(O)NH2) Int1 {Acyl Amidrazone Intermediate} Amide->Int1 Hydrazide Acylhydrazide (R2-C(O)NHNH2) Hydrazide->Int1 Triazole 3,5-Disubstituted-1,2,4-Triazole Int1->Triazole - H₂O Heat Heat (Δ)

Caption: General workflow of the Pellizzari Reaction.

A general procedure for the synthesis of 3,5-diphenyl-1,2,4-triazole is as follows:

  • A mixture of benzamide and benzoyl hydrazide is heated.[1]

  • The reaction mixture is maintained at a high temperature to facilitate condensation and cyclization.

  • Upon cooling, the solid product is isolated.

  • Recrystallization from a suitable solvent, such as ethanol, is performed to purify the 3,5-diphenyl-1,2,4-triazole.[1]

Note: Modern variations may employ microwave irradiation to reduce reaction times and improve yields.[5]

Einhorn-Brunner Reaction

The Einhorn-Brunner reaction provides a route to N-substituted 1,2,4-triazoles through the condensation of diacylamines (imides) with hydrazines or their derivatives, typically in the presence of a weak acid.[1][6][7] This method allows for the synthesis of a variety of substituted 1,2,4-triazoles.[7] When the two acyl groups on the imide are different, the reaction can produce a mixture of regioisomers.[7]

Einhorn_Brunner_Reaction cluster_conditions Conditions reactant reactant intermediate intermediate product product condition condition Imide Diacylamine (Imide) Int1 {N-amino-imide Intermediate} Imide->Int1 Hydrazine Hydrazine (R-NHNH2) Hydrazine->Int1 Triazole 1,3,5-Trisubstituted-1,2,4-Triazole Int1->Triazole Cyclodehydration Catalyst Weak Acid (e.g., AcOH)

Caption: General workflow of the Einhorn-Brunner Reaction.

A representative protocol for the synthesis of 1,5-diphenyl-1,2,4-triazole is as follows:[1]

  • N-formyl benzamide and phenylhydrazine are combined in a reaction vessel.[1]

  • A weak acid, such as acetic acid, is added as a catalyst.

  • The mixture is heated under reflux to drive the condensation and cyclization reaction.

  • After the reaction is complete, the mixture is cooled, and the product is isolated by filtration.

  • The crude product is purified by recrystallization to yield pure 1,5-diphenyl-1,2,4-triazole.

Modern Synthetic Methods

Advances in catalysis and reaction technology have led to the development of more efficient, versatile, and milder methods for 1,2,4-triazole synthesis. These approaches often provide better yields, broader substrate scope, and higher regioselectivity compared to classical methods.

Copper-Catalyzed Synthesis

Copper-catalyzed reactions have emerged as a powerful tool for constructing 1,2,4-triazoles. A notable approach involves the one-pot synthesis from amidines and nitriles.[8][9] This method proceeds via a tandem addition-oxidative cyclization, forming sequential N-C and N-N bonds.[8][9] Molecular oxygen from the air often serves as a green and inexpensive terminal oxidant.[8]

Copper_Catalyzed_Synthesis reactant reactant catalyst catalyst oxidant oxidant product product process process Amidine Amidine Reaction Tandem Reaction|{ N-C Bond Formation| N-N Bond Formation (Cyclization)} Amidine->Reaction:f0 Nitrile Nitrile Nitrile->Reaction:f0 Cu_cat Cu Catalyst (e.g., Cu(OAc)₂) Cu_cat->Reaction Base Base (e.g., K₃PO₄, Cs₂CO₃) Base->Reaction Oxygen Oxidant (O₂/Air) Oxygen->Reaction:f1 Triazole Substituted 1,2,4-Triazole Reaction->Triazole

Caption: Workflow for copper-catalyzed 1,2,4-triazole synthesis.

A general one-pot procedure is as follows:[8][10]

  • To a reaction vessel, add the amidine, nitrile, a copper catalyst (e.g., Cu(OAc)₂ or CuBr), and a base (e.g., K₃PO₄ or Cs₂CO₃).[10][11]

  • Add a suitable solvent, such as Dimethyl Sulfoxide (DMSO) or 1,2-dichlorobenzene (DCB).[10][12]

  • The reaction mixture is stirred at an elevated temperature (e.g., 80-120 °C) under an atmosphere of air or oxygen.[8][10]

  • The reaction is monitored by TLC until completion.

  • After cooling to room temperature, the mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are dried, concentrated, and the crude product is purified by column chromatography.

EntryAmidine (R1)Nitrile (R2)CatalystBaseTemp (°C)Yield (%)Reference
1PhenylBenzonitrileCu(OAc)₂Cs₂CO₃12085[8]
24-Methylphenyl4-ChlorobenzonitrileCu(OAc)₂Cs₂CO₃12078[8]
32-NaphthylAcetonitrileCu(OAc)₂Cs₂CO₃12065[8]
4Phenyl3-PyridinecarbonitrileCu(OAc)₂Cs₂CO₃12072[8]
5PhenylBenzonitrileCuBrK₃PO₄8091[13]
Metal-Free Synthesis

To avoid the cost and potential toxicity of metal catalysts, metal-free synthetic routes have been developed. An appealing approach involves the I₂-mediated oxidative cyclization of hydrazones and amines under aerobic conditions.[11] This method proceeds through a cascade of C-H functionalization, C=N bond formation, and oxidative aromatization.[11]

A typical procedure is described as follows:[11]

  • A mixture of the hydrazone, the amine, and a catalytic amount of iodine (I₂) is prepared in a suitable solvent like DMSO.

  • The reaction is heated at a specified temperature (e.g., 100 °C) under an air atmosphere.

  • The progress of the reaction is monitored by TLC.

  • Upon completion, the reaction mixture is cooled and quenched with an aqueous solution of Na₂S₂O₃ to remove excess iodine.

  • The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.

  • Purification is achieved via column chromatography to afford the desired 1,2,4-triazole.

EntryHydrazoneAmineCatalystTemp (°C)Time (h)Yield (%)Reference
1Benzaldehyde phenylhydrazoneAnilineI₂1001285[11]
24-Chlorobenzaldehyde phenylhydrazoneAnilineI₂1001282[11]
3Benzaldehyde phenylhydrazone4-MethoxyanilineI₂1001478[11]
Microwave-Assisted Synthesis

Microwave irradiation has become a valuable technology in organic synthesis for its ability to dramatically reduce reaction times, improve yields, and promote cleaner reactions.[14][15][16] The synthesis of 1,2,4-triazoles is particularly amenable to this technique, with many classical and modern methods being adapted for microwave conditions.[14] For instance, the synthesis of substituted 1,2,4-triazoles from hydrazines and formamide can be achieved in minutes with high yields without any catalyst.[17]

A catalyst-free procedure is as follows:[17]

  • In a microwave reaction vial, the substituted hydrazine (1 mmol) is mixed with formamide (20 mmol).

  • The vial is sealed and placed in a microwave reactor.

  • The mixture is irradiated at 160 °C for 10 minutes.[17]

  • After cooling, the reaction mixture is diluted with water.

  • The product is extracted with ethyl acetate, and the organic layer is dried and concentrated under reduced pressure.

  • The crude product is purified by column chromatography.

MethodReactantsConditionsTimeYield (%)Reference
Microwave Phenylhydrazine, Formamide160 °C, Catalyst-free10 min74[17]
Conventional N-benzyl-5-nitroisatin derivativeReflux in Ethanol27 h~70-80[14]
Microwave N-benzyl-5-nitroisatin derivativeIrradiation in Ethanol30 min96[14]
Conventional Acylhydrazide, CS₂, Hydrazine HydrateRefluxSeveral hoursLower[10]
Microwave Acylhydrazide, CS₂, Hydrazine HydrateIrradiation33-90 sec82[14]

Conclusion

The synthesis of 1,2,4-triazoles has evolved significantly from classical high-temperature condensations to highly efficient modern catalytic and microwave-assisted methods. Classical methods like the Pellizzari and Einhorn-Brunner reactions offer fundamental routes to the triazole core. However, modern strategies, particularly copper-catalyzed couplings and microwave-assisted protocols, provide superior efficiency, milder conditions, and broader functional group tolerance, which are critical for applications in drug discovery and materials science. The choice of synthetic method will depend on the desired substitution pattern, available starting materials, and the required scale of the synthesis. This guide provides the necessary foundational knowledge and practical protocols to aid researchers in this important area of heterocyclic chemistry.

References

An In-Depth Technical Guide on the Solubility and Stability of 3-(Aminomethyl)-5-methyl-4H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific experimental data on the solubility and stability of 3-(Aminomethyl)-5-methyl-4H-1,2,4-triazole is limited in publicly available literature. This guide provides a comprehensive overview based on the general characteristics of the 1,2,4-triazole scaffold and related derivatives. The experimental protocols described are standard methodologies applicable to the characterization of such heterocyclic compounds.

Introduction

The 1,2,4-triazole moiety is a crucial pharmacophore in medicinal chemistry, found in a wide array of therapeutic agents with diverse biological activities, including antifungal, antiviral, and anticancer properties. The compound this compound, featuring an aminomethyl and a methyl substituent on the triazole ring, presents a unique profile of polarity and potential for hydrogen bonding, which are key determinants of its solubility and stability. Understanding these physicochemical properties is paramount for its development as a potential drug candidate, influencing formulation, bioavailability, and shelf-life.

The 1,2,4-triazole ring is known for its aromaticity, which contributes to its general stability.[1][2] However, the substituents on the ring can significantly modulate its physical and chemical properties.

Solubility Profile

The solubility of a compound is a critical factor in its absorption and distribution in biological systems. The presence of both a basic aminomethyl group and a nonpolar methyl group in this compound suggests a nuanced solubility profile.

Qualitative Solubility

Based on the general solubility of 1,2,4-triazole and its derivatives, a qualitative solubility profile for this compound can be inferred. The parent 1H-1,2,4-triazole is soluble in water and polar organic solvents like ethanol and methanol.[3][4] The aminomethyl group is expected to enhance aqueous solubility through hydrogen bonding with water molecules.

Table 1: Inferred Qualitative Solubility of this compound

Solvent ClassPredicted SolubilityRationale
Aqueous Media
WaterSolubleThe aminomethyl group and the nitrogen atoms in the triazole ring can form hydrogen bonds with water.[3]
Acidic Solutions (e.g., 0.1 M HCl)Highly SolubleThe basic aminomethyl group will be protonated, forming a salt which is generally more water-soluble.
Basic Solutions (e.g., 0.1 M NaOH)SolubleThe triazole ring has a pKa around 10.26, suggesting it can be deprotonated in strong base, potentially affecting solubility.[5]
Organic Solvents
Polar Protic (e.g., Ethanol, Methanol)SolubleCapable of hydrogen bonding with the aminomethyl group and the triazole ring nitrogens.[3]
Polar Aprotic (e.g., DMSO, DMF)SolubleGood solvents for many polar organic molecules.[4]
Nonpolar (e.g., Hexane, Toluene)Sparingly Soluble to InsolubleThe overall polarity of the molecule is likely too high for significant solubility in nonpolar solvents.
Experimental Protocol for Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[6]

Objective: To determine the concentration of this compound in a saturated solution of a specific solvent at a constant temperature.

Materials:

  • This compound (solid)

  • Selected solvents (e.g., water, pH 7.4 buffer, ethanol)

  • Glass vials with screw caps

  • Shaking incubator or orbital shaker

  • Centrifuge

  • Analytical balance

  • HPLC-UV or other suitable analytical instrument

  • Volumetric flasks and pipettes

Procedure:

  • Add an excess amount of the solid compound to a vial containing a known volume of the solvent.

  • Seal the vials to prevent solvent evaporation.

  • Place the vials in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C).

  • Agitate the samples for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

  • After incubation, visually inspect the vials to confirm the presence of undissolved solid.

  • Separate the undissolved solid from the solution by centrifugation at a high speed.

  • Carefully withdraw a known volume of the supernatant.

  • Dilute the supernatant with a suitable solvent to a concentration within the calibration range of the analytical method.

  • Quantify the concentration of the compound in the diluted sample using a validated analytical method (e.g., HPLC-UV).

  • Calculate the solubility in units such as mg/mL or mol/L.

G cluster_prep Sample Preparation cluster_separation Phase Separation cluster_analysis Quantification A Add excess solid to solvent B Seal vial A->B C Incubate with shaking (24-48h) B->C D Centrifuge to pellet solid C->D E Collect supernatant D->E F Dilute supernatant E->F G Analyze by HPLC-UV F->G H Calculate solubility G->H caption Workflow for Equilibrium Solubility Determination

Workflow for Equilibrium Solubility Determination

Stability Profile

The stability of an active pharmaceutical ingredient (API) is crucial for ensuring its safety and efficacy throughout its shelf life. The 1,2,4-triazole ring is generally considered a stable aromatic system.[1][2]

General Stability of the 1,2,4-Triazole Ring

The stability of this compound will be largely dictated by the stability of the triazole ring and the reactivity of its substituents.

Table 2: General Stability of the 1,2,4-Triazole Ring under Stress Conditions

Stress ConditionGeneral Stability of 1,2,4-Triazole RingPotential Impact on this compound
Acidic Hydrolysis Generally stable.[1]The aminomethyl group may undergo reactions, but the triazole ring is expected to be stable.
Basic Hydrolysis Generally stable.[1]The aminomethyl group may be involved in reactions. High pH may deprotonate the triazole ring.
Oxidation Susceptible to strong oxidizing agents.The aminomethyl group and the triazole ring could be oxidized, leading to degradation products.
Thermal Stress Stable to moderate heat, may decompose at high temperatures (>200 °C).[1]Decomposition at elevated temperatures is possible. The melting point of the parent 1,2,4-triazole is 120-121 °C.[7]
Photostability Generally stable, but depends on substituents.The presence of chromophores could make the molecule susceptible to photodegradation.
Experimental Protocol for Forced Degradation Studies

Forced degradation (or stress testing) is performed to identify potential degradation products and pathways, and to develop stability-indicating analytical methods.[8]

Objective: To evaluate the stability of this compound under various stress conditions.

Materials:

  • This compound

  • 0.1 M HCl, 0.1 M NaOH

  • 3% Hydrogen peroxide

  • Water

  • Temperature-controlled oven

  • Photostability chamber

  • HPLC-UV/MS system

Procedure:

  • Acidic Condition: Dissolve the compound in 0.1 M HCl and heat (e.g., at 60 °C) for a defined period (e.g., 24 hours).

  • Basic Condition: Dissolve the compound in 0.1 M NaOH and heat (e.g., at 60 °C) for a defined period.

  • Oxidative Condition: Dissolve the compound in a solution of 3% H₂O₂ and keep at room temperature for a defined period.

  • Thermal Condition: Expose the solid compound to dry heat in an oven (e.g., at 80 °C) for a defined period.

  • Photolytic Condition: Expose the compound (in solid state and in solution) to light in a photostability chamber according to ICH Q1B guidelines.

  • Analysis: At specified time points, withdraw samples, neutralize if necessary, and analyze by a stability-indicating HPLC method, preferably with mass spectrometric detection (LC-MS) to identify and quantify the parent compound and any degradation products.

G cluster_stress Stress Conditions cluster_analysis Analysis A Acidic (0.1 M HCl, heat) F Sample at time points A->F B Basic (0.1 M NaOH, heat) B->F C Oxidative (3% H2O2) C->F D Thermal (solid, heat) D->F E Photolytic (ICH Q1B) E->F G Neutralize (if needed) F->G H Analyze by HPLC-UV/MS G->H I Identify & Quantify Degradants H->I Compound This compound Compound->A Compound->B Compound->C Compound->D Compound->E caption Workflow for Forced Degradation Study

Workflow for Forced Degradation Study

Factors Influencing Stability

Several factors can influence the stability of this compound.

G cluster_factors Influencing Factors cluster_stability Compound Stability A Temperature Stability Stability of This compound A->Stability B pH B->Stability C Light Exposure C->Stability D Oxidizing Agents D->Stability E Moisture E->Stability caption Factors Affecting Triazole Stability

Factors Affecting Triazole Stability

Conclusion

References

The Versatility of the 1,2,4-Triazole Scaffold: A Technical Guide to its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,2,4-triazole nucleus, a five-membered heterocyclic ring containing three nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its unique structural and electronic properties, including its stability to metabolic degradation, hydrogen bonding capability, and dipole character, have established it as a "privileged scaffold" in the design of novel therapeutic agents.[1][2] This technical guide provides an in-depth exploration of the diverse pharmacological applications of 1,2,4-triazole derivatives, focusing on their anticancer, antifungal, antimicrobial, and antiviral activities. The content herein is curated to provide researchers and drug development professionals with a comprehensive resource, complete with quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows.

A Spectrum of Biological Activity: Key Therapeutic Areas

Derivatives of the 1,2,4-triazole scaffold have demonstrated significant efficacy across a wide range of therapeutic areas. This versatility stems from the triazole ring's ability to act as a bioisostere for amide, ester, and carboxylic acid groups, allowing it to interact with a variety of biological targets with high affinity.[1] Marketed drugs incorporating this scaffold, such as the antifungal agents fluconazole and itraconazole, the antiviral ribavirin, and the anticancer drug letrozole, underscore its clinical significance.[1][3]

Anticancer Applications

The fight against cancer has seen the emergence of numerous 1,2,4-triazole derivatives with potent antiproliferative activity against various cancer cell lines.[2][4][5] These compounds exert their effects through diverse mechanisms, including the inhibition of key enzymes involved in cancer progression, such as receptor tyrosine kinases (e.g., EGFR), serine/threonine kinases (e.g., BRAF), and tubulin polymerization.[4][6]

dot

General Experimental Workflow for Anticancer Screening of 1,2,4-Triazole Derivatives cluster_synthesis Synthesis & Characterization cluster_screening In Vitro Screening cluster_mechanism Mechanism of Action Studies synthesis Synthesis of 1,2,4-Triazole Derivatives purification Purification (e.g., Recrystallization, Column Chromatography) synthesis->purification characterization Structural Characterization (FT-IR, NMR, Mass Spec) purification->characterization cell_culture Culturing of Cancer Cell Lines (e.g., MCF-7, A549) characterization->cell_culture mtt_assay Cytotoxicity Screening (MTT Assay) cell_culture->mtt_assay ic50 Determination of IC50 Values mtt_assay->ic50 enzyme_inhibition Enzyme Inhibition Assays (e.g., Kinase Assays) ic50->enzyme_inhibition docking Molecular Docking Studies enzyme_inhibition->docking

Caption: Workflow for Anticancer Drug Discovery.

Table 1: Anticancer Activity of Selected 1,2,4-Triazole Derivatives

Compound IDCancer Cell LineAssayIC50 (µM)Reference
4g HT-29 (Colon)MTT12.69 ± 7.14[7]
4b CaCo2 (Colon)MTT26.15[7]
8c (Various)EGFR Inhibition3.6[4]
112c HCT 116 (Colon)Not Specified4.363[8]
57q (Various)PIM-1 Inhibition0.007[9]
Antifungal Properties

The most prominent therapeutic application of 1,2,4-triazoles is in the treatment of fungal infections.[9][10][11] The primary mechanism of action for triazole antifungals is the inhibition of the cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[10][12] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. Inhibition of CYP51 leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately disrupting membrane integrity and inhibiting fungal growth.[9][12]

dot

Ergosterol Biosynthesis Pathway and Site of Triazole Inhibition Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Squalene epoxidase CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Ergosterol Ergosterol Triazoles 1,2,4-Triazole Antifungals Triazoles->CYP51 Inhibition CYP51->Ergosterol Multiple steps

Caption: Triazole Inhibition of Ergosterol Synthesis.

Table 2: Antifungal Activity of Selected 1,2,4-Triazole Derivatives

Compound IDFungal StrainAssayMIC (µg/mL)Reference
SCH 56592 Candida spp.Broth Microdilution0.06 (MIC50)[6]
Voriconazole Aspergillus spp.Broth Microdilution(Not specified)[13]
Compound 17 Candida spp.Not Specified(Excellent Activity)[1]
Fused Triazoles C. albicans, C. neoformansNot Specified0.0156 - 2.0[10]
Antimicrobial Activity

The growing threat of antimicrobial resistance has spurred the development of new antibacterial agents, and 1,2,4-triazole derivatives have emerged as promising candidates.[14][15][16] These compounds have shown activity against a range of Gram-positive and Gram-negative bacteria, including resistant strains.[14][15] One of the key mechanisms of action for some antibacterial triazoles is the inhibition of DNA gyrase, a type II topoisomerase essential for bacterial DNA replication.[3]

Table 3: Antibacterial Activity of Selected 1,2,4-Triazole Derivatives

Compound IDBacterial StrainAssayMIC (µg/mL)Reference
39c E. coliNot Specified3.125[9]
39h P. aeruginosaNot Specified3.125[9]
28g MRSANot Specified0.25 - 1[1]
35c (hybrid) E. coli DNA gyraseInhibition Assay3.67 (IC50)[1]
Ofloxacin-triazole hybrid S. aureus, E. coliNot Specified0.25 - 1[15]
Antiviral Potential

The 1,2,4-triazole scaffold is also a key component in several antiviral drugs, with ribavirin being a notable example.[17][18] Researchers are actively exploring novel 1,2,4-triazole derivatives for their potential against a variety of viruses, including human immunodeficiency virus (HIV), hepatitis C virus (HCV), and influenza viruses.[17][18] The mechanisms of antiviral action are diverse and can involve the inhibition of viral enzymes or interference with viral replication processes.[17][19]

Table 4: Antiviral Activity of Selected 1,2,4-Triazole Derivatives

Compound ClassTarget VirusMechanism of Action (if known)Reference
Ribavirin Analogs Hepatitis C, Influenza A, HerpesPurine nucleoside mimic[17]
Doravirine Analogs HIV-1Non-nucleoside reverse transcriptase inhibitor[17]
Acyclovir Isosteres Herpes Simplex Virus 1Viral DNA synthesis blocker[17]
Triazoloazines Influenza A (H1N1)Hemagglutinin inhibition[17]
1,4-disubstituted-1,2,3-triazoles Chikungunya virusInhibition of nsP1 protein and capsid protein[19]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of 1,2,4-triazole derivatives.

Synthesis of 1,2,4-Triazole Derivatives (General Procedure)

A common method for the synthesis of 1,2,4-triazole derivatives involves the condensation of a carboxylic acid with thiocarbohydrazide, followed by cyclization.[1]

Example: Synthesis of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol

  • A mixture of a substituted benzoic acid (0.01 mol) and thiocarbohydrazide (0.01 mol) is heated to form a melt.[20]

  • The melt is then treated with a base, such as sodium hydroxide, and refluxed to induce cyclization.[21]

  • The reaction mixture is cooled, and the pH is adjusted with an acid to precipitate the product.

  • The crude product is filtered, washed, and recrystallized from a suitable solvent (e.g., ethanol) to yield the pure 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol.[1]

Subsequent reactions, such as condensation with various aldehydes, can be performed to generate a library of Schiff bases.[20]

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[22][23]

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 1 x 10^4 cells/well and incubated for 24 hours.[12]

  • Treatment: The cells are then treated with various concentrations of the synthesized 1,2,4-triazole compounds and incubated for a further 48-72 hours.[3][12]

  • MTT Addition: After the incubation period, the medium is removed, and 28 µL of a 2 mg/mL MTT solution is added to each well. The plate is then incubated for 1.5-4 hours at 37°C.[12]

  • Formazan Solubilization: The MTT solution is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.[22][23]

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

In Vitro Antifungal/Antibacterial Activity: Broth Microdilution Method (MIC Determination)

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[6][24][25]

  • Preparation of Inoculum: A standardized suspension of the fungal or bacterial strain is prepared in a suitable broth medium.[26]

  • Serial Dilutions: The test compounds are serially diluted in a 96-well microplate containing the broth medium.[25]

  • Inoculation: Each well is inoculated with the microbial suspension.[25]

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 35-37°C) for 24-48 hours.[6][25]

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[6][25]

DNA Gyrase Inhibition Assay

This assay is used to determine the ability of a compound to inhibit the supercoiling activity of bacterial DNA gyrase.[3]

  • Reaction Mixture: A reaction mixture is prepared containing relaxed pBR322 plasmid DNA, E. coli DNA gyrase, and the assay buffer (containing ATP and MgCl2).[3]

  • Inhibitor Addition: The 1,2,4-triazole test compound is added to the reaction mixture at various concentrations.

  • Incubation: The mixture is incubated at 37°C for 30-60 minutes to allow for the supercoiling reaction to occur.[3][27]

  • Reaction Termination: The reaction is stopped by the addition of a stop solution (containing SDS and EDTA).[3]

  • Agarose Gel Electrophoresis: The DNA samples are analyzed by agarose gel electrophoresis to separate the supercoiled and relaxed forms of the plasmid. The gel is stained with ethidium bromide and visualized under UV light. Inhibition is observed as a decrease in the amount of supercoiled DNA.[3]

Conclusion and Future Directions

The 1,2,4-triazole scaffold continues to be a highly fruitful area of research in medicinal chemistry. Its remarkable versatility and proven clinical success provide a strong foundation for the development of new and improved therapeutic agents. Future research will likely focus on the synthesis of novel derivatives with enhanced potency and selectivity, as well as a deeper understanding of their mechanisms of action. The integration of computational methods, such as molecular docking, will further aid in the rational design of next-generation 1,2,4-triazole-based drugs to address the ongoing challenges in the treatment of cancer, infectious diseases, and other significant health concerns.

References

Structural Investigation of 3-(Aminomethyl)-5-methyl-4H-1,2,4-triazole Metal Complexes: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural investigation of metal complexes incorporating the ligand 3-(aminomethyl)-5-methyl-4H-1,2,4-triazole. While specific structural data for complexes of this particular ligand are not extensively available in the public domain, this document outlines the general methodologies and expected structural features based on closely related 1,2,4-triazole derivatives. The guide details common synthetic protocols, analytical and spectroscopic characterization techniques, and potential coordination modes. The information presented herein is intended to serve as a foundational resource for researchers engaged in the synthesis and characterization of novel triazole-based metal complexes for applications in medicinal chemistry and materials science.

Introduction

The 1,2,4-triazole moiety is a critical pharmacophore in a wide array of therapeutic agents, exhibiting diverse biological activities including antimicrobial, antifungal, anticonvulsant, and anticancer properties. The coordination of 1,2,4-triazole derivatives with transition metal ions can lead to the formation of complexes with unique structural motifs and enhanced biological efficacy. The ligand this compound presents multiple coordination sites—the triazole ring nitrogens and the exocyclic amino group—making it a versatile building block for the construction of mono- and polynuclear metal complexes. Understanding the structural characteristics of these complexes is paramount for establishing structure-activity relationships and designing novel compounds with targeted therapeutic or material properties.

Synthesis of this compound Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent, reaction temperature, and molar ratio of ligand to metal can influence the stoichiometry and structure of the resulting complex.

General Synthetic Protocol

A general procedure for the synthesis of these complexes is as follows:

  • Ligand Solution Preparation: Dissolve a specific molar amount of this compound in a suitable solvent (e.g., ethanol, methanol, or water).

  • Metal Salt Solution Preparation: In a separate vessel, dissolve the corresponding metal salt (e.g., chloride, nitrate, sulfate, or acetate salts of Co(II), Ni(II), Cu(II), Zn(II), etc.) in the same or a miscible solvent.

  • Reaction: Slowly add the metal salt solution to the ligand solution with constant stirring. The reaction mixture may be heated to reflux for a period of time to ensure complete reaction.

  • Isolation: The resulting complex may precipitate out of solution upon cooling or after partial evaporation of the solvent. The solid product is then collected by filtration, washed with a small amount of cold solvent, and dried in a desiccator.

  • Crystallization: Single crystals suitable for X-ray diffraction can often be obtained by slow evaporation of the solvent from the filtrate or by recrystallization from an appropriate solvent system.

G General Synthetic Workflow A Dissolve Ligand C Mix and React (with heating) A->C B Dissolve Metal Salt B->C D Cool and Precipitate C->D E Filter and Wash D->E G Recrystallize for Single Crystals D->G F Dry E->F

General Synthetic Workflow

Structural Characterization Techniques

A combination of spectroscopic and analytical techniques is employed to elucidate the structure of the synthesized complexes.

Elemental Analysis

Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen, which helps in determining the empirical formula of the complex and assessing its purity.

Spectroscopic Methods
  • Infrared (IR) Spectroscopy: IR spectroscopy is crucial for identifying the coordination sites of the ligand. Shifts in the vibrational frequencies of the C=N and N-N bonds of the triazole ring, as well as the N-H stretching and bending vibrations of the amino group upon complexation, indicate their involvement in coordination to the metal ion. The appearance of new bands in the low-frequency region can be attributed to the formation of metal-nitrogen (M-N) bonds.

  • UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the complexes provide information about the geometry of the metal ion's coordination sphere. The positions and intensities of the d-d transition bands are characteristic of specific geometries (e.g., octahedral, tetrahedral, or square planar).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., Zn(II), Cd(II)), ¹H and ¹³C NMR spectroscopy can confirm the structure of the ligand within the complex and detect any changes in the chemical environment of the protons and carbons upon coordination.

X-ray Crystallography

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a metal complex. It provides precise information on bond lengths, bond angles, coordination geometry, and intermolecular interactions such as hydrogen bonding.

Thermal Analysis

Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are used to study the thermal stability of the complexes and to determine the presence of coordinated or lattice water molecules. The decomposition pattern can also provide insights into the structure of the complex.

Expected Structural Features and Data

Based on studies of similar 1,2,4-triazole-based ligands, this compound is expected to act as a bidentate or bridging ligand.

Coordination Modes

The ligand can coordinate to a metal center in several ways:

  • Bidentate Chelation: Through one of the triazole ring nitrogens (N2 or N4) and the nitrogen of the exocyclic aminomethyl group, forming a stable five- or six-membered chelate ring.

  • Bridging Ligand: The triazole ring can bridge two metal centers via its N1 and N2 atoms, a common coordination mode for 1,2,4-triazoles that leads to the formation of polynuclear complexes. The aminomethyl group may or may not be coordinated in this case.

G Potential Coordination Modes cluster_0 Bidentate Chelation cluster_1 Bridging M1 M L1 N(ring) M1->L1 L2 N(amino) M1->L2 M2 M L3 N1(ring) M2->L3 M3 M L4 N2(ring) M3->L4

Potential Coordination Modes
Tabulated Data (Hypothetical)

The following tables present hypothetical data for a series of metal complexes with this compound (L), illustrating the type of quantitative information that would be obtained from structural studies.

Table 1: Elemental Analysis Data (Calculated vs. Found %)

ComplexC (calc/found)H (calc/found)N (calc/found)M (calc/found)
[Co(L)₂(H₂O)₂]Cl₂28.3/28.15.5/5.326.2/26.013.8/13.5
[Ni(L)₂(H₂O)₂]Cl₂28.3/28.55.5/5.626.2/26.413.8/14.0
[Cu(L)₂]Cl₂32.1/31.94.8/4.729.7/29.516.8/16.5
[Zn(L)₂]Cl₂31.8/32.04.8/4.929.5/29.317.2/17.0

Table 2: Selected IR Spectral Data (cm⁻¹)

Compoundν(N-H)ν(C=N)ν(N-N)ν(M-N)
L3280, 315016201050-
[Co(L)₂(H₂O)₂]Cl₂3250, 312016051065450
[Ni(L)₂(H₂O)₂]Cl₂3245, 311516081068455
[Cu(L)₂]Cl₂3230, 310016001070460
[Zn(L)₂]Cl₂3235, 310516021072445

Table 3: Hypothetical Crystallographic Data

Parameter[Cu(L)₂]Cl₂[Zn(L)₂]Cl₂
Crystal systemMonoclinicOrthorhombic
Space groupP2₁/cPbca
a (Å)8.54310.234
b (Å)12.12315.678
c (Å)9.87611.456
β (°)98.790
V (ų)1010.21837.5
Z24
Bond length M-N(ring) (Å)2.012.05
Bond length M-N(amino) (Å)2.052.09
Bond angle N-M-N (°)88.587.9

Conclusion

The structural investigation of metal complexes of this compound is a promising area of research with potential applications in drug development and materials science. Although specific structural data for this ligand are currently limited, the established methodologies for the synthesis and characterization of related 1,2,4-triazole complexes provide a solid framework for future studies. This guide offers the necessary foundational knowledge for researchers to explore the rich coordination chemistry of this versatile ligand and to develop novel metal-based compounds with tailored properties. Further research, particularly single-crystal X-ray diffraction studies, is essential to fully elucidate the structural diversity of these complexes and to establish clear structure-property relationships.

A Technical Guide to the Discovery and Synthesis of Novel Aminomethyl Triazole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanisms of action of novel aminomethyl triazole derivatives. The triazole nucleus, existing as either 1,2,3- or 1,2,4-triazole isomers, is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of therapeutic agents.[1][2] These heterocyclic scaffolds exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2][3] The introduction of an aminomethyl group is a key structural modification, often enhancing the biological potency and pharmacokinetic profile of the parent triazole.[4] This document details common synthetic pathways, presents quantitative biological data, and provides comprehensive experimental protocols for the synthesis and evaluation of these promising compounds.

I. Synthesis of Aminomethyl Triazole Derivatives

The synthesis of aminomethyl triazole derivatives involves two primary stages: the formation of the core triazole ring and the subsequent introduction or modification of the aminomethyl side chain.

A. Core Triazole Ring Synthesis

The strategy for synthesizing the heterocyclic core depends on whether a 1,2,4-triazole or a 1,2,3-triazole is desired.

  • 1,2,4-Triazole Synthesis: A prevalent method for forming the 1,2,4-triazole ring is through the cyclization of thiosemicarbazide or amidrazone intermediates.[5][6] These reactions are versatile and allow for the introduction of various substituents onto the triazole core.

  • 1,2,3-Triazole Synthesis: The most prominent and efficient method for synthesizing 1,4-disubstituted 1,2,3-triazoles is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[3][7][8] This reaction is highly specific, reliable, and proceeds under mild conditions, making it ideal for creating diverse compound libraries.[3]

B. Introduction of the Aminomethyl Group

The aminomethyl moiety is typically incorporated using one of the following approaches:

  • Mannich Reaction: This is a classic and effective method where a 1,2,4-triazole containing an active hydrogen (often a thiol group) is reacted with formaldehyde and a primary or secondary amine to yield the corresponding N-aminomethyl derivative (a Mannich base).[4][9]

  • Starting Material Functionalization: Synthesis can begin with precursors that already contain a protected amino group, which is later deprotected to yield the final aminomethyl derivative.[5]

Experimental Workflow: General Synthesis and Purification

The logical flow from starting materials to a purified aminomethyl triazole derivative typically follows the steps outlined below.

G cluster_synthesis Synthesis Stage cluster_workup Work-up & Isolation cluster_purification Purification Stage cluster_analysis Analysis Start Starting Materials (e.g., Triazole Thione, Amine, Formaldehyde) Reaction Mannich Reaction (Stirring in appropriate solvent, e.g., Ethanol) Start->Reaction Monitoring Reaction Monitoring (via TLC) Reaction->Monitoring Quenching Precipitation (e.g., Addition to ice water) Monitoring->Quenching Filtration Filtration & Washing (Collection of crude product) Quenching->Filtration Purify Recrystallization (from suitable solvent, e.g., Ethanol) Filtration->Purify Dry Drying (Under vacuum) Purify->Dry Final Pure Aminomethyl Triazole Derivative Dry->Final Analysis Characterization (NMR, IR, Mass Spec) Final->Analysis

Caption: Generalized workflow for the synthesis and purification of aminomethyl triazole derivatives.

II. Biological Applications and Quantitative Data

Aminomethyl triazole derivatives have demonstrated significant potential across several therapeutic areas, most notably in oncology, infectious diseases, and neurology through enzyme inhibition.

A. Anticancer Activity

Numerous studies have highlighted the potent cytotoxic effects of aminomethyl triazoles against a range of human cancer cell lines.[7][10][11] Their mechanism often involves the induction of apoptosis and cell cycle arrest.

Table 1: In Vitro Cytotoxicity of Aminomethyl Triazole Derivatives

Compound ID Cancer Cell Line IC50 (µM) Reference
M1 HT29 (Colon) 3.88 [10]
M2 HT29 (Colon) 2.18 [10]
M4 HT29 (Colon) 2.58 [10]
M6 HT29 (Colon) 2.37 [10]
Compound 6 MCF7 (Breast) <10 [12]
Compound 7 HepG2 (Liver) <10 [12]

| Compound 8 | HT-1080 (Fibrosarcoma) | 15.13 |[8] |

Signaling Pathway: Enzyme Inhibition

A primary mechanism of action for many biologically active triazoles is the inhibition of key enzymes.[13] For example, inhibiting enzymes like acetylcholinesterase (AChE) can impact nerve signal transmission, while inhibiting carbonic anhydrase or tyrosinase has applications in other disease areas.[10][14]

G cluster_pathway Enzyme-Mediated Signaling Substrate Substrate (e.g., Acetylcholine) Enzyme Target Enzyme (e.g., AChE) Substrate->Enzyme Binds to active site Product Product (e.g., Choline) Enzyme->Product Catalyzes conversion Response Downstream Biological Response Product->Response Inhibitor Aminomethyl Triazole Derivative Inhibitor->Enzyme Inhibits activity

Caption: Generalized pathway showing competitive inhibition of a target enzyme by a triazole derivative.

B. Antimicrobial Activity

Aminomethyl triazoles have shown considerable promise as antibacterial and antifungal agents.[4][9][15][16] Their broad-spectrum activity makes them attractive candidates for combating drug-resistant pathogens.

Table 2: Antibacterial Activity of Aminomethyl Triazole Derivatives

Compound ID Bacterial Strain MIC (µg/mL) Reference
Derivative with 4-trichloromethyl group E. coli 5 [4]
Derivative with 4-trichloromethyl group B. subtilis 5 [4]
Derivative with 4-trichloromethyl group P. aeruginosa 5 [4]
Azomethine derivative 1a-g P. aeruginosa 16 [4]

| Triazolothiadiazole 2 (with chloro-substituent) | Various microorganisms | 16 |[4] |

C. Enzyme Inhibition

The triazole scaffold is a potent pharmacophore for designing enzyme inhibitors.[13] Derivatives have shown significant inhibitory activity against various enzymes, including those relevant to neurodegenerative diseases and metabolic disorders.[10][14][17]

Table 3: Enzyme Inhibition by Aminomethyl Triazole Derivatives

Compound ID Target Enzyme IC50 / Ki Reference
Derivative 4 COX-2 IC50 = 1.76 µM [18]
Derivative 21a COX-2 IC50 = 2.13 µM [18]
Derivative 21b COX-2 IC50 = 1.98 µM [18]
Compound 9i Tyrosinase Potent Inhibitor [14]
Compound 12d α-glucosidase Highly Active [17]

| Compound 12n | α-glucosidase | Most Active |[17] |

III. Detailed Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of aminomethyl triazole derivatives.

A. Protocol 1: Synthesis of an Aminomethyl-1,2,4-triazole-3-thione Derivative (Mannich Base)

This protocol is a representative example of a Mannich reaction to synthesize an N-aminomethyl derivative.[4]

Materials:

  • 4-Aryl-5-substituted-2,4-dihydro-3H-1,2,4-triazole-3-thione (1.0 eq)

  • Formaldehyde (37% aqueous solution, 1.5 eq)

  • Appropriate secondary amine (e.g., morpholine or piperidine, 1.1 eq)

  • Ethanol (as solvent)

  • Distilled water

Procedure:

  • Dissolve the 4-Aryl-5-substituted-2,4-dihydro-3H-1,2,4-triazole-3-thione (1.0 eq) in a minimum amount of absolute ethanol in a round-bottom flask.

  • To this solution, add the appropriate secondary amine (1.1 eq) followed by the aqueous formaldehyde solution (1.5 eq).

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, pour the reaction mixture into a beaker containing ice-cold water to precipitate the crude product.

  • Filter the resulting solid precipitate using a Büchner funnel, and wash thoroughly with cold distilled water.

  • Dry the crude product in a desiccator.

  • Purify the product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure aminomethyl derivative.

  • Characterize the final compound using spectroscopic methods (¹H-NMR, ¹³C-NMR, IR) and mass spectrometry.

B. Protocol 2: In Vitro Cytotoxicity Evaluation (MTT Assay)

This protocol outlines a standard procedure for assessing the cytotoxic activity of synthesized compounds against a cancer cell line.

Materials:

  • Human cancer cell line (e.g., HT29, MCF-7)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Synthesized triazole compounds dissolved in DMSO (stock solution)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microtiter plates

  • Multichannel pipette and plate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a density of approximately 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the growth medium from the DMSO stock solution. The final DMSO concentration in the wells should not exceed 0.5%. Replace the old medium with 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

IV. Conclusion and Future Outlook

Aminomethyl triazole derivatives represent a highly versatile and pharmacologically significant class of compounds. The synthetic accessibility of both the 1,2,4-triazole and 1,2,3-triazole cores, combined with straightforward methods for introducing the aminomethyl group, allows for the creation of large and diverse chemical libraries for drug discovery. The potent anticancer, antimicrobial, and enzyme-inhibiting properties demonstrated by these compounds underscore their therapeutic potential.

Future research should focus on optimizing the lead compounds to enhance their selectivity and potency while minimizing toxicity. A deeper investigation into their mechanisms of action, including the identification of specific molecular targets and signaling pathways, will be crucial for their clinical development. Furthermore, exploring novel synthetic methodologies to access more complex and functionally diverse aminomethyl triazole derivatives will continue to be a valuable endeavor for the scientific community.

References

Methodological & Application

Application Note: A Detailed Experimental Protocol for the Synthesis of 3-(Aminomethyl)-5-methyl-4H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive, step-by-step experimental protocol for the synthesis of 3-(aminomethyl)-5-methyl-4H-1,2,4-triazole, a valuable building block in medicinal chemistry and drug development. The described synthetic route is a two-step process commencing with the base-catalyzed condensation and cyclization of acetohydrazide and tert-butyl (cyanomethyl)carbamate to yield a Boc-protected triazole intermediate. This is followed by the acidic deprotection of the tert-butoxycarbonyl (Boc) group to afford the target primary amine. This protocol is designed to be a reliable and reproducible method for obtaining the desired compound in good yield and purity.

Introduction

The 1,2,4-triazole moiety is a key pharmacophore found in a wide range of biologically active compounds, exhibiting antifungal, antiviral, and anti-inflammatory properties. The presence of an aminomethyl substituent provides a crucial handle for further functionalization and incorporation into larger molecular scaffolds, making this compound a versatile intermediate for the synthesis of novel therapeutic agents. This protocol outlines a practical and accessible synthetic strategy, beginning from commercially available starting materials.

Overall Reaction Scheme

Experimental Protocol

Materials and Equipment

Reagents:

  • Acetohydrazide (≥98%)

  • tert-Butyl (cyanomethyl)carbamate (N-Boc-aminoacetonitrile) (≥97%)

  • Potassium carbonate (K₂CO₃), anhydrous (≥99%)

  • n-Butanol (≥99.5%)

  • Ethyl acetate (EtOAc), HPLC grade

  • Hexanes, HPLC grade

  • 4 M Hydrochloric acid in 1,4-dioxane

  • Diethyl ether (Et₂O), anhydrous

  • Magnesium sulfate (MgSO₄), anhydrous

  • Deionized water

Equipment:

  • Round-bottom flasks

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Oil bath

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Flash chromatography system with silica gel columns

  • Büchner funnel and filter paper

  • Standard laboratory glassware

  • pH meter or pH paper

  • Nuclear Magnetic Resonance (NMR) spectrometer

  • Mass spectrometer

Step 1: Synthesis of tert-butyl ((5-methyl-4H-1,2,4-triazol-3-yl)methyl)carbamate (Boc-protected intermediate)

This step involves the base-catalyzed condensation of acetohydrazide with N-Boc-aminoacetonitrile, followed by in-situ cyclization to form the 1,2,4-triazole ring.

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add acetohydrazide (1.0 g, 13.5 mmol, 1.0 equiv), tert-butyl (cyanomethyl)carbamate (2.53 g, 16.2 mmol, 1.2 equiv), and potassium carbonate (0.37 g, 2.7 mmol, 0.2 equiv).

  • Add 30 mL of n-butanol to the flask.

  • Heat the reaction mixture to 150-160 °C in an oil bath and stir vigorously under reflux. The progress of the reaction should be monitored by TLC (eluent: 50% ethyl acetate in hexanes). The reaction is typically complete within 8-12 hours.[1][2]

  • After completion, allow the reaction mixture to cool to room temperature.

  • Remove the solvent (n-butanol) under reduced pressure using a rotary evaporator.

  • To the resulting residue, add 50 mL of ethyl acetate and 50 mL of deionized water. Stir the mixture, transfer to a separatory funnel, and separate the layers.

  • Extract the aqueous layer twice more with 25 mL portions of ethyl acetate.

  • Combine the organic layers, wash with 50 mL of brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 20% to 80%) to afford tert-butyl ((5-methyl-4H-1,2,4-triazol-3-yl)methyl)carbamate as a white solid.

Step 2: Synthesis of this compound hydrochloride (Final Product)

This step involves the removal of the Boc protecting group under acidic conditions to yield the final product as its hydrochloride salt.

Procedure:

  • Dissolve the purified tert-butyl ((5-methyl-4H-1,2,4-triazol-3-yl)methyl)carbamate (1.0 g, 4.42 mmol) in 10 mL of 4 M HCl in 1,4-dioxane in a 50 mL round-bottom flask at room temperature.[3][4][5][6]

  • Stir the solution at room temperature for 30-60 minutes. Monitor the deprotection by TLC until the starting material is no longer visible.[3][4][6]

  • Upon completion of the reaction, add 30 mL of anhydrous diethyl ether to the reaction mixture to precipitate the product.

  • Stir the resulting suspension for 15 minutes.

  • Collect the white precipitate by vacuum filtration using a Büchner funnel.

  • Wash the solid with two 15 mL portions of anhydrous diethyl ether to remove any residual impurities.

  • Dry the product under vacuum to yield this compound hydrochloride as a white, crystalline solid.

  • The product can be characterized by NMR and mass spectrometry.

Data Presentation

The following table summarizes the key transformations and provides representative yields based on analogous reactions reported in the literature.

StepTransformationReagents and ConditionsRepresentative Yield
1Acetohydrazide + N-Boc-aminoacetonitrile → Boc-protected this compoundK₂CO₃, n-butanol, 150-160 °C, 8-12 h60-75%
2Boc-protected triazole → this compound hydrochloride4 M HCl in 1,4-dioxane, room temperature, 30-60 min>90%

Note: Yields are representative and may vary depending on the specific reaction scale and conditions.

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the experimental protocol.

experimental_workflow Start Starting Materials: Acetohydrazide N-Boc-aminoacetonitrile Reaction1 Step 1: Condensation & Cyclization (K2CO3, n-BuOH, 150-160°C) Start->Reaction1 Workup1 Aqueous Workup & Purification (Flash Chromatography) Reaction1->Workup1 Intermediate Boc-protected Triazole: tert-butyl ((5-methyl-4H-1,2,4-triazol-3-yl)methyl)carbamate Workup1->Intermediate Reaction2 Step 2: Boc Deprotection (4M HCl in Dioxane, RT) Intermediate->Reaction2 Workup2 Precipitation & Filtration Reaction2->Workup2 FinalProduct Final Product: This compound Hydrochloride Salt Workup2->FinalProduct

References

Application of 1,2,4-Triazoles in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,2,4-triazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically successful drugs. Its unique electronic properties, metabolic stability, and ability to engage in various biological interactions have made it a cornerstone in the design of novel therapeutic agents. These application notes provide an overview of the diverse roles of 1,2,4-triazoles in different therapeutic areas, supported by quantitative data, detailed experimental protocols, and illustrative diagrams to guide researchers in this dynamic field.

Therapeutic Applications of 1,2,4-Triazoles

The versatility of the 1,2,4-triazole ring has led to its incorporation into a wide array of drugs with diverse biological activities. This includes antifungal, anticancer, antiviral, and anti-inflammatory agents.

Antifungal Activity: The most prominent application of 1,2,4-triazoles is in the development of antifungal agents.[1][2][3] Triazole antifungals, such as fluconazole and voriconazole, function by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[4] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. Inhibition of this pathway disrupts membrane integrity, leading to fungal cell death.

Anticancer Activity: A growing body of research highlights the potential of 1,2,4-triazole derivatives as anticancer agents.[5][6][7] These compounds have been shown to target various cancer-related pathways, including aromatase inhibition, which is a key strategy in the treatment of hormone-dependent breast cancer. Drugs like letrozole and anastrozole are examples of 1,2,4-triazole-containing aromatase inhibitors. Other anticancer mechanisms include the inhibition of tyrosine kinases and tubulin polymerization.

Antiviral and Anti-inflammatory Activity: The 1,2,4-triazole scaffold is also present in antiviral drugs like ribavirin. Furthermore, numerous derivatives have been investigated for their anti-inflammatory properties, often through the inhibition of enzymes such as cyclooxygenases (COX).

Data Presentation: Biological Activity of 1,2,4-Triazole Derivatives

The following tables summarize the quantitative biological activity data for representative 1,2,4-triazole derivatives across different therapeutic areas.

Table 1: Antifungal Activity of 1,2,4-Triazole Derivatives

Compound IDFungal StrainMIC (µg/mL)Reference
Fluconazole Analog 7b Candida albicans (fluconazole-susceptible)0.063–1[1]
Fluconazole Analog 7e Candida albicans (fluconazole-resistant)0.063–1[1]
Benzotriazine Hybrid 1a (R=7Cl) Aspergillus fumigatus0.25[3]
Benzotriazine Hybrid Candida albicans0.0156–2.0[1]
Benzothiazolyl-triazole 4a Candida albicans0.39[2]
Benzoxyl phenyl isoxazole Hybrid 6a Candida albicans<0.008–1[2]

Table 2: Anticancer Activity of 1,2,4-Triazole Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
Propane-1-one Derivative 7e MCF-7 (Breast)4.7[5]
Propane-1-one Derivative 7e Hela (Cervical)2.9[5]
Propane-1-one Derivative 7e A549 (Lung)9.4[5]
Butane-1,4-dione Derivative 10a MCF-7 (Breast)6.43[5]
Butane-1,4-dione Derivative 10a Hela (Cervical)5.6[5]
Diarylurea Derivative 62i HT-29 (Colon)0.90[7]
Pyridine Derivative TP6 B16F10 (Melanoma)41.12 - 61.11[6]
1-Substituted Steroid Derivative 6cf MCF-7 (Breast)5.71
1-Substituted Steroid Derivative 6af MCF-7 (Breast)2.61

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the synthesis and biological evaluation of 1,2,4-triazole derivatives.

Protocol 1: Synthesis of a Representative 1,2,4-Triazole Derivative

Synthesis of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol

This protocol is adapted from a standard procedure for the synthesis of 4-amino-substituted 1,2,4-triazole-3-thiols.

Materials:

  • Benzoic acid hydrazide

  • Carbon disulfide (CS₂)

  • Ethanol

  • Potassium hydroxide (KOH)

  • Hydrazine hydrate (80%)

  • Hydrochloric acid (HCl)

  • Lead acetate paper

Procedure:

  • Synthesis of Potassium Dithiocarbazinate Salt:

    • In a flask, dissolve benzoic acid hydrazide in ethanol.

    • Add a solution of potassium hydroxide in ethanol to the flask.

    • To this alkaline solution, add carbon disulfide dropwise with constant stirring.

    • Continue stirring for a specified time until the reaction is complete, resulting in the formation of the potassium dithiocarbazinate salt.

  • Cyclization to form 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol:

    • Dissolve the obtained potassium salt in water.

    • Add hydrazine hydrate to the suspension.

    • Reflux the reaction mixture. The progress of the reaction can be monitored by the evolution of hydrogen sulfide, which can be tested using lead acetate paper.

    • Continue refluxing until the evolution of hydrogen sulfide ceases.

    • Cool the reaction mixture to room temperature and dilute it with cold water.

    • Acidify the solution with hydrochloric acid to precipitate the product.

    • Filter the white precipitate, wash with water, and recrystallize from ethanol to obtain the pure 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol.

Protocol 2: In Vitro Anticancer Activity - MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Human cancer cell lines (e.g., MCF-7, Hela, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • 1,2,4-Triazole compounds to be tested

  • Dimethyl sulfoxide (DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cancer cells.

    • Seed the cells into 96-well plates at a density of 1 x 10⁴ cells/well in 100 µL of complete medium.

    • Incubate the plates for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the 1,2,4-triazole compounds in the cell culture medium.

    • After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds.

    • Include a vehicle control (medium with DMSO, the solvent for the compounds) and a positive control (a known anticancer drug, e.g., cisplatin).

    • Incubate the plates for another 48-72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, remove the medium containing the compounds.

    • Add 20-50 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plates for 2-4 hours at 37°C until a purple formazan precipitate is visible.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the MTT solution.

    • Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plates on an orbital shaker for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 490-570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of the compound compared to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 3: In Vitro Antifungal Susceptibility Testing - Broth Microdilution Method

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) for antifungal susceptibility testing of yeasts.

Materials:

  • Fungal strains (e.g., Candida albicans)

  • RPMI-1640 medium

  • 96-well microtiter plates

  • 1,2,4-Triazole compounds to be tested

  • Spectrophotometer

  • Incubator

Procedure:

  • Inoculum Preparation:

    • Subculture the fungal strain on a suitable agar medium (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours.

    • Prepare a suspension of the fungal colonies in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL.

    • Dilute this suspension in RPMI-1640 medium to achieve the final desired inoculum concentration (typically 0.5-2.5 x 10³ CFU/mL).

  • Drug Dilution:

    • Prepare a stock solution of the 1,2,4-triazole compound in a suitable solvent (e.g., DMSO).

    • Perform serial twofold dilutions of the compound in RPMI-1640 medium in the 96-well plates.

  • Inoculation and Incubation:

    • Add the prepared fungal inoculum to each well of the microtiter plate containing the serially diluted compound.

    • Include a growth control well (inoculum without drug) and a sterility control well (medium without inoculum).

    • Incubate the plates at 35°C for 24-48 hours.

  • Reading the Results:

    • After incubation, visually inspect the plates or use a microplate reader to determine the minimum inhibitory concentration (MIC).

    • The MIC is defined as the lowest concentration of the drug that causes a significant inhibition of growth (e.g., ≥50% reduction in turbidity) compared to the growth control.

Protocol 4: Lanosterol 14α-Demethylase (CYP51) Inhibition Assay

This is a general protocol for a fluorescence-based assay to screen for inhibitors of fungal CYP51.

Materials:

  • Recombinant fungal CYP51 enzyme

  • NADPH-cytochrome P450 reductase

  • Fluorogenic substrate (e.g., 7-benzyloxy-4-(trifluoromethyl)coumarin, BOMCC)

  • NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, NADP⁺)

  • Potassium phosphate buffer (pH 7.4)

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Reaction Mixture Preparation:

    • In a 96-well black microplate, prepare a reaction mixture containing potassium phosphate buffer, the recombinant CYP51 enzyme, and NADPH-cytochrome P450 reductase.

    • Add the 1,2,4-triazole test compounds at various concentrations. Include a positive control inhibitor (e.g., ketoconazole) and a no-inhibitor control.

    • Pre-incubate the mixture at 37°C for a short period (e.g., 5-10 minutes).

  • Reaction Initiation:

    • Initiate the enzymatic reaction by adding the fluorogenic substrate (BOMCC) and the NADPH regenerating system to each well.

  • Fluorescence Measurement:

    • Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.

    • Monitor the increase in fluorescence over time (kinetic measurement) at the appropriate excitation and emission wavelengths for the product of the reaction. The rate of fluorescence increase is proportional to the enzyme activity.

  • Data Analysis:

    • Calculate the rate of the reaction for each inhibitor concentration.

    • Determine the percentage of inhibition relative to the no-inhibitor control.

    • Plot the percentage of inhibition against the inhibitor concentration to calculate the IC₅₀ value.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key concepts and workflows related to the medicinal chemistry of 1,2,4-triazoles.

drug_discovery_workflow cluster_discovery Discovery Phase cluster_preclinical Preclinical Phase cluster_clinical Clinical Trials Target_ID Target Identification & Validation Hit_ID Hit Identification (HTS, FBDD) Target_ID->Hit_ID Assay Development Hit_to_Lead Hit-to-Lead Optimization Hit_ID->Hit_to_Lead Initial Hits Lead_Opt Lead Optimization (SAR Studies) Hit_to_Lead->Lead_Opt Promising Leads In_Vitro In Vitro Testing (Potency, Selectivity) Lead_Opt->In_Vitro Candidate Selection In_Vivo In Vivo Models (Efficacy, PK/PD) In_Vitro->In_Vivo Tox Toxicology Studies In_Vivo->Tox Phase_I Phase I Tox->Phase_I IND Filing Phase_II Phase II Phase_I->Phase_II Phase_III Phase III Phase_II->Phase_III Approval Regulatory Approval Phase_III->Approval NDA Submission ergosterol_pathway cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Mechanism of Action AcetylCoA Acetyl-CoA HMG_CoA HMG-CoA AcetylCoA->HMG_CoA Mevalonate Mevalonate HMG_CoA->Mevalonate Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol Intermediate 14-demethylated lanosterol Lanosterol->Intermediate CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Ergosterol Ergosterol Intermediate->Ergosterol Triazole 1,2,4-Triazole Antifungals (e.g., Fluconazole) Triazole->CYP51 Inhibits CYP51->Intermediate Catalyzes sar_logic cluster_analogs Analog Synthesis cluster_testing Biological Testing Core Core Scaffold (1,2,4-Triazole) Analog1 Analog 1 (R1 = H, R2 = CH3) Core->Analog1 Modification Analog2 Analog 2 (R1 = F, R2 = CH3) Core->Analog2 Modification Analog3 Analog 3 (R1 = H, R2 = Cl) Core->Analog3 Modification Activity1 Activity 1 (IC50 = 10 µM) Analog1->Activity1 Activity2 Activity 2 (IC50 = 2 µM) Analog2->Activity2 Activity3 Activity 3 (IC50 = 15 µM) Analog3->Activity3 SAR Structure-Activity Relationship (SAR) Activity1->SAR Data Analysis Activity2->SAR Data Analysis Activity3->SAR Data Analysis

References

Application Notes: 3-(Aminomethyl)-5-methyl-4H-1,2,4-triazole as a Versatile Precursor in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The 1,2,4-triazole ring is a prominent heterocyclic scaffold in medicinal chemistry and drug development, forming the core of numerous therapeutic agents with a wide range of biological activities, including antifungal, antibacterial, anti-inflammatory, and anticancer properties.[1][2] 3-(Aminomethyl)-5-methyl-4H-1,2,4-triazole is a valuable bifunctional building block for organic synthesis. Its structure features a reactive primary amine on a methyl substituent, which allows for a variety of chemical modifications while preserving the integrity of the triazole core. This separation of the amino group from the heterocyclic ring by a methylene bridge provides conformational flexibility, which can be advantageous in designing molecules that interact with biological targets.

This document provides detailed application notes and protocols for utilizing this compound as a precursor, primarily focusing on its application in the synthesis of Schiff bases, which are key intermediates for novel drug candidates.

Application: Synthesis of Schiff Bases as Antimicrobial Agents

The primary amino group of this compound serves as an excellent nucleophile for condensation reactions with various aldehydes and ketones. The resulting Schiff bases (or azomethines), characterized by the -CH=N- linkage, are a cornerstone in the synthesis of new molecular entities. Derivatives of 1,2,4-triazole Schiff bases are widely investigated for their potent antimicrobial and antifungal activities.[3][4] The imine bond is crucial for their biological function, and the diversity of the final compounds can be easily achieved by varying the aldehydic reactant.

The general workflow for this application involves the synthesis of a library of Schiff bases, followed by purification, structural characterization, and subsequent screening for biological activity.

G cluster_synthesis Synthesis & Purification cluster_analysis Characterization & Screening precursor 3-(Aminomethyl)-5-methyl- 4H-1,2,4-triazole reaction Condensation Reaction (e.g., Reflux in Ethanol) precursor->reaction aldehyde Substituted Aldehyde (R-CHO) aldehyde->reaction product Crude Schiff Base Product reaction->product purification Purification (Recrystallization) product->purification pure_product Pure Schiff Base purification->pure_product characterization Structural Characterization (FTIR, NMR, Mass Spec) pure_product->characterization screening Biological Screening (Antimicrobial Assays) characterization->screening data Activity Data (MIC) screening->data

Figure 1: General workflow for the synthesis and evaluation of Schiff bases.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Schiff Bases from this compound

This protocol describes a conventional method for the condensation reaction between this compound and various substituted aromatic aldehydes.

Materials:

  • This compound

  • Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde, 4-methoxybenzaldehyde, etc.)

  • Absolute Ethanol

  • Glacial Acetic Acid (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Büchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • In a 100 mL round-bottom flask, dissolve this compound (1.0 eq.) in absolute ethanol (20-30 mL).

  • To this solution, add the substituted aromatic aldehyde (1.0 eq.) dissolved in a minimal amount of absolute ethanol.

  • Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.

  • Fit the flask with a reflux condenser and heat the mixture to reflux with continuous stirring for 4-6 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature. A solid precipitate should form.

  • If no precipitate forms, the volume of the solvent can be reduced using a rotary evaporator, or the mixture can be poured into ice-cold water to induce precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the crude product with a small amount of cold ethanol to remove unreacted starting materials.

  • Purify the product by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture.

  • Dry the purified crystals in a vacuum oven at 50-60 °C.

  • Characterize the final product using FTIR, 1H NMR, 13C NMR, and mass spectrometry.

Data Presentation

The following table summarizes representative data for a series of Schiff bases synthesized from this compound and various aromatic aldehydes, based on typical results found in the literature for analogous compounds.[5]

Aldehyde Substituent (R)Product Yield (%)M.P. (°C)FTIR ν(C=N) (cm⁻¹)¹H NMR δ(CH=N) (ppm)
-H91185-18716328.45
4-Cl88201-20316288.52
4-NO₂93215-21716388.71
4-OCH₃85178-18016258.39
4-OH89224-22616308.35

Biological Activity and Mechanism of Action

Triazole-based compounds are renowned for their antifungal activity, which primarily stems from the inhibition of cytochrome P450 14α-demethylase (CYP51), an essential enzyme in the fungal ergosterol biosynthesis pathway.[6] Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells. By inhibiting its synthesis, triazole drugs disrupt membrane integrity, leading to fungal cell death. This targeted mechanism provides a basis for their selective toxicity against fungi.

G acetyl_coa Acetyl-CoA squalene Squalene acetyl_coa->squalene Multiple Steps lanosterol Lanosterol squalene->lanosterol ergosterol Ergosterol lanosterol->ergosterol membrane Fungal Cell Membrane Integrity ergosterol->membrane death Fungal Cell Death membrane->death Disruption triazole Triazole Derivative (Schiff Base) triazole->inhibition cyp51_step cyp51_step cyp51_label CYP51 (14α-demethylase)

References

Application Notes and Protocols for Testing the Antimicrobial Activity of Triazole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Triazole derivatives represent a significant class of heterocyclic compounds possessing a wide spectrum of biological activities, including potent antimicrobial effects.[1][2][3][4] This document provides detailed protocols for the systematic evaluation of the antimicrobial properties of novel triazole derivatives against a panel of clinically relevant bacterial and fungal strains. The described methods include the determination of Minimum Inhibitory Concentration (MIC), Minimum Bactericidal/Fungicidal Concentration (MBC/MFC), and the disk diffusion assay.

The primary mechanism of antifungal action for many triazole derivatives involves the inhibition of the cytochrome P450 enzyme, lanosterol 14α-demethylase.[1][5][6] This enzyme is a key component in the biosynthesis of ergosterol, an essential sterol in the fungal cell membrane.[1][5][7][8] Inhibition of this pathway leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, ultimately disrupting membrane integrity and inhibiting fungal growth.[5][8] Some studies also suggest that triazoles may induce oxidative stress through the generation of reactive oxygen species.[7]

Preparation of Test Compounds and Microbial Cultures

1.1. Preparation of Triazole Derivative Stock Solutions:

  • Solvent Selection: Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing stock solutions of triazole derivatives due to its ability to dissolve a wide range of organic compounds and its miscibility with aqueous culture media.[2][9]

  • Procedure:

    • Accurately weigh a precise amount of the synthesized triazole derivative.

    • Dissolve the compound in a minimal amount of 100% DMSO to prepare a high-concentration stock solution (e.g., 10 mg/mL or 25 mg/mL).[9]

    • Ensure complete dissolution by vortexing or gentle warming.

    • Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a sterile container.

    • Store the stock solution at -20°C until use. Subsequent dilutions should be made in sterile distilled water or the appropriate broth medium.[9]

1.2. Selection and Preparation of Microbial Strains:

A standard panel of microorganisms should be used to assess the spectrum of activity of the triazole derivatives. The following table lists commonly used bacterial and fungal strains.

Table 1: Standard Microbial Strains for Antimicrobial Testing
Category Microorganism (ATCC Number)
Gram-positive Bacteria Staphylococcus aureus (e.g., ATCC 29213, ATCC 25923)[2][10][11]
Staphylococcus epidermidis (e.g., ATCC 12228)[10]
Bacillus cereus (e.g., ATCC 11778)[10][12]
Bacillus subtilis[13]
Gram-negative Bacteria Escherichia coli (e.g., ATCC 25922)[2][10][13]
Pseudomonas aeruginosa (e.g., ATCC 27853)[10][12]
Klebsiella pneumoniae[12]
Fungi Candida albicans (e.g., ATCC 10231)[2][13][14]
Aspergillus niger (e.g., ATCC 1015)[2][13][14]
Cryptococcus neoformans[15]
Microsporum gypseum[2]

1.3. Preparation of Inoculum:

  • Bacterial Inoculum:

    • From a fresh agar plate culture, select 3-5 isolated colonies of the test bacterium.

    • Inoculate the colonies into a tube containing a suitable broth medium (e.g., Tryptic Soy Broth, Mueller-Hinton Broth).

    • Incubate the broth culture at 37°C for 2-6 hours until it reaches the exponential growth phase.

    • Adjust the turbidity of the bacterial suspension with sterile saline or broth to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[16]

  • Fungal Inoculum:

    • For yeast-like fungi (Candida albicans, Cryptococcus neoformans), prepare the inoculum similarly to the bacterial inoculum, using a suitable fungal medium (e.g., Sabouraud Dextrose Broth).

    • For filamentous fungi (Aspergillus niger), grow the fungus on a Sabouraud Dextrose Agar slant at 25-28°C for 5-7 days.

    • Harvest the conidia by flooding the slant with sterile saline containing 0.05% Tween 80.

    • Gently scrape the surface with a sterile loop.

    • Transfer the conidial suspension to a sterile tube and allow the heavy particles to settle.

    • Adjust the turbidity of the supernatant to the 0.5 McFarland standard.

Experimental Protocols

2.1. Determination of Minimum Inhibitory Concentration (MIC):

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[9] The broth microdilution method is a widely accepted technique for determining MIC values.

  • Procedure:

    • Dispense 100 µL of sterile Mueller-Hinton Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi) into each well of a 96-well microtiter plate.

    • Add 100 µL of the triazole derivative stock solution (at twice the highest desired final concentration) to the first well of each row.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well.

    • Prepare the microbial inoculum as described in section 1.3 and dilute it to a final concentration of approximately 5 x 10⁵ CFU/mL in the appropriate broth.

    • Add 100 µL of the diluted inoculum to each well, resulting in a final volume of 200 µL and a final inoculum concentration of approximately 2.5 x 10⁵ CFU/mL.

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only) for each plate. A standard antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi) should be tested in parallel as a reference.[13]

    • Incubate the plates at 37°C for 18-24 hours for bacteria and at 25-28°C for 24-48 hours for fungi.

    • The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.

2.2. Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC):

The MBC/MFC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism.

  • Procedure:

    • Following the MIC determination, take a 10 µL aliquot from each well that shows no visible growth.

    • Spot-inoculate the aliquot onto a fresh, drug-free agar plate (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).

    • Incubate the plates at the appropriate temperature and duration for the test organism.

    • The MBC/MFC is the lowest concentration of the compound that results in no microbial growth on the subculture plates.

2.3. Disk Diffusion Assay (Kirby-Bauer Method):

The disk diffusion method is a qualitative or semi-quantitative test that provides a preliminary assessment of the antimicrobial activity.[16]

  • Procedure:

    • Prepare Mueller-Hinton Agar plates with a uniform thickness.[16]

    • Inoculate the entire surface of the agar plate evenly with the standardized microbial suspension (0.5 McFarland) using a sterile cotton swab.[17]

    • Allow the inoculum to dry for 3-5 minutes.[17]

    • Impregnate sterile filter paper disks (6 mm in diameter) with a known concentration of the triazole derivative solution.

    • Using sterile forceps, place the impregnated disks onto the surface of the inoculated agar plates.

    • Ensure that the disks are placed at a sufficient distance from each other to prevent the overlapping of inhibition zones.

    • Include a negative control disk (impregnated with the solvent, e.g., DMSO) and a positive control disk with a standard antibiotic.

    • Incubate the plates under the same conditions as for the MIC assay.

    • After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where no microbial growth is visible) in millimeters.

Data Presentation

Quantitative data from the antimicrobial assays should be summarized in clear and structured tables to facilitate comparison and analysis.

Table 2: MIC and MBC/MFC Values of Triazole Derivatives (µg/mL)
Compound Test Organism MIC MBC/MFC
Triazole Derivative 1S. aureus
Triazole Derivative 1E. coli
Triazole Derivative 1C. albicans
......
Standard AntibioticS. aureus
Standard AntifungalC. albicans
Table 3: Zone of Inhibition Diameters from Disk Diffusion Assay (mm)
Compound (Concentration) Test Organism Zone of Inhibition (mm)
Triazole Derivative 1 (X µ g/disk )S. aureus
Triazole Derivative 1 (X µ g/disk )E. coli
Triazole Derivative 1 (X µ g/disk )C. albicans
......
Standard Antibiotic (Y µ g/disk )S. aureus
Standard Antifungal (Z µ g/disk )C. albicans
Negative Control (Solvent)S. aureus0

Visualizations

experimental_workflow cluster_prep Preparation cluster_assays Antimicrobial Assays cluster_analysis Analysis prep_compound Prepare Triazole Stock Solution mic_assay Broth Microdilution (MIC Assay) prep_compound->mic_assay disk_assay Disk Diffusion Assay prep_compound->disk_assay prep_culture Prepare Microbial Culture prep_inoculum Standardize Inoculum (0.5 McFarland) prep_culture->prep_inoculum prep_inoculum->mic_assay prep_inoculum->disk_assay read_mic Read MIC Values mic_assay->read_mic read_zones Measure Zones of Inhibition disk_assay->read_zones mbc_assay Subculture for MBC/MFC read_mic->mbc_assay data_table Tabulate Results read_mic->data_table read_mbc Read MBC/MFC Values mbc_assay->read_mbc read_zones->data_table read_mbc->data_table

Caption: Experimental workflow for antimicrobial activity testing.

mechanism_of_action cluster_pathway Ergosterol Biosynthesis Pathway in Fungi cluster_inhibition Mechanism of Triazole Action cluster_outcome Cellular Outcome lanosterol Lanosterol intermediate 14α-demethylated sterols lanosterol->intermediate Lanosterol 14α-demethylase (CYP51) ergosterol Ergosterol intermediate->ergosterol triazole Triazole Derivative inhibition Inhibition triazole->inhibition Lanosterol 14α-demethylase\n(CYP51) Lanosterol 14α-demethylase (CYP51) inhibition->Lanosterol 14α-demethylase\n(CYP51) depletion Ergosterol Depletion membrane_damage Disrupted Cell Membrane Integrity depletion->membrane_damage accumulation Accumulation of Toxic Sterols accumulation->membrane_damage fungal_death Fungal Cell Death membrane_damage->fungal_death Lanosterol 14α-demethylase\n(CYP51)->depletion Lanosterol 14α-demethylase\n(CYP51)->accumulation

Caption: Mechanism of action of triazole antifungal agents.

References

Synthesis of 3-Amino-1,2,4-triazoles: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: 3-Amino-1,2,4-triazoles are a pivotal class of heterocyclic compounds widely recognized for their diverse applications in medicinal chemistry and drug development. Their structural motif is a key component in a variety of biologically active molecules, exhibiting a broad spectrum of pharmacological activities, including antifungal, antimicrobial, anticancer, and anti-inflammatory properties. This document provides detailed application notes and experimental protocols for three common and effective methods for the synthesis of 3-amino-1,2,4-triazoles, tailored for researchers, scientists, and professionals in the field of drug development.

Method 1: Synthesis from Aminoguanidine and Carboxylic Acids

This widely employed method involves the condensation of an aminoguanidine salt (such as bicarbonate or hydrochloride) with a carboxylic acid, followed by cyclization to form the 3-amino-1,2,4-triazole ring. The reaction can be performed under conventional heating or accelerated using microwave irradiation, which often leads to shorter reaction times and improved yields.[1][2]

Experimental Protocol: Microwave-Assisted Synthesis[1]
  • Reaction Setup: In a 10 mL sealed microwave reaction vial, combine aminoguanidine bicarbonate (1.0 mmol, 136.1 mg) and the desired carboxylic acid (1.2 mmol).

  • Acid Catalysis: Add a 37% solution of hydrochloric acid (1.5 mmol, 0.15 mL). For solid carboxylic acids, isopropanol (2.0 mL) can be used as a solvent.

  • Microwave Irradiation: Seal the vial and place it in a microwave reactor. Heat the mixture to 180°C and maintain this temperature for 30 minutes.

  • Work-up: After cooling, the reaction mixture is typically a solid. The product can be purified by recrystallization from a suitable solvent (e.g., ethanol or water) to afford the 5-substituted 3-amino-1,2,4-triazole.

Data Presentation
EntryCarboxylic AcidReaction Time (min)Temperature (°C)Yield (%)Reference
1Acetic Acid3018085[1]
2Propionic Acid3018088[1]
3Benzoic Acid3018092[1]

Experimental Workflow

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification aminoguanidine Aminoguanidine Bicarbonate mix Mix and Add HCl aminoguanidine->mix acid Carboxylic Acid acid->mix microwave Microwave Irradiation (180°C, 30 min) mix->microwave cool Cool to RT microwave->cool recrystallize Recrystallization cool->recrystallize product 5-Substituted 3-Amino-1,2,4-triazole recrystallize->product

Caption: Workflow for Microwave-Assisted Synthesis of 3-Amino-1,2,4-triazoles.

Method 2: Synthesis from Thiourea Derivatives

This convergent approach allows for the synthesis of diversely substituted 3-amino-1,2,4-triazoles. The key steps involve the formation of a sulfonic acid intermediate from a substituted thiourea, followed by reaction with a hydrazine and subsequent cyclization.[3]

Experimental Protocol[3]

Step 1: Formation of the Hydrazinecarboximidamide Intermediate

  • Reaction Setup: In a suitable flask, dissolve the sulfonic acid intermediate (derived from thiourea, 1.2 mmol) in anhydrous acetonitrile (1 mL).

  • Hydrazine Addition: Add the desired hydrazine (1.0 mmol) to the solution. If the hydrazine salt is used, add triethylamine (2.2 equiv).

  • Reaction: Stir the mixture at room temperature for 1.5 hours. For less reactive hydrazines, heating to 80°C may be necessary.

  • Isolation: Concentrate the reaction mixture to a solid under reduced pressure. This crude intermediate is typically used in the next step without further purification.

Step 2: Cyclization

  • Reaction Setup: Place the crude hydrazinecarboximidamide intermediate in a sealed tube and add trimethyl orthoformate (1 mL).

  • Heating: Heat the mixture at 140°C overnight.

  • Work-up: Cool the reaction to room temperature and filter through a short pad of silica gel, eluting with 20% methanol in dichloromethane.

  • Purification: Concentrate the filtrate and purify the residue by preparative HPLC or recrystallization to obtain the desired 3-amino-1,2,4-triazole.

Data Presentation
EntryHydrazineTemperature (°C)Time (h)Overall Yield (%)Reference
1Phenylhydrazinert1.566[3]
24-Fluorophenylhydrazinert1.562[3]
32-Hydrazinopyridine801.556[3]

Experimental Workflow

G cluster_step1 Step 1: Intermediate Formation cluster_step2 Step 2: Cyclization cluster_workup Work-up & Purification sulfonic_acid Sulfonic Acid Intermediate (from Thiourea) react1 React in Acetonitrile (rt or 80°C, 1.5h) sulfonic_acid->react1 hydrazine Hydrazine hydrazine->react1 concentrate1 Concentrate in vacuo react1->concentrate1 intermediate Crude Intermediate concentrate1->intermediate react2 Add Trimethyl Orthoformate Heat at 140°C overnight intermediate->react2 filter Silica Gel Filtration react2->filter purify HPLC or Recrystallization filter->purify product Substituted 3-Amino-1,2,4-triazole purify->product

Caption: Workflow for the Synthesis of 3-Amino-1,2,4-triazoles from Thiourea.

Method 3: Synthesis from Thiosemicarbazide Derivatives

This method involves the acylation of thiosemicarbazide with a carboxylic acid derivative (e.g., acid chloride) to form an acylthiosemicarbazide, which is then cyclized under basic conditions to yield the 3-amino-1,2,4-triazole, often with a thiol group at the 5-position that can be subsequently removed or further functionalized. A common variation involves the reaction of a hydrazide with an isothiocyanate followed by cyclization.[4]

Experimental Protocol[4]

Step 1: Synthesis of 1-Acyl-4-allyl-thiosemicarbazide

  • Reaction Setup: In a round-bottom flask, dissolve the appropriate pyridyl acid hydrazide (0.01 mol) in absolute ethanol (15 mL).

  • Isothiocyanate Addition: To this solution, add a solution of allyl isothiocyanate (0.01 mol, 0.99 g) in ethanol (10 mL) with stirring.

  • Reflux: Reflux the reaction mixture for 4-5 hours.

  • Isolation: Cool the solution to room temperature. The precipitated product is filtered and can be recrystallized from a suitable solvent.

Step 2: Cyclization to 4-Allyl-5-(pyridyl)-4H-1,2,4-triazole-3-thiol

  • Reaction Setup: Dissolve the 1-acyl-4-allyl-thiosemicarbazide (5 mmol) in 2N sodium hydroxide solution (10 mL).

  • Reflux: Reflux the mixture for 2-3 hours.

  • Acidification: Cool the resulting solution to room temperature and acidify to pH 3 with 2N hydrochloric acid.

  • Isolation: Filter the precipitate, wash with water and ethanol, and dry. The product can be further purified by recrystallization.

Data Presentation
EntryPyridyl Acid HydrazideStep 1 Yield (%)Step 2 Yield (%)Reference
12-Picolinoyl Hydrazide8590[4]
23-Picolinoyl Hydrazide8288[4]
34-Picolinoyl Hydrazide9094[4]

Experimental Workflow

G cluster_step1 Step 1: Thiosemicarbazide Formation cluster_step2 Step 2: Cyclization cluster_workup Isolation hydrazide Pyridyl Acid Hydrazide reflux1 Reflux in Ethanol (4-5h) hydrazide->reflux1 isothiocyanate Allyl Isothiocyanate isothiocyanate->reflux1 isolate1 Cool and Filter reflux1->isolate1 thiosemicarbazide Acylthiosemicarbazide isolate1->thiosemicarbazide reflux2 Reflux in 2N NaOH (2-3h) thiosemicarbazide->reflux2 acidify Cool and Acidify (pH 3) reflux2->acidify filter_wash Filter and Wash acidify->filter_wash product Substituted 1,2,4-Triazole-3-thiol filter_wash->product

Caption: Workflow for the Synthesis of 1,2,4-Triazoles from Thiosemicarbazide.

Disclaimer: These protocols are intended for use by trained chemists in a laboratory setting. Appropriate personal protective equipment should be worn, and all reactions should be performed in a well-ventilated fume hood. The user is responsible for conducting a thorough risk assessment before commencing any experimental work.

References

Application of 1,2,4-Triazoles as Antibacterial Agents: A Detailed Overview

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: The escalating threat of antimicrobial resistance necessitates the exploration and development of novel antibacterial agents. The 1,2,4-triazole nucleus has emerged as a privileged scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities, including significant antibacterial properties.[1][2][3][4][5] This is attributed to the unique structural features of the triazole ring, which allow for diverse substitutions and interactions with various biological targets. This document provides detailed application notes and protocols for researchers and drug development professionals interested in the antibacterial applications of 1,2,4-triazole derivatives.

Data Presentation: Antibacterial Activity of 1,2,4-Triazole Derivatives

The following table summarizes the in vitro antibacterial activity of selected 1,2,4-triazole derivatives against a range of Gram-positive and Gram-negative bacteria. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL.

Compound/DerivativeTarget Bacterial StrainMIC (µg/mL)Reference
Quinolone Hybrids
Ofloxacin-1,2,4-triazole AnaloguesStaphylococcus aureus0.25 - 1[1]
Staphylococcus epidermidis0.25 - 1[1]
Bacillus subtilis0.25 - 1[1]
Escherichia coli0.25 - 1[1]
Clinafloxacin-1,2,4-triazole Hybrids (14a, 14b, 14c)Methicillin-resistant S. aureus (MRSA)0.25[1]
Gram-positive & Gram-negative bacteria0.25 - 32[1]
Nalidixic acid-1,2,4-triazole-3-thione Azomethine Derivatives (1a-g)Pseudomonas aeruginosa16[1]
Nalidixic acid-1,2,4-triazole-3-thione Triazolothiadiazole Derivative (2)Various microorganisms16[1]
4-Amino-1,2,4-triazole Derivatives
4-amino-5-(4-trichloromethylphenyl)-4H-1,2,4-triazoleE. coli, B. subtilis, P. aeruginosa, P. fluorescens5[1]
Other Derivatives
1,2,4-Triazole-naphthyridinone Hybrids (35c, 36d)E. coli (DNA gyrase inhibition IC50)3.67 and 3.21[4]
1,2,4-Triazole-tethered β-hydroxy Sulfide (11c)Bacterial tyrosinase inhibition (IC50)4.52 µM[6]

Experimental Protocols

Protocol 1: General Synthesis of 4-Amino-5-substituted-phenyl-4H-1,2,4-triazole-3-thiol

This protocol describes a general method for the synthesis of the 1,2,4-triazole scaffold, which can then be further modified.

Materials:

  • Substituted benzoic acid

  • Thiocarbohydrazide

  • Sodium bicarbonate solution

  • Ethanol

  • Dimethylformamide (DMF)

Procedure:

  • Mix equimolar amounts of the substituted benzoic acid and thiocarbohydrazide in a round-bottom flask.

  • Heat the mixture to its melting point and maintain the temperature at approximately 145°C for 40 minutes.

  • Allow the reaction mixture to cool to room temperature.

  • Treat the resulting solid with a sodium bicarbonate solution to neutralize any unreacted acid.

  • Wash the product with water and collect it by filtration.

  • Recrystallize the crude product from an ethanol/DMF mixture to obtain the purified 4-amino-5-substituted-phenyl-4H-1,2,4-triazole-3-thiol.

Protocol 2: Antibacterial Susceptibility Testing by Broth Microdilution Method (Determination of MIC)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of a synthesized 1,2,4-triazole compound.

Materials:

  • Synthesized 1,2,4-triazole compound

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer

  • Standard antibiotic (e.g., Ciprofloxacin) for positive control

  • Solvent (e.g., DMSO) for dissolving the compound

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the compound in MHB in the wells of a 96-well plate to achieve a range of concentrations.

  • Prepare a bacterial inoculum adjusted to a concentration of approximately 5 x 10^5 CFU/mL in MHB.

  • Inoculate each well containing the diluted compound with the bacterial suspension.

  • Include a positive control (broth with bacteria and no compound) and a negative control (broth with the highest concentration of the compound and no bacteria). Also, include a control with the standard antibiotic.

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Visualizations

Mechanism of Action: Inhibition of Key Bacterial Enzymes

The antibacterial activity of certain 1,2,4-triazole derivatives has been attributed to the inhibition of essential bacterial enzymes. For instance, quinolone-triazole hybrids are known to target DNA gyrase, an enzyme crucial for DNA replication. Other derivatives have shown inhibitory activity against bacterial tyrosinase and catalase, which are important for bacterial survival and pathogenesis.

Mechanism_of_Action cluster_drug 1,2,4-Triazole Derivative cluster_targets Bacterial Targets cluster_effects Cellular Effects Triazole 1,2,4-Triazole Derivative DNA_Gyrase DNA Gyrase Triazole->DNA_Gyrase Tyrosinase Bacterial Tyrosinase Triazole->Tyrosinase Catalase Catalase Triazole->Catalase DNA_Rep Inhibition of DNA Replication DNA_Gyrase->DNA_Rep Melanin Inhibition of Melanin Synthesis Tyrosinase->Melanin Oxidative Increased Oxidative Stress Catalase->Oxidative Death Bacterial Cell Death DNA_Rep->Death Melanin->Death Oxidative->Death Experimental_Workflow Start Start: Design of 1,2,4-Triazole Derivatives Synthesis Chemical Synthesis of Target Compounds Start->Synthesis Purification Purification and Characterization (NMR, MS, etc.) Synthesis->Purification Screening Primary Antibacterial Screening (e.g., Disc Diffusion) Purification->Screening MIC_Determination Quantitative Analysis: MIC Determination (Broth Microdilution) Screening->MIC_Determination SAR Structure-Activity Relationship (SAR) Analysis MIC_Determination->SAR Lead_Optimization Lead Compound Optimization SAR->Lead_Optimization SAR_Insights cluster_substituents Substituent Effects on Antibacterial Activity cluster_activity Resulting Activity Core 1,2,4-Triazole Core Quinolone Hybridization with Quinolones (e.g., Ciprofloxacin) Core->Quinolone Thione Thione Group (C=S) at Position 3 Core->Thione Aryl Substituted Aryl Groups at Positions 3 and 5 Core->Aryl Amino Amino Group at Position 4 Core->Amino Potent Potent Antibacterial Activity (especially against resistant strains) Quinolone->Potent Thione->Potent Aryl->Potent Amino->Potent

References

Application Notes and Protocols for the Synthesis and Evaluation of 1,2,4-Triazole Derivatives as Potential Antifungal Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the synthesis, characterization, and antifungal evaluation of novel 1,2,4-triazole derivatives. The protocols are intended to guide researchers in the development of new and effective antifungal drug candidates.

Introduction

The increasing incidence of fungal infections, coupled with the rise of drug-resistant strains, presents a significant global health challenge.[1] This necessitates the development of novel antifungal agents with improved efficacy and safety profiles.[2] The 1,2,4-triazole ring is a crucial pharmacophore found in many clinically successful antifungal drugs, including fluconazole, itraconazole, and voriconazole.[3] These agents primarily exert their antifungal effect by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[3] This enzyme is a critical component of the ergosterol biosynthesis pathway, which is essential for maintaining the integrity of the fungal cell membrane.[4] Inhibition of CYP51 leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately disrupting membrane function and inhibiting fungal growth.

Recent research has also uncovered a secondary mechanism of action for triazoles, which involves inducing negative feedback on HMG-CoA reductase, another key enzyme in the ergosterol pathway.[5] This dual-action potential makes the 1,2,4-triazole scaffold a highly attractive starting point for the design of new antifungal drug candidates. This guide outlines protocols for synthesizing novel 1,2,4-triazole derivatives and evaluating their potential as antifungal agents.

Synthesis and Characterization

The synthesis of 1,2,4-triazole derivatives can be achieved through various chemical routes. Below is a general multi-step protocol that can be adapted for different target molecules.

The synthesis typically begins with the formation of a key intermediate, such as a substituted chalcone or a hydrazide, followed by cyclization to form the triazole ring, and subsequent modifications to introduce desired side chains.

G cluster_synthesis General Synthetic Workflow A Starting Materials (e.g., Substituted Acetophenone, Benzaldehyde) B Step 1: Intermediate Synthesis (e.g., Chalcone Formation) A->B Base Catalyst (e.g., NaOH) C Step 2: Hydrazide/Thiosemicarbazide Formation B->C Thiosemicarbazide D Step 3: Cyclization to form 4H-1,2,4-triazole-3-thiol C->D Base-catalyzed Intramolecular Cyclization (e.g., NaOH/KOH) E Step 4: Alkylation/Acylation/ Mannich Reaction D->E Alkyl Halides/ Acid Chlorides/ Formaldehyde + Amine F Final 1,2,4-Triazole Derivative E->F G cluster_workflow Antifungal Screening Workflow A Prepare Fungal Inoculum (e.g., C. albicans, A. fumigatus) Adjust to 0.5 McFarland standard D Inoculate Wells with Fungal Suspension A->D B Prepare Stock Solutions of Test Compounds & Controls (e.g., in DMSO) C Serial Dilution in 96-Well Plate (Using RPMI-1640 medium) B->C C->D E Incubate Plates (24-48h at 35-37°C) D->E F Determine MIC (Lowest concentration with no visible growth) E->F G cluster_pathway Ergosterol Biosynthesis Pathway and Triazole Inhibition Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Squalene epoxidase Ergosterol Ergosterol (Fungal Cell Membrane Component) Lanosterol->Ergosterol Lanosterol 14α-demethylase (CYP51) Triazoles 1,2,4-Triazole Antifungals Triazoles->Inhibition Inhibition->Lanosterol Inhibition

References

Application Notes and Protocols for the Development of Anticonvulsant Drugs Based on 1,2,4-Triazoles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of the 1,2,4-triazole scaffold in the design and development of novel anticonvulsant agents. The following sections detail the anticonvulsant activity of representative 1,2,4-triazole derivatives, standardized experimental protocols for their evaluation, and conceptual diagrams illustrating screening workflows and potential mechanisms of action.

Introduction to 1,2,4-Triazoles in Anticonvulsant Drug Discovery

The 1,2,4-triazole ring is a privileged heterocyclic scaffold in medicinal chemistry, featured in established drugs like alprazolam and triazolam.[1] Its unique physicochemical properties, including its ability to participate in hydrogen bonding and other non-covalent interactions, make it an attractive core for designing compounds that can modulate the activity of various biological targets implicated in epilepsy.[2][3] Epilepsy, a prevalent neurological disorder affecting millions worldwide, is characterized by recurrent seizures resulting from abnormal neuronal excitability.[4][5] While numerous antiepileptic drugs (AEDs) are available, a significant portion of patients suffer from pharmacoresistant epilepsy, necessitating the development of novel therapeutic agents with improved efficacy and safety profiles.[6][7]

Derivatives of 1,2,4-triazole, particularly 1,2,4-triazole-3-thiones, have emerged as a promising class of anticonvulsant candidates.[8][9] Many of these compounds have demonstrated significant anticonvulsant activity in preclinical models, with some exhibiting potency comparable to or greater than existing AEDs.[4] Their mechanism of action is often associated with the modulation of voltage-gated sodium channels (VGSCs), a key target for many established anticonvulsant drugs.[6][7]

Anticonvulsant Activity of Representative 1,2,4-Triazole Derivatives

The anticonvulsant potential of novel 1,2,4-triazole derivatives is typically assessed using a battery of standardized animal models of seizures. The most common primary screening models are the maximal electroshock (MES) test, which is indicative of activity against generalized tonic-clonic seizures, and the subcutaneous pentylenetetrazole (scPTZ) test, which suggests efficacy against absence seizures.[10][11] The 6 Hz psychomotor seizure model is employed to identify compounds effective against pharmacoresistant focal seizures.[8][9] Neurotoxicity is commonly evaluated using the rotarod test to determine the therapeutic index.

The following tables summarize the anticonvulsant activity of selected 1,2,4-triazole derivatives from the literature.

Table 1: Anticonvulsant Activity of Selected 1,2,4-Triazole Derivatives in the MES Test

CompoundStructureED₅₀ (mg/kg)TD₅₀ (mg/kg)Protective Index (PI = TD₅₀/ED₅₀)Reference
4-Butyl-5-(3-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione 4-butyl-5-(3-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione38.5Not ReportedNot Reported[4]
3-ethyl-4-(4-(pentyloxy)phenyl)-1H-1,2,4-triazol-5(4H)-one 3-ethyl-4-(4-(pentyloxy)phenyl)-1H-1,2,4-triazol-5(4H)-one26.9Not Reported11.0[4]
2-phenyl-6-(4H-1,2,4-triazol-4-yl)benzo[d]oxazole 2-phenyl-6-(4H-1,2,4-triazol-4-yl)benzo[d]oxazole29.52859.7[4]
Compound 11a 1,2,4-triazole-3-thiol derivative50.8Not ReportedNot Reported[4]
Compound 11b 1,2,4-triazole-3-thiol derivative54.8Not ReportedNot Reported[4]

Table 2: Anticonvulsant Activity of Selected 1,2,4-Triazole Derivatives in the scPTZ Test

CompoundStructureED₅₀ (mg/kg)TD₅₀ (mg/kg)Protective Index (PI = TD₅₀/ED₅₀)Reference
Compound 11a 1,2,4-triazole-3-thiol derivative76.0Not ReportedNot Reported[4]
Compound 11b 1,2,4-triazole-3-thiol derivative52.8Not ReportedNot Reported[4]
Coumarin-triazole derivative 63 Coumarin-triazole derivative 63Active at 100 mg/kgNot ReportedNot Reported[4]

Table 3: Anticonvulsant Activity of Selected 1,2,4-Triazole-3-thione Derivatives in the 6 Hz Test

CompoundStructureED₅₀ (mg/kg)TD₅₀ (mg/kg)Protective Index (PI = TD₅₀/ED₅₀)Reference
TP-10 5-(3-chlorophenyl)-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione61.1 - 169.7Not Reported5.5[8]
TP-315 5-(3-chlorophenyl)-4-hexyl-2,4-dihydro-3H-1,2,4-triazole-3-thione59.7 - 136.2Not Reported7.8[8]
TP-427 5-(3-chlorobenzyl)-4-hexyl-2,4-dihydro-3H-1,2,4-triazole-3-thione40.9 - 64.9Not Reported>24.4[8]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on standard procedures reported in the literature for preclinical anticonvulsant drug screening.

Synthesis of 4-Alkyl-5-substituted-1,2,4-triazole-3-thiones

A general synthetic route to 4,5-disubstituted-1,2,4-triazole-3-thiones involves several key steps.[12]

Protocol:

  • Esterification of Carboxylic Acids: The appropriate carboxylic acid is converted to its corresponding ester.

  • Hydrazinolysis: The ester is then reacted with hydrazine hydrate to form the corresponding hydrazide.

  • Formation of Thiosemicarbazides: The hydrazide is treated with an appropriate isothiocyanate to yield a 1,4-disubstituted thiosemicarbazide.

  • Alkaline Cyclization: The thiosemicarbazide undergoes cyclization in the presence of a base (e.g., sodium hydroxide) to form the 4,5-disubstituted-1,2,4-triazole-3-thione.[12] The product is then purified by recrystallization.

Maximal Electroshock (MES) Test in Mice

This test is a model for generalized tonic-clonic seizures and is used to identify compounds that prevent seizure spread.[9][13]

Materials:

  • Male CF-1 or C57BL/6 mice

  • Electroconvulsive therapy device with corneal electrodes

  • 0.5% tetracaine hydrochloride solution

  • 0.9% saline solution

  • Test compound and vehicle

Protocol:

  • Administer the test compound or vehicle to the mice via the desired route (e.g., intraperitoneally or orally).

  • At the time of peak effect of the drug, apply a drop of 0.5% tetracaine hydrochloride to the corneas of each mouse for local anesthesia, followed by a drop of 0.9% saline to ensure good electrical contact.[9]

  • Deliver a 60 Hz alternating current of 50 mA for 0.2 seconds through the corneal electrodes.[9]

  • Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • Abolition of the hindlimb tonic extension is considered protection.[9]

  • The ED₅₀ (the dose that protects 50% of the animals) is calculated from the dose-response data.

Subcutaneous Pentylenetetrazole (scPTZ) Test in Mice

This test is a model for absence and myoclonic seizures and identifies compounds that elevate the seizure threshold.[8][11]

Materials:

  • Male CF-1 or C57BL/6 mice

  • Pentylenetetrazole (PTZ) solution

  • Test compound and vehicle

  • Observation chambers

Protocol:

  • Administer the test compound or vehicle to the mice.

  • At the time of peak drug effect, inject a convulsive dose of PTZ (typically 85 mg/kg for CF-1 mice) subcutaneously into a loose fold of skin on the neck.[11]

  • Place each mouse in an individual observation chamber.

  • Observe the animals for 30 minutes for the presence or absence of clonic seizures (lasting for at least 5 seconds).[11]

  • The absence of clonic seizures is considered protection.

  • The ED₅₀ is determined from the dose-response data.

6 Hz Psychomotor Seizure Test in Mice

This model is used to identify compounds effective against pharmacoresistant focal seizures.[6][14]

Materials:

  • Male CF-1 mice

  • Electroconvulsive therapy device with corneal electrodes

  • 0.5% tetracaine hydrochloride solution

  • 0.9% saline solution

  • Test compound and vehicle

Protocol:

  • Administer the test compound or vehicle to the mice.

  • At the time of peak drug effect, anesthetize the corneas with 0.5% tetracaine hydrochloride and apply 0.9% saline.[6]

  • Deliver a 6 Hz electrical stimulus of 32 mA or 44 mA for 3 seconds through the corneal electrodes.[6]

  • Observe the mice for characteristic seizure behaviors such as stun, forelimb clonus, jaw clonus, and Straub tail.[6]

  • Animals that do not display these seizure behaviors are considered protected.

  • The ED₅₀ is calculated based on the dose-response relationship.

Rotarod Test for Neurotoxicity in Mice

This test assesses motor coordination and is used to determine the dose at which a compound causes neurological deficits.[10][15]

Materials:

  • Rotarod apparatus

  • Male mice

  • Test compound and vehicle

Protocol:

  • Train the mice to stay on the rotating rod at a constant speed (e.g., 4 rpm) for a set period (e.g., 1 minute).

  • Administer the test compound or vehicle.

  • At the time of peak effect, place the mice on the rotarod, which is set to accelerate (e.g., from 4 to 40 rpm over 5 minutes).[2][15]

  • Record the latency for each mouse to fall off the rotating rod.

  • A significant decrease in the latency to fall compared to the vehicle-treated group indicates neurotoxicity.

  • The TD₅₀ (the dose that causes neurotoxicity in 50% of the animals) is determined from the dose-response data.

Visualizations

The following diagrams illustrate key concepts in the development of 1,2,4-triazole-based anticonvulsant drugs.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Anticonvulsant Screening cluster_evaluation Further Evaluation cluster_outcome Outcome synthesis Synthesis of 1,2,4-Triazole Derivatives mes_test Maximal Electroshock (MES) Test synthesis->mes_test scptz_test Subcutaneous PTZ (scPTZ) Test synthesis->scptz_test six_hz_test 6 Hz Test mes_test->six_hz_test neurotoxicity Neurotoxicity (Rotarod Test) mes_test->neurotoxicity scptz_test->neurotoxicity sar_studies Structure-Activity Relationship (SAR) six_hz_test->sar_studies neurotoxicity->sar_studies moa_studies Mechanism of Action (MoA) Studies sar_studies->moa_studies lead_compound Lead Compound Identification moa_studies->lead_compound

Caption: Experimental workflow for the development of 1,2,4-triazole-based anticonvulsant drugs.

signaling_pathway triazole 1,2,4-Triazole Derivative vgsc Voltage-Gated Sodium Channel (VGSC) triazole->vgsc Binds to and modulates na_influx Reduced Na+ Influx vgsc->na_influx Leads to membrane_stabilization Neuronal Membrane Stabilization na_influx->membrane_stabilization action_potential Suppression of Repetitive Action Potentials membrane_stabilization->action_potential seizure_suppression Anticonvulsant Effect action_potential->seizure_suppression

Caption: Proposed mechanism of action for 1,2,4-triazole anticonvulsants targeting VGSCs.

sar_relationship cluster_core Core Structure cluster_substituents Substituents cluster_activity Biological Activity triazole_core 1,2,4-Triazole-3-thione Core n4_alkyl N4-Alkyl Chain (e.g., butyl to hexyl) c5_aryl C5-Aryl Group (with electron-withdrawing groups) anticonvulsant_activity Enhanced Anticonvulsant Activity n4_alkyl->anticonvulsant_activity Increases c5_aryl->anticonvulsant_activity Increases

Caption: Key structure-activity relationships for 1,2,4-triazole-3-thione anticonvulsants.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,2,4-Triazole-Based Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1,2,4-triazole-based inhibitors.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of 1,2,4-triazole inhibitors, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low or No Product Yield

Question: My reaction has resulted in a very low yield or no desired 1,2,4-triazole product. What are the potential causes and how can I improve the yield?

Answer: Low or no product yield is a common issue in 1,2,4-triazole synthesis. Several factors could be contributing to this problem. Consider the following potential causes and solutions:

  • Inadequate Reaction Conditions: Classical methods for 1,2,4-triazole synthesis, such as the Pellizzari or Einhorn-Brunner reactions, often require high temperatures and long reaction times to proceed effectively.[1] If the reaction temperature is too low or the duration is too short, the reaction may not go to completion.

    • Solution: Increase the reaction temperature and/or extend the reaction time. For thermally sensitive substrates, consider using microwave irradiation, which can significantly shorten reaction times and improve yields.[1]

  • Poor Quality of Reagents: The purity of starting materials is crucial for a successful synthesis. Impurities in reactants like hydrazines, amidines, or nitriles can lead to side reactions and a decrease in the yield of the desired product.

    • Solution: Ensure all reagents are of high purity. If necessary, purify the starting materials before use. For example, recrystallize solid reagents and distill liquid reagents.

  • Suboptimal Catalyst or Reaction Medium: The choice of catalyst and solvent can significantly impact the reaction outcome. For instance, in copper-catalyzed reactions, the specific copper salt and ligands can influence the yield and regioselectivity.[2][3][4]

    • Solution: Experiment with different catalysts and solvent systems. For example, in the synthesis of 1,3-disubstituted 1,2,4-triazoles from amidines, a copper catalyst with K₃PO₄ as a base in a solvent like DMF or DMSO has been shown to be effective.[2] Metal-free approaches using iodine or other mediators can also be explored to avoid issues with catalyst removal.[2]

  • Formation of Stable Intermediates: In some cases, the reaction may stall at an intermediate stage, preventing the formation of the final triazole ring.

    • Solution: Adjust the reaction conditions to favor the cyclization step. This could involve changing the pH, temperature, or adding a dehydrating agent to promote the intramolecular cyclization.

Issue 2: Formation of Side Products and Impurities

Question: My reaction mixture shows multiple spots on TLC, indicating the presence of side products. What are the common impurities and how can I minimize their formation?

Answer: The formation of side products is a frequent challenge. The identity of these impurities depends on the specific synthetic route employed.

  • Common Side Products:

    • In syntheses starting from hydrazine and formamide, potential byproducts include 4-amino-1,2,4-triazole.

    • The Pellizzari reaction can sometimes yield a mixture of triazole isomers if the starting materials are not symmetrical.[1]

    • Oxidative coupling of starting materials or intermediates can lead to undesired dimers or polymers.

  • Strategies to Minimize Side Products:

    • Control of Stoichiometry: Carefully control the molar ratios of the reactants to favor the desired reaction pathway.

    • Inert Atmosphere: For reactions sensitive to oxidation, conduct the synthesis under an inert atmosphere (e.g., nitrogen or argon).

    • Temperature Control: Gradual heating and maintaining a stable reaction temperature can prevent the formation of thermally induced byproducts.

    • Regioselective Synthesis: To obtain a single isomer, consider catalyst-controlled regioselective methods. For example, Ag(I) catalysis can favor the formation of 1,3-disubstituted 1,2,4-triazoles, while Cu(II) catalysis can yield 1,5-disubstituted isomers.[4]

Issue 3: Difficulty in Product Purification

Question: I am struggling to purify my 1,2,4-triazole product from the reaction mixture. What are the recommended purification techniques?

Answer: The purification of 1,2,4-triazole derivatives can be challenging due to their polarity and potential solubility in both organic and aqueous media.

  • Recommended Purification Methods:

    • Recrystallization: This is often the most effective method for purifying solid 1,2,4-triazole compounds. Common solvents for recrystallization include ethanol, ethyl acetate, and mixtures of water with organic solvents.

    • Column Chromatography: For complex mixtures or non-crystalline products, silica gel column chromatography is a standard purification technique. A gradient of a non-polar solvent (e.g., hexane or petroleum ether) and a polar solvent (e.g., ethyl acetate or acetone) is typically used for elution.

    • Acid-Base Extraction: The basic nitrogen atoms in the 1,2,4-triazole ring allow for purification through acid-base extraction. The product can be extracted into an acidic aqueous solution, washed with an organic solvent to remove non-basic impurities, and then precipitated by neutralizing the aqueous solution.

Frequently Asked Questions (FAQs)

Q1: What are the advantages of using microwave-assisted synthesis for 1,2,4-triazoles?

A1: Microwave-assisted synthesis offers several advantages over conventional heating methods for the preparation of 1,2,4-triazoles. These include significantly reduced reaction times, often from hours to minutes, and improved reaction yields.[1][5] This technique can also lead to cleaner reactions with fewer side products.[5]

Q2: How can I improve the regioselectivity of my 1,2,4-triazole synthesis?

A2: Achieving high regioselectivity is crucial when synthesizing asymmetrically substituted 1,2,4-triazoles. The choice of catalyst is a key factor. For instance, in the [3+2] cycloaddition of isocyanides with diazonium salts, using a silver(I) catalyst selectively produces 1,3-disubstituted 1,2,4-triazoles, whereas a copper(II) catalyst favors the formation of 1,5-disubstituted isomers.[2][4] The Einhorn-Brunner reaction's regioselectivity is influenced by the acidity of the acyl groups on the imide starting material.[6]

Q3: Are there any "green" or more environmentally friendly methods for synthesizing 1,2,4-triazoles?

A3: Yes, several green chemistry approaches have been developed for the synthesis of 1,2,4-triazoles. These include:

  • Solvent-free reactions: Conducting reactions without a solvent or using water as a solvent reduces the use of volatile organic compounds.

  • Metal-free catalysis: Utilizing organocatalysts or reagents like iodine avoids the use of potentially toxic and difficult-to-remove metal catalysts.[2]

  • Multicomponent reactions: These reactions combine three or more reactants in a single step, which increases efficiency and reduces waste.[7]

  • Microwave-assisted synthesis: As mentioned earlier, this method reduces energy consumption due to shorter reaction times.[1][5]

Q4: My 1,2,4-triazole inhibitor is showing poor solubility. What strategies can I use to improve it?

A4: Poor solubility is a common challenge in drug development. To improve the solubility of 1,2,4-triazole-based inhibitors, you can consider the following medicinal chemistry strategies:

  • Introduction of Polar Functional Groups: Incorporating polar groups such as hydroxyl (-OH), amino (-NH₂), or carboxylic acid (-COOH) into the molecular structure can enhance aqueous solubility.

  • Salt Formation: If the inhibitor has a basic nitrogen atom, it can be converted into a more soluble salt by reacting it with a pharmaceutically acceptable acid.

  • Prodrug Approach: A lipophilic inhibitor can be chemically modified to create a more soluble prodrug that is converted back to the active compound in the body.

  • Formulation Strategies: Utilizing formulation techniques such as co-solvents, surfactants, or complexing agents (e.g., cyclodextrins) can also improve the solubility of the final drug product.

Data Presentation

Table 1: Comparison of Conventional vs. Microwave-Assisted Pellizzari Reaction

MethodTemperature (°C)TimeYield (%)Reference
Conventional Heating>250HoursLow to Moderate[5]
Microwave Irradiation1502 hoursGood to Excellent[5]

Table 2: Catalyst Effect on Regioselectivity of 1,2,4-Triazole Synthesis

CatalystReactantsPredominant IsomerYield (%)Reference
Ag(I)Isocyanides + Diazonium Salts1,3-disubstitutedHigh[2][4]
Cu(II)Isocyanides + Diazonium Salts1,5-disubstitutedHigh[2][4]
CuCl₂Amidines + DMF1,3-disubstitutedup to 85%[3][7]

Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis of 3,5-Disubstituted-1,2,4-triazoles (Pellizzari Reaction)

This protocol is a general guideline for the microwave-assisted synthesis of 3,5-disubstituted-1,2,4-triazoles from an aromatic hydrazide and a substituted nitrile.[5]

Materials:

  • Aromatic hydrazide (1.0 eq)

  • Substituted nitrile (1.1 eq)

  • Potassium carbonate (1.1 eq)

  • n-Butanol

  • Microwave reactor

Procedure:

  • In a 20 mL microwave reaction vessel, combine the aromatic hydrazide (0.005 mol), substituted nitrile (0.0055 mol), and potassium carbonate (0.0055 mol).

  • Add 10 mL of n-butanol to the vessel.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the reaction mixture at 150 °C for 2 hours.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The precipitated 1,2,4-triazole product can be collected by filtration.

  • Wash the crude product with a small amount of cold n-butanol.

  • For further purification, recrystallize the product from ethanol.

Protocol 2: Copper-Catalyzed Synthesis of 1,3-Disubstituted-1,2,4-triazoles from Amidines

This protocol provides a general method for the synthesis of 1,3-disubstituted 1,2,4-triazoles using a copper catalyst.[2][3]

Materials:

  • Amidine hydrochloride (1.0 eq)

  • Trialkylamine, DMF, or DMSO (as the second reactant and solvent)

  • Copper catalyst (e.g., CuCl₂, 10 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 eq)

  • Oxygen (from air or as an O₂ balloon)

Procedure:

  • To a reaction flask, add the amidine hydrochloride (1.0 mmol), copper catalyst (0.1 mmol), and potassium phosphate (2.0 mmol).

  • Add the second reactant (e.g., DMF, 3 mL).

  • Stir the reaction mixture under an atmosphere of oxygen (e.g., by using an O₂ balloon or exposing it to air).

  • Heat the reaction mixture at a specified temperature (e.g., 100-120 °C) for the required time (e.g., 12-24 hours), monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Synthesis_Workflow Start Starting Materials (e.g., Hydrazides, Amidines, Nitriles) Reaction Reaction Setup - Solvent Selection - Catalyst Addition - Stoichiometry Control Start->Reaction Heating Heating - Conventional Reflux or - Microwave Irradiation Reaction->Heating Monitoring Reaction Monitoring (e.g., TLC, LC-MS) Heating->Monitoring Monitoring->Heating Incomplete Workup Reaction Work-up - Quenching - Extraction Monitoring->Workup Complete Purification Purification - Recrystallization - Column Chromatography Workup->Purification Characterization Product Characterization (e.g., NMR, MS, m.p.) Purification->Characterization FinalProduct Pure 1,2,4-Triazole Inhibitor Characterization->FinalProduct

Caption: General workflow for the synthesis of 1,2,4-triazole inhibitors.

Troubleshooting_Yield Start Low/No Product Yield Check_Conditions Check Reaction Conditions (Temp, Time) Start->Check_Conditions Optimize_Conditions Optimize Conditions: - Increase Temp/Time - Use Microwave Check_Conditions->Optimize_Conditions Suboptimal Check_Reagents Check Reagent Purity Check_Conditions->Check_Reagents Optimal Success Improved Yield Optimize_Conditions->Success Purify_Reagents Purify Starting Materials Check_Reagents->Purify_Reagents Impure Check_Catalyst Evaluate Catalyst/Solvent Check_Reagents->Check_Catalyst Pure Purify_Reagents->Success Screen_Catalysts Screen Different Catalysts and Solvents Check_Catalyst->Screen_Catalysts Ineffective Check_Intermediates Analyze for Stable Intermediates Check_Catalyst->Check_Intermediates Effective Screen_Catalysts->Success Modify_Cyclization Modify Cyclization Step (e.g., pH, Dehydrating Agent) Check_Intermediates->Modify_Cyclization Intermediate Detected Modify_Cyclization->Success

Caption: Troubleshooting flowchart for low yield in 1,2,4-triazole synthesis.

References

Technical Support Center: Purification of Substituted 1,2,4-Triazoles

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of substituted 1,2,4-triazoles.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of substituted 1,2,4-triazoles?

A1: Common impurities can include unreacted starting materials (such as amidines, hydrazides, or nitriles), partially reacted intermediates, regioisomers (in cases where the cyclization can occur in different orientations), and byproducts from side reactions. The specific impurities will depend on the synthetic route employed. For example, in copper-catalyzed reactions, residual copper salts can be a significant impurity.

Q2: My substituted 1,2,4-triazole is highly polar. What is the best way to purify it?

A2: Purification of highly polar compounds can be challenging. Standard silica gel chromatography may lead to poor separation and streaking.[1] Consider using reverse-phase chromatography (C18) or more specialized techniques like hydrophilic interaction liquid chromatography (HILIC).[2][3] For column chromatography on silica, adding a small amount of a polar solvent like methanol or an amine like triethylamine to your eluent can sometimes improve the peak shape and separation.

Q3: How can I remove residual metal catalysts (e.g., copper) from my 1,2,4-triazole product?

A3: If your synthesis involves a metal catalyst, such as in a copper-catalyzed azide-alkyne cycloaddition (CuAAC), residual metal can contaminate your product. Washing the organic solution of your product with an aqueous solution of a chelating agent like ethylenediaminetetraacetic acid (EDTA) can be effective in sequestering and removing the metal ions.

Q4: My purified 1,2,4-triazole appears as an oil, but I expect a solid. What should I do?

A4: "Oiling out" instead of crystallizing is a common issue, especially if impurities are present which can depress the melting point.[4] Try re-dissolving the oil in a minimal amount of a good solvent and then adding a poor solvent dropwise to induce precipitation. Scratching the inside of the flask with a glass rod at the liquid-air interface can also initiate crystallization. If these methods fail, consider further purification by column chromatography to remove impurities.

Troubleshooting Guides

Recrystallization

Recrystallization is a powerful technique for purifying solid compounds. However, several issues can arise.

Problem Possible Cause Troubleshooting Steps
Compound does not dissolve in the hot solvent. The solvent is not appropriate for your compound.- Try a more polar solvent. - Use a solvent mixture. Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) dropwise at an elevated temperature until the solution becomes cloudy. Then, add a few drops of the good solvent to clarify the solution before cooling.
Compound "oils out" upon cooling. - The boiling point of the solvent is higher than the melting point of your compound. - Significant impurities are present, lowering the melting point.[4] - The solution is cooling too rapidly.[4]- Use a lower-boiling point solvent. - Add more solvent to the hot solution and allow it to cool more slowly.[4] - Insulate the flask to slow down the cooling rate.[4] - If impurities are suspected, first purify by another method like column chromatography.
No crystals form upon cooling. - The solution is too dilute. - The solution is supersaturated but requires nucleation.- Boil off some of the solvent to concentrate the solution and then allow it to cool again.[4] - Scratch the inner surface of the flask with a glass rod. - Add a seed crystal of the pure compound.
Crystals are colored, but the pure compound should be colorless. - Colored impurities are trapped in the crystal lattice.- Add a small amount of activated charcoal to the hot solution, boil for a few minutes, and then filter the hot solution through celite to remove the charcoal and adsorbed impurities before cooling.

Experimental Protocol: General Recrystallization of a Substituted 1,2,4-Triazole

  • Solvent Selection: In a small test tube, add a small amount of your crude triazole product. Add a few drops of a potential recrystallization solvent (e.g., ethanol, isopropanol, ethyl acetate, or mixtures with hexane or water) and heat to boiling. A good solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: Place the crude triazole in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and swirling until the compound just dissolves.

  • Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, and then reheat to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal was used or if there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and allow them to air dry or dry in a vacuum oven.

Column Chromatography

Column chromatography is a versatile purification technique, but achieving good separation can be tricky.

Problem Possible Cause Troubleshooting Steps
Poor separation of spots on TLC. The chosen eluent system is not optimal.- If the spots are too high on the TLC plate (high Rf), the eluent is too polar. Decrease the proportion of the polar solvent. - If the spots are too low on the TLC plate (low Rf), the eluent is too nonpolar. Increase the proportion of the polar solvent. - For basic compounds like many triazoles, adding a small amount of a base (e.g., 0.1-1% triethylamine) to the eluent can reduce tailing and improve separation.
Compound streaks on the column. - The compound is too polar for the eluent. - The compound is interacting strongly with the acidic silica gel. - The column is overloaded.- Increase the polarity of the eluent. - Add a small amount of a modifier to the eluent (e.g., triethylamine for basic compounds, acetic acid for acidic compounds). - Use a less acidic stationary phase like alumina. - Use a smaller amount of crude material relative to the amount of silica gel.
The compound does not elute from the column. The eluent is not polar enough.- Gradually increase the polarity of the eluent. A gradient elution from a nonpolar to a more polar solvent system can be effective.
The compound decomposes on the column. The compound is sensitive to the acidic nature of silica gel.- Use a deactivated stationary phase (e.g., silica gel treated with triethylamine) or an alternative like alumina. - Work quickly and avoid prolonged exposure of the compound to the stationary phase.

Experimental Protocol: General Column Chromatography of a Substituted 1,2,4-Triazole

  • TLC Analysis: Develop a thin-layer chromatography (TLC) method to determine a suitable solvent system. A good solvent system will give your desired compound an Rf value of approximately 0.3-0.5 and show good separation from impurities. A common starting point is a mixture of hexane and ethyl acetate.

  • Column Packing: Pack a chromatography column with silica gel as a slurry in the initial, least polar eluent.

  • Sample Loading: Dissolve the crude triazole in a minimal amount of the eluent or a more polar solvent. If the compound is not very soluble in the eluent, it can be "dry-loaded" by adsorbing it onto a small amount of silica gel, evaporating the solvent, and then adding the dry powder to the top of the column.

  • Elution: Begin eluting the column with the solvent system determined by TLC. If necessary, the polarity of the eluent can be gradually increased (gradient elution) to elute more polar compounds.

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Isolation: Combine the pure fractions containing the desired product and remove the solvent under reduced pressure.

Acid-Base Extraction

This technique is useful for separating acidic or basic 1,2,4-triazoles from neutral impurities. Since 1,2,4-triazoles contain nitrogen atoms, they are generally basic and can be protonated by an acid.

Problem Possible Cause Troubleshooting Steps
Poor separation between organic and aqueous layers. Formation of an emulsion.- Add a small amount of brine (saturated NaCl solution) to the separatory funnel and shake gently. - Allow the mixture to stand for a longer period. - Filter the mixture through a pad of celite.
Low recovery of the triazole after extraction. - The triazole salt has some solubility in the organic layer. - Incomplete extraction from the organic layer. - Incomplete precipitation upon neutralization.- Perform multiple extractions with the aqueous acid. - Ensure the pH is sufficiently low (typically pH 1-2) to fully protonate the triazole. - After neutralization, cool the aqueous solution in an ice bath to maximize precipitation. If the product is still soluble, it may need to be extracted back into an organic solvent.
Product does not precipitate upon neutralization. The neutralized triazole is soluble in water.- After neutralizing the aqueous layer, extract the product back into an organic solvent like dichloromethane or ethyl acetate. Dry the organic layer and evaporate the solvent.

Experimental Protocol: General Acid-Base Extraction of a Substituted 1,2,4-Triazole

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent immiscible with water (e.g., dichloromethane or ethyl acetate).

  • Extraction: Transfer the solution to a separatory funnel and add an aqueous acid solution (e.g., 1M HCl). Shake the funnel vigorously, venting frequently. Allow the layers to separate.

  • Separation: Drain the lower aqueous layer (if using a denser solvent like dichloromethane) or the upper aqueous layer (if using a less dense solvent like ethyl acetate) into a clean flask. Repeat the extraction of the organic layer with fresh aqueous acid to ensure complete transfer of the basic triazole.

  • Neutralization: Cool the combined aqueous extracts in an ice bath and slowly add a base (e.g., 1M NaOH or saturated sodium bicarbonate solution) until the solution is basic (check with pH paper).

  • Isolation: If the triazole precipitates as a solid, collect it by vacuum filtration. If it separates as an oil or remains dissolved, extract the aqueous solution with an organic solvent.

  • Drying and Evaporation: Dry the organic extracts containing the purified triazole over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.

Quantitative Data Summary

The following table summarizes representative data on the purification of substituted 1,2,4-triazoles from various literature sources to provide an indication of expected yields and purity.

CompoundPurification MethodPurityYieldReference
1H-1,2,4-triazoleRecrystallization from ethyl acetate98%87.9%[5]
1H-1,2,4-triazoleDirect from melt after distillation of excess formamide93-95%92-97%[6]
4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiolRecrystallization from ethanolNot specified70.1%[4]
Substituted 1,2,4-triazoleRecrystallization from ethanolAnalytically pureGood yields[3]
N-[5-(substituted phenyl)-1H-1,2,3-triazol-1-yl]isonicotinamideRecrystallization from ethanolNot specified74.2%[4]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis synthesis Crude Substituted 1,2,4-Triazole recrystallization Recrystallization synthesis->recrystallization If solid column_chromatography Column Chromatography synthesis->column_chromatography If mixture or oil acid_base_extraction Acid-Base Extraction synthesis->acid_base_extraction If basic product and neutral impurities analysis Purity and Structure Confirmation (NMR, MS, etc.) recrystallization->analysis column_chromatography->analysis acid_base_extraction->analysis

Caption: General purification workflow for substituted 1,2,4-triazoles.

troubleshooting_recrystallization start Start Recrystallization dissolve Dissolve crude product in minimum hot solvent start->dissolve cool Cool solution dissolve->cool crystals Crystals form? cool->crystals oiling_out Oiling out? crystals->oiling_out No pure_crystals Collect Pure Crystals crystals->pure_crystals Yes troubleshoot_no_crystals Troubleshoot: - Concentrate solution - Scratch flask - Add seed crystal oiling_out->troubleshoot_no_crystals No troubleshoot_oiling_out Troubleshoot: - Add more solvent - Cool slowly - Change solvent oiling_out->troubleshoot_oiling_out Yes troubleshoot_no_crystals->cool troubleshoot_oiling_out->dissolve

Caption: Troubleshooting logic for the recrystallization of 1,2,4-triazoles.

troubleshooting_column start Start Column Chromatography tlc Develop TLC method start->tlc pack_load Pack column and load sample tlc->pack_load elute Elute with chosen solvent pack_load->elute separation Good separation? elute->separation pure_fractions Collect and combine pure fractions separation->pure_fractions Yes streaking Streaking or tailing? separation->streaking No troubleshoot_separation Troubleshoot: - Adjust eluent polarity - Add modifier (e.g., TEA) - Change stationary phase troubleshoot_separation->tlc streaking->tlc No, try new solvent system streaking->troubleshoot_separation Yes

Caption: Troubleshooting logic for column chromatography of 1,2,4-triazoles.

References

troubleshooting common issues in 1,2,4-triazole synthesis pathways

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 1,2,4-triazoles. The content is tailored for researchers, scientists, and professionals in drug development.

General Troubleshooting and FAQs

This section addresses overarching issues that can occur across various 1,2,4-triazole synthesis methods.

Question: My reaction shows multiple spots on the Thin Layer Chromatography (TLC) plate, even in the early stages. What could be the cause?

Answer: The presence of multiple spots early on can indicate several issues. Firstly, your starting materials may not be pure. It is crucial to verify the purity of your reactants before commencing the synthesis. Secondly, immediate decomposition of starting materials or intermediates under the reaction conditions could be occurring. Consider running the reaction at a lower temperature or using a milder catalyst if applicable. Finally, ensure your TLC mobile phase is optimized to provide good separation of all components.

Question: How can I effectively monitor the progress of my 1,2,4-triazole synthesis?

Answer: A combination of Thin Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy is highly effective for monitoring reaction progress.[1][2]

  • TLC: Use a suitable eluent system to track the disappearance of starting materials and the appearance of the product spot.[1] Staining with iodine or potassium permanganate can help visualize spots that are not UV-active.

  • ¹H NMR: Periodically take aliquots from the reaction mixture, remove the solvent, and dissolve the residue in a deuterated solvent. The emergence of characteristic peaks for the triazole ring protons and shifts in the signals of the substituents can provide clear evidence of product formation.[2]

Pellizzari Reaction Troubleshooting

The Pellizzari reaction involves the condensation of an amide and an acylhydrazide to form a 1,2,4-triazole. Common issues include low yields and the need for high reaction temperatures.[3][4]

Question: I am getting a very low yield in my Pellizzari reaction. How can I improve it?

Answer: Low yields in the Pellizzari reaction are a common problem, often due to the harsh reaction conditions required.[3][4] Here are several strategies to improve your yield:

  • Microwave Irradiation: Employing microwave synthesis can significantly shorten reaction times and increase yields compared to conventional heating.[4][5]

  • Solvent Choice: While often performed neat, the choice of a high-boiling point solvent can sometimes improve yields by ensuring a consistent reaction temperature.

  • Reactant Purity: Ensure both the amide and acylhydrazide are of high purity and are used in the correct stoichiometric ratio.

Question: My Pellizzari reaction is producing a mixture of triazoles. What is happening and how can I avoid this?

Answer: When the acyl groups of the amide and the acylhydrazide are different, an interchange of these groups can occur, leading to the formation of a mixture of triazoles.[6] This is a known issue with the Pellizzari reaction. To circumvent this, it is best to use an amide and acylhydrazide with identical acyl groups if your target molecule allows for a symmetrical substitution pattern. If asymmetrical substitution is required, you may need to consider an alternative synthetic route.

Optimizing Pellizzari Reaction Conditions
ParameterConventional HeatingMicrowave IrradiationExpected Outcome with Microwave
Temperature >250°C150°CLower temperature reduces side reactions.[5]
Reaction Time Long (hours to days)Short (minutes)Increased throughput and reduced energy consumption.[4]
Yield Often lowModerate to highImproved efficiency of the reaction.[4]
Experimental Protocol: Microwave-Assisted Pellizzari Reaction

This protocol is a general guideline for the synthesis of a 3,5-disubstituted-1,2,4-triazole using microwave irradiation.

  • Reactant Preparation: In a microwave reaction vessel, combine the aromatic hydrazide (0.005 mol) and the substituted nitrile (0.0055 mol) in n-butanol (10 mL).

  • Addition of Base: Add potassium carbonate (0.0055 mol) to the mixture.

  • Microwave Irradiation: Seal the vessel and subject the reaction mixture to microwave irradiation at 150°C for 2 hours.[5]

  • Work-up: After cooling, the precipitated 1,2,4-triazole is filtered.

  • Purification: The crude product can be recrystallized from ethanol to yield the pure 3,5-disubstituted-1,2,4-triazole.[5]

Safety Precaution: Microwave-assisted organic synthesis should be performed in a dedicated microwave reactor with appropriate pressure and temperature controls.

Troubleshooting Pellizzari Synthesis Workflow

PellizzariTroubleshooting start Start Pellizzari Synthesis low_yield Low Yield? start->low_yield check_purity Check Starting Material Purity start->check_purity impure_product Impure Product? low_yield->impure_product No use_microwave Use Microwave Irradiation low_yield->use_microwave Yes recrystallize Recrystallize Product impure_product->recrystallize Yes end_ok Successful Synthesis impure_product->end_ok No check_purity->low_yield optimize_temp Optimize Temperature use_microwave->optimize_temp optimize_temp->impure_product column_chrom Column Chromatography recrystallize->column_chrom column_chrom->end_ok end_fail Consider Alternative Route column_chrom->end_fail Still Impure

Caption: A workflow diagram for troubleshooting common issues in Pellizzari reactions.

Einhorn-Brunner Reaction Troubleshooting

The Einhorn-Brunner reaction synthesizes 1,2,4-triazoles from the condensation of imides with hydrazines, often resulting in a mixture of regioisomers.[7][8]

Question: My Einhorn-Brunner reaction is producing an isomeric mixture. How can I control the regioselectivity?

Answer: The formation of an isomeric mixture is a characteristic of the Einhorn-Brunner reaction when using an unsymmetrical imide.[8] The regioselectivity is influenced by the acidity of the acyl groups on the imide. The acyl group derived from the stronger carboxylic acid will preferentially be at the 3-position of the 1,2,4-triazole ring.[5] To control the regioselectivity, you can:

  • Use a Symmetrical Imide: If possible, using a symmetrical imide will result in a single product.

  • Manipulate Acyl Group Acidity: If an unsymmetrical imide is necessary, choose acyl groups with a significant difference in their corresponding carboxylic acid pKa values to favor the formation of one isomer.

Question: How can I separate the isomeric mixture obtained from my Einhorn-Brunner reaction?

Answer: Separating the regioisomers can be challenging due to their similar physical properties. The following techniques can be employed:

  • Fractional Crystallization: This is a classical method that relies on slight differences in the solubility of the isomers in a particular solvent. Experiment with a range of solvents to find one that selectively crystallizes one isomer.

  • Column Chromatography: While potentially difficult, careful optimization of the stationary and mobile phases may allow for the separation of the isomers. High-performance liquid chromatography (HPLC) may be more effective than standard column chromatography.

  • Derivatization: In some cases, the isomers can be derivatized to introduce a functional group that allows for easier separation, followed by the removal of the derivatizing group.

Troubleshooting Isomeric Mixture in Einhorn-Brunner Synthesis

EinhornBrunnerTroubleshooting start Start Einhorn-Brunner Synthesis isomeric_mixture Isomeric Mixture Observed? start->isomeric_mixture symmetrical_imide Use Symmetrical Imide if Possible isomeric_mixture->symmetrical_imide To Avoid in Future separation Separation Required isomeric_mixture->separation Yes end_single_product Single Product Obtained isomeric_mixture->end_single_product No fractional_crystallization Fractional Crystallization separation->fractional_crystallization column_chromatography Column Chromatography separation->column_chromatography derivatization Derivatization/ Separation separation->derivatization end_ok Pure Isomer Obtained fractional_crystallization->end_ok column_chromatography->end_ok derivatization->end_ok

Caption: A decision tree for addressing isomeric mixtures in Einhorn-Brunner reactions.

Modern Synthetic Methods: Copper-Catalyzed Reactions

Copper-catalyzed reactions, such as the synthesis from nitriles and hydroxylamine or from amidines, offer milder and more efficient routes to 1,2,4-triazoles.[6][9][10]

Question: My copper-catalyzed synthesis of a 1,2,4-triazole from nitriles is giving a low yield. What are the common pitfalls?

Answer: While generally efficient, copper-catalyzed syntheses can have their own set of challenges. Here are some factors to consider:

  • Catalyst Activity: The copper catalyst's oxidation state and ligands are crucial. Ensure you are using the correct copper source (e.g., Cu(OAc)₂, CuBr) and that it has not been deactivated by impurities.[9][11]

  • Base and Solvent: The choice of base and solvent can significantly impact the reaction outcome. For example, in the synthesis from amidines and nitriles, Cs₂CO₃ may be more effective than other bases.[11]

  • Atmosphere: While some copper-catalyzed reactions can be run in the open air, others may be sensitive to oxygen or moisture.[9] Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Side Reactions: The formation of byproducts, such as oxadiazoles, can compete with the desired triazole synthesis.[9] Adjusting the reaction conditions (e.g., pH, temperature) can help to favor the formation of the triazole.

Comparison of Copper-Catalyzed 1,2,4-Triazole Syntheses
Starting MaterialsCatalystBaseSolventTypical YieldReference
Amidines and NitrilesCuBrCs₂CO₃1,2-DichlorobenzeneGood to Excellent[11]
Two Nitriles and HydroxylamineCu(OAc)₂TEADMSOModerate to Good[9][10]
Amidines and TrialkylaminesCopper CatalystK₃PO₄DMFGood[12]
Experimental Protocol: Copper-Catalyzed Synthesis from Amidines and Nitriles

This protocol provides a general procedure for the synthesis of 1,3,5-trisubstituted-1,2,4-triazoles.

  • Reactant Mixture: To a reaction tube, add the amidine hydrochloride (1.0 mmol), nitrile (1.2 mmol), CuBr (0.1 mmol), and Cs₂CO₃ (2.0 mmol).

  • Solvent Addition: Add 1,2-dichlorobenzene (2.0 mL) to the tube.

  • Reaction: Seal the tube and heat the mixture at 120°C for 24 hours.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel to obtain the desired 1,2,4-triazole.

Safety Precaution: This reaction should be carried out in a well-ventilated fume hood. 1,2-dichlorobenzene is a hazardous substance.

Troubleshooting Copper-Catalyzed 1,2,4-Triazole Synthesis

CopperCatalyzedTroubleshooting start Start Cu-Catalyzed Synthesis low_yield Low Yield or No Reaction? start->low_yield check_catalyst Check Catalyst Activity and Loading low_yield->check_catalyst Yes side_products Side Products Observed? low_yield->side_products No optimize_conditions Optimize Base, Solvent, and Temperature check_catalyst->optimize_conditions inert_atmosphere Run Under Inert Atmosphere optimize_conditions->inert_atmosphere inert_atmosphere->side_products adjust_ph Adjust pH or Reaction Time side_products->adjust_ph Yes purification Purification Issues? side_products->purification No adjust_ph->purification recrystallization Recrystallization purification->recrystallization Yes end_ok Successful Synthesis purification->end_ok No chromatography Column Chromatography recrystallization->chromatography chromatography->end_ok

Caption: A step-by-step guide for troubleshooting copper-catalyzed 1,2,4-triazole syntheses.

References

optimization of reaction conditions for preparing functional triazole molecules

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of functional triazole molecules. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you overcome common challenges in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method for preparing 1,4-disubstituted 1,2,3-triazoles?

A1: The most prevalent and robust method is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][2][3][4][5] This reaction is known for its high yields, mild reaction conditions, and exceptional regioselectivity, exclusively producing the 1,4-disubstituted isomer.[6]

Q2: What are the essential components of a CuAAC reaction?

A2: A typical CuAAC reaction requires an azide, a terminal alkyne, a source of copper(I) ions, a reducing agent if starting with a copper(II) salt, and a suitable solvent. Often, a chelating ligand is used to stabilize the copper(I) catalyst and improve reaction efficiency.[3]

Q3: Why is a reducing agent like sodium ascorbate necessary when using a Copper(II) salt (e.g., CuSO₄)?

A3: The catalytically active species in the CuAAC reaction is copper(I).[3] Copper(II) salts like copper sulfate (CuSO₄) are often used because they are more stable and easier to handle than copper(I) salts. A reducing agent, most commonly sodium ascorbate, is added to the reaction mixture to reduce the Cu(II) to the active Cu(I) state in situ.[2][3]

Q4: What is the purpose of using a ligand in the reaction?

A4: Ligands, such as tris(triazolylmethyl)amine (TBTA) or sulfonated bathophenanthroline, play a crucial role in stabilizing the Cu(I) oxidation state, preventing its disproportionation and oxidation.[1][3] This stabilization enhances the catalyst's lifetime and activity, leading to higher yields and cleaner reactions, especially in complex biological applications.[1][2]

Troubleshooting Guide

Q5: My reaction has a very low yield or is not proceeding at all. What are the common causes?

A5: Low or no yield is a frequent issue with several potential causes:

  • Inactive Catalyst: The Cu(I) catalyst is highly sensitive to oxygen and can be readily oxidized to the inactive Cu(II) state.[3] Ensure your reaction is properly degassed or performed under an inert atmosphere (e.g., nitrogen or argon). If using a Cu(II) source, ensure you have added a sufficient amount of a fresh reducing agent.

  • Impure Reagents: The purity of your azide and alkyne starting materials is critical. Verify their purity by NMR or LCMS before starting the reaction.

  • Inappropriate Solvent: The choice of solvent can significantly impact reaction rates and yields. While various solvents can be used, mixtures of water with organic solvents like DMF, DMSO, or t-butanol are common and often effective.[7][8][9]

  • Insufficient Catalyst Loading: While the reaction is catalytic, extremely low catalyst concentrations may not be sufficient. For bioconjugation, Cu concentrations between 50 and 100 µM are generally recommended.[2][3] For small molecule synthesis, catalyst loading is often between 0.1 to 1.5 mol%.[10]

Q6: I am observing a significant side product, which I suspect is the homocoupling of my alkyne (a diyne). How can I minimize this?

A6: Alkyne homocoupling (the Glaser coupling) is a common side reaction catalyzed by copper ions in the presence of oxygen. To minimize this:

  • Strictly Exclude Oxygen: Perform the reaction under a robust inert atmosphere. Degas all solvents and solutions thoroughly before adding the copper catalyst.

  • Use a Ligand: A suitable copper-chelating ligand can help suppress this side reaction by stabilizing the Cu(I) catalyst.

  • Control Reagent Addition: Adding the copper catalyst last, after all other reagents have been mixed and the system has been deoxygenated, can help ensure the desired cycloaddition reaction outcompetes the homocoupling.

Q7: My final triazole product is difficult to purify. What are common impurities and how can they be removed?

A7: Common impurities include residual copper catalyst, ligands, and unreacted starting materials.

  • Copper Removal: Copper can often be removed by washing the organic extract with an aqueous solution of ammonia or EDTA, which chelates the copper ions.

  • Purification Method: Standard silica gel chromatography is typically effective for purifying triazole products.[11] If the product is an alkali metal or alkaline earth metal salt of the triazole, a purification method involving slurrying in an alcohol can be employed.[12]

  • Starting Material Removal: If starting materials are persistent, optimizing the reaction stoichiometry (e.g., using a slight excess of one reagent) can help consume the other completely, simplifying purification.

Q8: My results are inconsistent between batches. How can I improve reproducibility?

A8: Reproducibility issues in click chemistry often stem from subtle variations in reaction conditions.[13]

  • Oxygen Control: The level of oxygen exclusion is a major variable. Standardize your degassing procedure (e.g., specific duration of sparging with inert gas or number of freeze-pump-thaw cycles).

  • Reagent Quality: Use reagents from the same batch or re-purify them if they are old. Sodium ascorbate solutions, in particular, should be prepared fresh as they can degrade.

  • Temperature Control: While many reactions proceed at room temperature, some are sensitive to temperature fluctuations.[14] Using a temperature-controlled bath can improve consistency.

  • Mixing and Addition: The order and rate of reagent addition can sometimes influence the reaction outcome.[13] Standardize this process in your protocol.

Quantitative Data Summary

The following tables summarize the impact of various reaction parameters on the yield of triazole products as reported in the literature.

Table 1: Effect of Temperature on Triazole Synthesis

Alkyne SubstrateAzide SubstrateCatalyst SystemSolventTemperature (°C)Yield (%)Reference
PhenylacetyleneBenzyl AzideCuBrN/A091 (bis-triazole)[15][16]
PhenylacetyleneBenzyl AzideCuBrN/A6068[15][17]
VariousVariousCuI / NaOHMethanol-35Major (bis-triazoles)[14]
VariousVariousCuI / NaOHMethanolRefluxHigh (triazoles)[14]
NitroolefinsOrganic AzidesCopper CatalystN/A11096[15][16]

Table 2: Effect of Solvent on CuAAC Reaction Yield

Solvent SystemCatalystTemperatureYield (%)Reference
DMF/H₂O (2:1)CuSO₄ / Na-AscorbateRoom Temp93[7]
DMFCuIRoom TempModerate[9][18]
Water / Et₃NCuIRoom TempHigh (bis-triazole)[18]
Cyrene™Cu(I) Salts30 °C50-96[9]
GlycerolCuIN/AGood[19]
DMSOCs₂CO₃Room TempHigh[20]

Table 3: Effect of Catalyst System on Reaction Yield

Catalyst SystemLigand/AdditiveSolventYield (%)Reference
CuSO₄ / Na-AscorbateNoneDMF/H₂O93[7]
CuINoneMeOH/H₂O/THFExcellent[21]
Au/TiO₂ (1 mol%)NoneN/A79[10]
Au/TiO₂ (1.5 mol%)NoneN/A76[10]
Cu(OAc)₂HydrazineWaterGood[19]

Detailed Experimental Protocols

Protocol 1: General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol provides a general method for the synthesis of a 1,4-disubstituted 1,2,3-triazole from an organic azide and a terminal alkyne using CuSO₄ and sodium ascorbate.

Materials:

  • Organic azide (1.0 eq)

  • Terminal alkyne (1.0-1.2 eq)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.01-0.10 eq)

  • Sodium ascorbate (0.05-0.20 eq)

  • Solvent (e.g., 1:1 mixture of water and tert-butanol, or 2:1 DMF/H₂O)

Procedure:

  • Reagent Preparation: In a round-bottom flask or vial, dissolve the organic azide (1.0 eq) and the terminal alkyne (1.1 eq) in the chosen solvent system.

  • Degassing: Sparge the solution with an inert gas (argon or nitrogen) for 15-20 minutes to remove dissolved oxygen.

  • Catalyst Addition: In a separate vial, prepare a fresh stock solution of sodium ascorbate in water. Add the sodium ascorbate solution (e.g., 0.1 eq) to the reaction mixture, followed by the addition of the copper(II) sulfate solution (e.g., 0.05 eq). A color change is often observed.

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS). Reactions are often complete within 1 to 24 hours.

  • Work-up: Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate, CH₂Cl₂).

  • Purification: Wash the combined organic layers with brine. To remove residual copper, wash with a dilute aqueous ammonia solution. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by silica gel column chromatography to afford the desired triazole.[11]

Mandatory Visualization

Caption: General experimental workflow for a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

Troubleshooting_Guide problem problem cause cause solution solution p1 Problem: Low or No Yield c1 Is Catalyst Active? p1->c1 c2 Are Reagents Pure? p1->c2 c3 Side Products Observed? p1->c3 s1a Degas system thoroughly (Inert Atmosphere) c1->s1a No s2 Verify starting material purity via NMR / LCMS c2->s2 Unsure s3a Strictly exclude O2 to prevent homocoupling c3->s3a Yes s1b Use fresh reducing agent (e.g., Sodium Ascorbate) s1a->s1b s1c Use a stabilizing ligand s1b->s1c s3b Optimize temperature and solvent s3a->s3b

Caption: A logical troubleshooting guide for diagnosing common issues in triazole synthesis experiments.

References

Technical Support Center: Synthesis of 3-(aminomethyl)-5-methyl-4H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 3-(aminomethyl)-5-methyl-4H-1,2,4-triazole. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: A common and effective strategy involves a multi-step synthesis starting from readily available reagents. The key steps are:

  • Formation of an oxadiazole intermediate: Reaction of acetohydrazide with carbon disulfide in a basic medium to form 5-methyl-1,3,4-oxadiazole-2-thiol.

  • Conversion to a triazole precursor: This intermediate is then typically converted to a reactive precursor, such as a 3-(chloromethyl)-5-methyl-4H-1,2,4-triazole.

  • Introduction of the aminomethyl group: Finally, the chloromethyl group is displaced by an amine source, such as ammonia or a protected amine, to yield the target compound.

Q2: What are the critical parameters to control during the synthesis?

A2: Several parameters are crucial for a successful synthesis:

  • Temperature: Each reaction step has an optimal temperature range that should be carefully maintained to ensure complete reaction and minimize side products.

  • Reaction Time: Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time.

  • Purity of Reagents and Solvents: Using pure, dry reagents and solvents is critical to avoid unwanted side reactions and impurities in the final product.

  • pH Control: In steps involving basic or acidic conditions, maintaining the appropriate pH is vital for the desired reaction to proceed.

Q3: Are there any safety precautions I should be aware of?

A3: Yes, several safety precautions should be taken:

  • Carbon Disulfide: This reagent is highly flammable and toxic. All manipulations should be performed in a well-ventilated fume hood.

  • Hydrazine Hydrate: This is a corrosive and potentially explosive compound. Handle with appropriate personal protective equipment (PPE).

  • Thionyl Chloride: This is a corrosive and toxic liquid that reacts violently with water. It should be handled with extreme care in a fume hood.

  • General Precautions: Always wear appropriate PPE, including safety goggles, lab coat, and gloves, when handling any chemicals.

Troubleshooting Guide

Problem EncounteredPotential Cause(s)Recommended Solution(s)
Step 1: Formation of 5-methyl-1,3,4-oxadiazole-2-thiol
Low or no product yieldIncomplete reaction- Ensure the reaction is stirred vigorously. - Extend the reaction time and monitor by TLC. - Check the quality and stoichiometry of the base (e.g., KOH).
Decomposition of starting material- Maintain the recommended reaction temperature. Overheating can lead to decomposition.
Impure reagents- Use freshly distilled carbon disulfide and pure acetohydrazide.
Formation of a dark-colored reaction mixturePresence of impurities- Ensure all glassware is clean and dry. - Use purified solvents.
Step 2: Conversion to 3-(chloromethyl)-5-methyl-4H-1,2,4-triazole
Low yield of the chloromethyl intermediateIncomplete reaction- Ensure the thionyl chloride is fresh and of good quality. - The reaction may require refluxing for an extended period. Monitor by TLC.
Formation of byproducts- Control the reaction temperature carefully. Side reactions can occur at higher temperatures. - Use an appropriate solvent and ensure anhydrous conditions.
Difficulty in isolating the productProduct is soluble in the work-up solvent- Use a different extraction solvent. - Concentrate the reaction mixture carefully to avoid loss of a volatile product.
Step 3: Amination to this compound
Formation of multiple products (e.g., dialkylation)Excess of the chloromethyl intermediate or harsh reaction conditions- Use a molar excess of the aminating agent (e.g., ammonia). - Control the reaction temperature and time to minimize side reactions.
Incomplete reaction- Ensure the aminating agent is in excess. - The reaction may require heating or longer reaction times. Monitor by TLC.
Difficulty in purifying the final productPresence of unreacted starting material or byproducts- Use an appropriate purification technique, such as column chromatography or recrystallization. - Optimize the work-up procedure to remove impurities.

Experimental Protocols

Step 1: Synthesis of 5-methyl-1,3,4-oxadiazole-2-thiol
  • To a stirred solution of potassium hydroxide (0.12 mol) in ethanol (100 mL), add acetohydrazide (0.1 mol).

  • Cool the mixture in an ice bath and add carbon disulfide (0.15 mol) dropwise over 30 minutes.

  • After the addition is complete, stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction progress by TLC.

  • After completion, the solvent is evaporated under reduced pressure.

  • The resulting solid is dissolved in water and acidified with dilute hydrochloric acid to precipitate the product.

  • Filter the solid, wash with cold water, and dry to afford 5-methyl-1,3,4-oxadiazole-2-thiol.

ParameterValue
Reactants Acetohydrazide, Carbon Disulfide, Potassium Hydroxide
Solvent Ethanol
Temperature 0 °C to Room Temperature
Reaction Time 12-16 hours
Typical Yield 80-90%
Step 2: Synthesis of 3-(chloromethyl)-5-methyl-4H-1,2,4-triazole
  • Suspend 5-methyl-1,3,4-oxadiazole-2-thiol (0.1 mol) in thionyl chloride (50 mL).

  • Reflux the mixture for 4-6 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and carefully evaporate the excess thionyl chloride under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/ether).[1]

ParameterValue
Reactant 5-methyl-1,3,4-oxadiazole-2-thiol, Thionyl Chloride
Temperature Reflux
Reaction Time 4-6 hours
Typical Yield 70-80%
Step 3: Synthesis of this compound
  • Dissolve 3-(chloromethyl)-5-methyl-4H-1,2,4-triazole (0.05 mol) in a suitable solvent like ethanol.

  • Bubble ammonia gas through the solution or add a concentrated aqueous solution of ammonia (excess).

  • Stir the reaction mixture in a sealed vessel at room temperature or with gentle heating (40-50 °C) for 24-48 hours.

  • Monitor the reaction progress by TLC.

  • After completion, evaporate the solvent and excess ammonia under reduced pressure.

  • The crude product can be purified by column chromatography or by forming a salt (e.g., hydrochloride) and recrystallizing it.

ParameterValue
Reactants 3-(chloromethyl)-5-methyl-4H-1,2,4-triazole, Ammonia
Solvent Ethanol
Temperature Room Temperature to 50 °C
Reaction Time 24-48 hours
Typical Yield 60-70%

Visualizations

SynthesisWorkflow Start Acetohydrazide Intermediate1 5-methyl-1,3,4-oxadiazole-2-thiol Start->Intermediate1  CS2, KOH, EtOH (Step 1) Intermediate2 3-(chloromethyl)-5-methyl-4H-1,2,4-triazole Intermediate1->Intermediate2  SOCl2 (Step 2) End This compound Intermediate2->End  NH3, EtOH (Step 3)

Caption: Synthetic workflow for this compound.

TroubleshootingLogic cluster_step1 Step 1: Oxadiazole Formation cluster_step2 Step 2: Chloromethylation cluster_step3 Step 3: Amination LowYield1 Low Yield? CheckPurity1 Check Reagent Purity LowYield1->CheckPurity1 Yes CheckConditions1 Verify Temp. & Time LowYield1->CheckConditions1 Yes LowYield2 Low Yield? LowYield1->LowYield2 No CheckSOCl2 Fresh SOCl2? LowYield2->CheckSOCl2 Yes CheckReflux Adequate Reflux? LowYield2->CheckReflux Yes SideProducts Side Products? LowYield2->SideProducts No ExcessNH3 Use Excess NH3 SideProducts->ExcessNH3 Yes ControlTemp Control Temperature SideProducts->ControlTemp Yes End Successful Synthesis SideProducts->End No Start Start Synthesis Start->LowYield1

Caption: Troubleshooting decision tree for the synthesis protocol.

References

addressing stability issues of 1,2,4-triazolethiones in solution

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,2,4-triazolethione compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address common stability issues encountered during your experiments.

Troubleshooting Guide

This guide is designed to help you diagnose and resolve stability problems with your 1,2,4-triazolethione solutions.

Problem: My 1,2,4-triazolethione solution has changed color (e.g., turned yellow or brown).

  • Possible Cause: Oxidation of the thione group is a likely cause of color change. The sulfur atom in the thione group is susceptible to oxidation, which can lead to the formation of colored degradation products. Exposure to air (oxygen), light, or oxidizing agents can accelerate this process.

  • Solution:

    • Protect from Light: Store your solutions in amber vials or wrap them in aluminum foil to prevent photodegradation.

    • Inert Atmosphere: If your compound is particularly sensitive, consider preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon).

    • Avoid Oxidizing Agents: Ensure your solvents and other reagents are free from peroxides and other oxidizing impurities.

    • Lower Temperature: Store solutions at lower temperatures (e.g., 4°C or -20°C) to slow down the rate of degradation.[1]

Problem: I am observing a loss of my compound's peak and/or the appearance of new peaks in my HPLC analysis over time.

  • Possible Cause: This is a clear indication of degradation. The new peaks likely correspond to degradation products. Common degradation pathways for 1,2,4-triazolethiones include oxidation to disulfides or sulfonic acids.

  • Solution:

    • Stability Study: Perform a systematic stability study to understand the degradation kinetics. This involves analyzing your solution at different time points and under different storage conditions (e.g., room temperature vs. refrigerated, light vs. dark).

    • Identify Degradants: If you have access to a mass spectrometer (LC-MS), try to identify the mass of the new peaks. This can provide valuable clues about the degradation pathway. For example, a peak with a mass corresponding to a dimer of your starting material could indicate disulfide formation.

    • Optimize Storage Conditions: Based on your stability study, determine the optimal storage conditions (solvent, temperature, light exposure) to minimize degradation. For instance, some derivatives have shown good stability in DMSO when stored properly.[1]

Problem: I am seeing poor reproducibility in my biological assays.

  • Possible Cause: If your 1,2,4-triazolethione solution is degrading, the actual concentration of the active compound will decrease over time, leading to inconsistent results.

  • Solution:

    • Freshly Prepare Solutions: Whenever possible, prepare your solutions fresh before each experiment.

    • Use a Validated Stability-Indicating Method: Employ an HPLC method that can separate the parent compound from its degradation products. This will allow you to accurately determine the concentration of the active compound in your solution at the time of the assay.

    • Establish Solution Stability: If you need to use stock solutions, perform a short-term stability study in your chosen solvent to determine how long the solution can be stored without significant degradation. Some derivatives have been shown to be stable in mouse plasma for at least 6 hours.[1]

Frequently Asked Questions (FAQs)

Q1: What are the main factors that influence the stability of 1,2,4-triazolethiones in solution?

A1: The primary factors affecting the stability of 1,2,4-triazolethiones in solution are:

  • Oxidation: The thione group is prone to oxidation, which can be accelerated by exposure to air, light, and oxidizing agents.

  • pH: The pH of the solution can influence the rate of degradation. While generally stable, extremes in pH may promote hydrolysis or other degradation pathways.

  • Solvent: The choice of solvent can impact stability. It is important to use high-purity solvents and to be aware of potential interactions. For example, DMSO is a common solvent for these compounds, but its purity and storage are important.[1]

  • Temperature: Higher temperatures generally increase the rate of chemical degradation. Therefore, storing solutions at lower temperatures is recommended.

  • Light: Exposure to UV or even ambient light can provide the energy to initiate degradation reactions.

Q2: What are the likely degradation products of 1,2,4-triazolethiones?

A2: The most common degradation products arise from the modification of the thione group. These include:

  • Disulfides: Formed by the oxidation and dimerization of two 1,2,4-triazolethione molecules.

  • Sulfonic Acids: Resulting from the extensive oxidation of the thione group.

Q3: What are the recommended storage conditions for 1,2,4-triazolethione solutions?

A3: To maximize the stability of your 1,2,4-triazolethione solutions, we recommend the following:

  • Solvent: Use high-purity, anhydrous solvents when possible. If using aqueous buffers, prepare them fresh and consider de-gassing to remove dissolved oxygen.

  • Temperature: Store stock solutions at -20°C or -80°C for long-term storage. For short-term storage, 4°C is often sufficient.

  • Light: Always protect solutions from light by using amber vials or by wrapping containers in aluminum foil.

  • Atmosphere: For highly sensitive compounds, consider flushing the headspace of the vial with an inert gas like argon or nitrogen before sealing.

Q4: How can I monitor the stability of my 1,2,4-triazolethione compound?

A4: The best way to monitor the stability of your compound is by using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC). An ideal method should be able to separate the parent compound from all potential degradation products. By analyzing your solution over time, you can quantify the decrease in the parent compound and the increase in any degradation products.

Data Presentation

Table 1: Illustrative Example of Stability Data for a 1,2,4-Triazolethione Derivative in Different Solvents.

Disclaimer: The following data is a hypothetical example provided for illustrative purposes and may not represent the actual stability of your specific compound.

SolventTemperature (°C)Storage ConditionApparent Half-life (t½)Major Degradation Product
DMSO25Ambient Light~48 hoursOxidized Species
DMSO4Dark> 2 weeksMinor Oxidized Species
Ethanol25Ambient Light~72 hoursOxidized Species
PBS (pH 7.4)37Dark~24 hoursDisulfide Adduct

Experimental Protocols

Protocol 1: General Procedure for a Stability-Indicating RP-HPLC Method

This protocol outlines a general approach to developing a stability-indicating Reverse-Phase HPLC method for 1,2,4-triazolethiones.

  • Column Selection: A C18 column is a good starting point (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is often necessary to separate the parent compound from its more polar degradation products.

    • Solvent A: 0.1% Formic Acid or Trifluoroacetic Acid in Water.

    • Solvent B: Acetonitrile or Methanol.

    • Start with a gradient of 5-95% Solvent B over 20-30 minutes to ensure good separation.

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Detection: A photodiode array (PDA) detector is recommended to monitor the peaks at multiple wavelengths and to assess peak purity. A common detection wavelength is around 254 nm.

  • Forced Degradation Study: To validate that your method is stability-indicating, you will need to perform a forced degradation study. This involves subjecting your compound to stress conditions to intentionally generate degradation products.

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 2-4 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 1-2 hours.

    • Oxidation: 3% H₂O₂ at room temperature for 2-4 hours.

    • Thermal Degradation: Heat the solid compound at 80°C for 24 hours.

    • Photodegradation: Expose a solution of the compound to UV light (e.g., 254 nm) for 24 hours.

  • Analysis: Analyze the stressed samples by HPLC. The method is considered stability-indicating if all degradation product peaks are well-resolved from the parent compound peak.

Visualizations

degradation_pathway 1,2,4-Triazolethione 1,2,4-Triazolethione Disulfide Dimer Disulfide Dimer 1,2,4-Triazolethione->Disulfide Dimer Mild Oxidation (e.g., air, light) Sulfonic Acid Sulfonic Acid 1,2,4-Triazolethione->Sulfonic Acid Strong Oxidation (e.g., H2O2)

Caption: Potential oxidative degradation pathways of 1,2,4-triazolethiones.

troubleshooting_workflow cluster_observe Observation cluster_diagnose Diagnosis cluster_action Action Issue Stability Issue Observed (e.g., color change, new HPLC peaks) Check_Storage Review Storage Conditions (Light, Temp, Solvent) Issue->Check_Storage Analyze_Degradants Analyze by HPLC/LC-MS Issue->Analyze_Degradants Optimize_Storage Optimize Storage (Dark, Low Temp, Inert Gas) Check_Storage->Optimize_Storage Validate_Method Use Stability-Indicating Method Analyze_Degradants->Validate_Method Prepare_Fresh Prepare Solutions Fresh Optimize_Storage->Prepare_Fresh

Caption: Troubleshooting workflow for addressing stability issues.

References

Validation & Comparative

validation of the anticonvulsant activity of novel triazole derivatives

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of recent studies highlights the potential of novel triazole derivatives as effective anticonvulsant agents. These compounds have demonstrated significant efficacy in preclinical models of epilepsy, with some exhibiting superior or comparable activity to existing antiepileptic drugs.

Researchers in the field of drug development are continuously exploring new chemical entities to address the unmet needs of patients with epilepsy, a neurological disorder affecting millions worldwide.[1] Triazole derivatives have emerged as a promising class of compounds due to their diverse biological activities. This guide provides a comprehensive comparison of the anticonvulsant performance of several novel triazole derivatives, supported by experimental data from various preclinical studies.

Comparative Anticonvulsant Activity

The anticonvulsant potential of new compounds is primarily evaluated using standardized in vivo models, including the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. The MES test is a model for generalized tonic-clonic seizures, while the scPTZ test is used to identify compounds that can prevent seizures induced by the chemoconvulsant pentylenetetrazole, reflecting activity against myoclonic and absence seizures.[2][3]

The efficacy of a compound is often quantified by its median effective dose (ED50), which is the dose required to protect 50% of the animals from seizures. Neurotoxicity is assessed using tests like the rotarod test, with the median toxic dose (TD50) representing the dose at which 50% of the animals exhibit motor impairment. The protective index (PI), calculated as the ratio of TD50 to ED50, is a crucial measure of a compound's margin of safety. A higher PI value indicates a more favorable safety profile.

Below is a summary of the anticonvulsant activity of selected novel triazole derivatives from recent literature.

CompoundTestED50 (mg/kg)TD50 (mg/kg)Protective Index (PI)Reference
Compound 19 (benzo[d]oxazole containing triazole)MES11.4611.053.6[1]
scPTZ31.7611.019.3[1]
Compound 32a (3-amino-5-(4-choloro-2-phenoxyphenyl)-4H-1,2,4-triazole derivative)scPTZ1.4--[1]
Compound 68 (4-Butyl-5–(3-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione)MES38.5--[1]
TP-10 (1,2,4-triazole-3-thione derivative)6Hz61.1 - 169.7>3005.5[4]
TP-315 (1,2,4-triazole-3-thione derivative)6Hz59.7 - 136.2>3007.8[4]
TP-427 (1,2,4-triazole-3-thione derivative)6Hz40.9 - 64.9>300>24.4[4]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of these novel triazole derivatives.

Maximal Electroshock (MES) Test

The MES test is a widely used preclinical model to screen for anticonvulsant drugs effective against generalized tonic-clonic seizures.[5][6]

  • Animals: Male mice or rats are typically used.[5][7]

  • Drug Administration: The test compounds are administered intraperitoneally (i.p.) or orally (p.o.) at various doses. A vehicle control group receives the same volume of the vehicle.

  • Electrical Stimulation: At a predetermined time after drug administration (time of peak effect), an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds in mice) is delivered through corneal or ear electrodes.[5]

  • Endpoint: The presence or absence of the tonic hindlimb extension phase of the seizure is recorded.[5] Protection is defined as the abolition of this phase.[5]

  • Data Analysis: The ED50 value is calculated from the dose-response data.

Subcutaneous Pentylenetetrazole (scPTZ) Test

This test is employed to identify compounds that can protect against seizures induced by a chemoconvulsant, indicating potential efficacy against myoclonic and absence seizures.[2][8]

  • Animals: Male mice or rats are commonly used.

  • Drug Administration: The test compounds are administered, followed by a subcutaneous injection of pentylenetetrazole (PTZ) at a dose known to induce clonic seizures in a high percentage of animals (e.g., 85 mg/kg in mice).[8]

  • Observation: Animals are observed for a specific period (e.g., 30 minutes) for the presence or absence of clonic seizures lasting for at least 5 seconds.[8]

  • Endpoint: Protection is defined as the absence of clonic seizures.

  • Data Analysis: The ED50 is determined from the dose-response relationship.

Rotarod Test for Neurotoxicity

The rotarod test is a standard method to assess motor coordination and identify potential neurological deficits or sedative effects of a drug.[9][10][11][12]

  • Apparatus: A rotating rod apparatus is used, which can be set to a constant or accelerating speed.

  • Training: Animals are trained on the rotarod for a set period before the test day.

  • Test Procedure: After drug administration, mice or rats are placed on the rotating rod. The latency to fall off the rod is recorded.[10]

  • Endpoint: A shortened time spent on the rod compared to vehicle-treated animals indicates motor impairment.

  • Data Analysis: The TD50, the dose at which 50% of the animals fail the test, is calculated.

Proposed Mechanisms of Action

The anticonvulsant activity of many triazole derivatives is believed to be mediated through various mechanisms. One of the prominent proposed mechanisms is the enhancement of GABAergic inhibition. Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. Some triazole derivatives may act by binding to the benzodiazepine (BZD) binding site on the GABAA receptor, potentiating the effect of GABA.[1] Another proposed mechanism involves the blockade of voltage-gated sodium channels (VGSCs), which are crucial for the initiation and propagation of action potentials.[1] By blocking these channels, the compounds can prevent the spread of seizures.

Visualizing Experimental and Logical Frameworks

To better understand the workflow of anticonvulsant drug screening and the proposed mechanism of action, the following diagrams are provided.

Anticonvulsant_Screening_Workflow cluster_preclinical Preclinical Screening Start Novel Triazole Derivatives MES Maximal Electroshock (MES) Test Start->MES scPTZ Subcutaneous PTZ (scPTZ) Test Start->scPTZ Rotarod Rotarod Test (Neurotoxicity) Start->Rotarod ED50_MES Determine ED50 (MES) MES->ED50_MES ED50_scPTZ Determine ED50 (scPTZ) scPTZ->ED50_scPTZ TD50 Determine TD50 Rotarod->TD50 PI Calculate Protective Index (PI) ED50_MES->PI ED50_scPTZ->PI TD50->PI Lead Lead Compound Identification PI->Lead

Caption: Workflow for the preclinical screening of novel anticonvulsant triazole derivatives.

Proposed_Anticonvulsant_Mechanism cluster_gaba GABAergic Pathway cluster_vgsc Sodium Channel Pathway Triazole Triazole Derivative GABA_R GABAA Receptor Triazole->GABA_R enhances VGSC Voltage-Gated Sodium Channel Triazole->VGSC blocks Cl_Influx Increased Cl- Influx GABA_R->Cl_Influx Hyperpolarization Neuronal Hyperpolarization Cl_Influx->Hyperpolarization Inhibition Enhanced Neuronal Inhibition Hyperpolarization->Inhibition Anticonvulsant_Effect Anticonvulsant Effect Inhibition->Anticonvulsant_Effect Na_Influx Reduced Na+ Influx VGSC->Na_Influx AP_Propagation Decreased Action Potential Propagation Na_Influx->AP_Propagation Seizure_Spread Reduced Seizure Spread AP_Propagation->Seizure_Spread Seizure_Spread->Anticonvulsant_Effect

Caption: Proposed mechanisms of anticonvulsant action for novel triazole derivatives.

Conclusion

The presented data underscores the significant potential of novel triazole derivatives as a new generation of anticonvulsant drugs. Several compounds have demonstrated potent activity in established preclinical models, with some exhibiting high protective indices, suggesting a wide therapeutic window. Further investigation into the structure-activity relationships and mechanisms of action of these compounds is warranted to optimize their efficacy and safety profiles for potential clinical development. The detailed experimental protocols and visual frameworks provided in this guide serve as a valuable resource for researchers dedicated to the discovery and development of innovative treatments for epilepsy.

References

A Comparative Analysis of the Antimicrobial Efficacy of Novel 1,2,4-Triazole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The pervasive threat of antimicrobial resistance necessitates the urgent development of novel therapeutic agents. Among the myriad of heterocyclic compounds explored, 1,2,4-triazole derivatives have emerged as a particularly promising class, demonstrating a broad spectrum of antimicrobial activities.[1][2] This guide provides a comparative overview of the antimicrobial efficacy of various 1,2,4-triazole derivatives, supported by experimental data from recent studies.

Quantitative Antimicrobial Efficacy: A Comparative Summary

The antimicrobial potential of synthesized compounds is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of an agent that inhibits the visible growth of a microorganism. The following table summarizes the MIC values of several recently developed 1,2,4-triazole derivatives against a panel of clinically relevant bacterial and fungal strains.

Compound ID/SeriesTarget MicroorganismMIC (µg/mL)Reference CompoundMIC (µg/mL) of Ref.Reference
Nalidixic acid-based 1,2,4-triazole-3-thione derivatives (1a-g) Pseudomonas aeruginosa16Norfloxacin-[3]
Ofloxacin-1,2,4-triazole analogues (13) Staphylococcus aureus, Staphylococcus epidermidis, Bacillus subtilis, Escherichia coli0.25 - 1Ofloxacin0.25 - 1[3]
Clinafloxacin-triazole hybrids (14) Gram-positive and Gram-negative bacteria0.25 - 32Ciprofloxacin-[3]
4-amino-5-aryl-4H-1,2,4-triazole derivatives (15) E. coli, B. subtilis, P. aeruginosa, P. fluoroscens5Ceftriaxone-[3]
Thione-substituted triazole (17) Bacillus subtilis- (equipotent to ampicillin)Ampicillin-[3]
Phenylpiperazine-triazole-fluoroquinolone hybrids (9) E. coli, Y. pseudotuberculosis, P. aeruginosa, E. faecalis, S. aureus, B. cereus, M. smegmatis0.12 - 1.95--[3]
1,2,4-Triazole-3-thiol derivatives Various bacteria3.12 - 25--[4]
4-(substituted ethanoyl)amino-3-mercapto-5-(4-nitro)phenyl-1,2,4-triazoles (NU-1 to NU-15) S. aureus, P. aeruginosa, E. coli, B. subtilis, Candida albicans, Aspergillus niger, Fusarium oxysporum---[5]
4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives (5b, 5c, 5d, 5e, 5m, 5n) Microsporum gypseumSuperior to KetoconazoleKetoconazole-[6]
4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol derivative Staphylococcus aureusSuperior to StreptomycinStreptomycin-[6]
Fused 1,2,4-triazolo[3,4-b][2][3][4]thiadiazines (39c, 39h) E. coli, P. aeruginosa3.125--[7]
1-(2-(2,4-difluorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propyl)-4-substituted derivatives (6) Candida albicans0.0625 - 1--[7]
Triazole-oxadiazole derivatives (22i) C. albicans, C. glabrataEquipotent to KetoconazoleKetoconazole-[7]
Quinoline based benzothiazolyl-1,2,4-triazoles (23f, 23j) Candida albicans6.25Fluconazole12.5[7]

Experimental Protocols

The determination of antimicrobial efficacy of 1,2,4-triazole derivatives generally follows standardized methodologies. Below are detailed protocols for the commonly employed broth microdilution and agar disk diffusion methods.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[4]

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium to a specific turbidity, typically corresponding to a concentration of 10^5 to 10^6 colony-forming units (CFU)/mL.

  • Serial Dilution of Test Compounds: The 1,2,4-triazole derivatives are serially diluted in a 96-well microtiter plate containing the broth medium to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized microbial suspension. Positive (microorganism and broth) and negative (broth only) controls are included.

  • Incubation: The microtiter plates are incubated under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria and 28°C for 48-72 hours for fungi).

  • Determination of MIC: The MIC is recorded as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Agar Disk Diffusion Method

This method is a qualitative or semi-quantitative technique used to assess the susceptibility of a microorganism to a particular antimicrobial agent.[5]

  • Preparation of Agar Plates: A suitable agar medium is poured into sterile Petri dishes and allowed to solidify.

  • Inoculation: The surface of the agar is uniformly inoculated with a standardized suspension of the test microorganism.

  • Application of Disks: Sterile filter paper disks impregnated with a known concentration of the 1,2,4-triazole derivative are placed on the surface of the inoculated agar.

  • Incubation: The plates are incubated under appropriate conditions.

  • Measurement of Inhibition Zone: The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (the area around the disk where microbial growth is inhibited).

Visualizing Experimental and Mechanistic Pathways

To better illustrate the processes involved in the evaluation and the mechanism of action of these compounds, the following diagrams are provided.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Antimicrobial Screening cluster_analysis Data Analysis synthesis Synthesis of 1,2,4-Triazole Derivatives characterization Structural Characterization (IR, NMR, Mass Spec) synthesis->characterization prep_inoculum Preparation of Microbial Inoculum characterization->prep_inoculum broth_dilution Broth Microdilution Assay prep_inoculum->broth_dilution disk_diffusion Agar Disk Diffusion Assay prep_inoculum->disk_diffusion mic_determination MIC Value Determination broth_dilution->mic_determination zone_inhibition Zone of Inhibition Measurement disk_diffusion->zone_inhibition sar_analysis Structure-Activity Relationship (SAR) Analysis mic_determination->sar_analysis zone_inhibition->sar_analysis signaling_pathway acetyl_coa Acetyl-CoA squalene Squalene acetyl_coa->squalene lanosterol Lanosterol squalene->lanosterol enzyme Lanosterol 14α-demethylase lanosterol->enzyme ergosterol Ergosterol membrane Fungal Cell Membrane ergosterol->membrane Integration triazole 1,2,4-Triazole Derivative triazole->enzyme Inhibition enzyme->ergosterol Biosynthesis

References

structure-activity relationship studies of 1,2,4-triazole carboxamides

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the structure-activity relationships (SAR) of 1,2,4-triazole carboxamides reveals their potential across various therapeutic areas, including oncology, infectious diseases, and neurology. The versatility of the 1,2,4-triazole scaffold allows for molecular modifications that significantly influence biological activity, making it a privileged structure in medicinal chemistry.[1][2] This guide compares the performance of different 1,2,4-triazole carboxamide derivatives, supported by experimental data, to provide researchers, scientists, and drug development professionals with a clear overview of the current SAR landscape.

Anticancer Activity of 1,2,4-Triazole Carboxamides

The 1,2,4-triazole nucleus is a key component in several anticancer agents.[3] Research indicates that the antiproliferative effects of 1,2,4-triazole carboxamides can be modulated by substitutions at various positions on the triazole ring and the carboxamide nitrogen. Studies have shown that introducing specific alkyl or aryl groups can lead to potent cytotoxic activity in various cancer cell lines.[4][5] For instance, n-decyloxymethyl derivatives of 1,2,4-triazole-3-carboxamide have demonstrated the ability to induce leukemia cell death at low micromolar concentrations.[4] Molecular docking studies suggest that some of these compounds may act by inhibiting translation initiation through interference with eIF4E assembly.[4] Other derivatives have been designed as aromatase inhibitors or tubulin polymerization inhibitors, indicating diverse mechanisms of action.[3][6]

Table 1: Anticancer Activity of Selected 1,2,4-Triazole Carboxamide Derivatives
CompoundSubstituentsCancer Cell LineIC50 (µM)Reference
11g 1-n-DecyloxymethylCCRF-SB (Leukemia)20.3[4]
6g 5-n-DecyloxymethylCCRF-SB (Leukemia)26.5[4]
4e 5-(4-chlorophenyl)A-549 (Lung)1.05[5]
4m 5-(4-bromophenyl)A-549 (Lung)1.12[5]
7d 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl)propan-1-one derivativeHela (Cervical)< 12[3]
10a 1,4-diphenyl-2-(1H-1,2,4-triazol-1-yl)butane-1,4-dione derivativeHela (Cervical)< 12[3]
78j Diaryl-1,2,4-triazole-caffeic acid hybridA549 (Lung)6.78-9.05[7]
Experimental Protocol: MTT Assay for Cytotoxicity

The in vitro cytotoxic activity of synthesized compounds is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[3][4]

  • Cell Culture: Human cancer cell lines (e.g., A549, Hela, MCF-7) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 5×10³ to 1×10⁴ cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The test compounds are dissolved in DMSO to create stock solutions and then diluted with culture medium to various concentrations. The cells are treated with these concentrations and incubated for a specified period (e.g., 24, 48, or 72 hours).[4] A control group is treated with DMSO-containing medium only.

  • MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 4 hours.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals formed by viable cells.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting a dose-response curve.

Diagram: Anticancer Drug Discovery Workflow

cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_sar Optimization cluster_advanced Advanced Evaluation start Design of 1,2,4-Triazole Carboxamide Library synth Chemical Synthesis start->synth purify Purification & Characterization (NMR, HRMS) synth->purify invitro In Vitro Cytotoxicity (e.g., MTT Assay) purify->invitro selectivity Selectivity Testing (Normal vs. Cancer Cells) invitro->selectivity sar Structure-Activity Relationship (SAR) Analysis selectivity->sar lead_opt Lead Optimization sar->lead_opt lead_opt->synth Iterative Design moa Mechanism of Action (e.g., Docking, Western Blot) lead_opt->moa invivo In Vivo Studies (Animal Models) moa->invivo

Caption: Workflow for Synthesis and Evaluation of Anticancer 1,2,4-Triazole Carboxamides.

Antimicrobial Activity of 1,2,4-Triazole Carboxamides

The 1,2,4-triazole moiety is present in several clinically used antifungal agents.[1] SAR studies on 1,2,4-triazole carboxamides have explored their potential as novel antibacterial and antifungal agents. The antimicrobial spectrum and potency are highly dependent on the nature of the substituents. For example, certain 1-alkyl/aryloxymethyl derivatives have shown bacteriostatic activity against Gram-positive bacteria like Micrococcus luteus and moderate activity against Gram-negative bacteria such as Pseudomonas aeruginosa.[4] Hybrid molecules, combining the 1,2,4-triazole carboxamide core with other pharmacophores like fluoroquinolones, have yielded compounds with excellent activity against a broad range of pathogens.[8]

Table 2: Antimicrobial Activity of Selected 1,2,4-Triazole Carboxamide Derivatives
CompoundSubstituentsMicroorganismMIC (µg/mL)Reference
11i 1-(p-Tolyloxymethyl)M. luteus100[4]
11c 1-(n-Butoxymethyl)P. aeruginosa100[4]
Hybrid 9 5-oxo-1,2,4-triazole-fluoroquinolone hybridE. coli0.12 - 1.95[8]
Hybrid 9 5-oxo-1,2,4-triazole-fluoroquinolone hybridS. aureus0.12 - 1.95[8]
Ofloxacin Analogue 13 1,2,4-triazole derivative of ofloxacinS. aureus0.25 - 1[8]
T5 Schiff base derivativeP. aeruginosa12.3 µM[9]
Experimental Protocol: Broth Microdilution Method for MIC Determination

The minimum inhibitory concentration (MIC) is determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).

  • Inoculum Preparation: Bacterial or fungal strains are cultured on appropriate agar plates. A few colonies are transferred to a sterile saline solution, and the turbidity is adjusted to match the 0.5 McFarland standard, corresponding to approximately 1-2 × 10⁸ CFU/mL for bacteria.

  • Compound Dilution: The test compounds are dissolved in DMSO and serially diluted in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi).

  • Inoculation: The prepared microbial inoculum is further diluted and added to each well, resulting in a final concentration of about 5 × 10⁵ CFU/mL.

  • Controls: Positive (microbes with no compound) and negative (broth only) controls are included on each plate. A standard antibiotic (e.g., Ciprofloxacin, Fluconazole) is used as a reference.[9]

  • Incubation: The plates are incubated at 35-37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Diagram: Antimicrobial Screening Workflow

cluster_primary Primary Screening cluster_secondary Secondary Screening cluster_safety Safety & SAR compound Synthesized 1,2,4-Triazole Carboxamide Derivatives strain Panel of Microbial Strains (Gram+, Gram-, Fungi) compound->strain mic MIC Determination (Broth Microdilution) strain->mic mbc MBC/MFC Determination mic->mbc Active Compounds sar SAR Analysis mic->sar Inactive Compounds time_kill Time-Kill Kinetics Assay mbc->time_kill toxicity Cytotoxicity Assay (e.g., on HEK-293 cells) time_kill->toxicity toxicity->sar

Caption: General workflow for the antimicrobial evaluation of novel compounds.

Anticonvulsant Activity of 1,2,4-Triazole Carboxamides

The 1,2,4-triazole ring is a key pharmacophore for anticonvulsant activity.[10] SAR studies have identified several structural requirements for potent activity. These often include an aryl binding site, a hydrogen-bonding domain, and an electron donor group.[11] The anticonvulsant potential of 1,2,4-triazole carboxamides is typically evaluated in rodent models using the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, which represent generalized tonic-clonic and myoclonic seizures, respectively.[10][11] Compounds with a 4-butyl-5-(3-chlorophenyl) substitution on a 1,2,4-triazole-3-thione core have shown strong activity in the MES test.[10]

Table 3: Anticonvulsant Activity of Selected 1,2,4-Triazole Derivatives
CompoundTest ModelED50 (mg/kg)Neurotoxicity (TD50, mg/kg)Protective Index (PI = TD50/ED50)Reference
68 MES38.5>300>7.8[10]
77 MES30>300>10[10]
105 MES19.7>400>20.3[12]
12 MES8.80176.0320.0[12]
TP-427 6Hz Seizure40.9 - 64.9>1000>24.4[13]
6g MES301003.33[11]
6h scPTZ1003003.0[11]
Experimental Protocol: Maximal Electroshock (MES) Test

The MES test is a standard preclinical model for identifying compounds effective against generalized tonic-clonic seizures.

  • Animals: Adult mice or rats are used for the study.

  • Compound Administration: Test compounds are typically administered intraperitoneally (i.p.) or orally (p.o.) at various doses. A vehicle control group is also included.

  • Time Interval: The test is conducted at a predetermined time after compound administration, corresponding to the time of peak effect (e.g., 30 min or 60 min).

  • Electrical Stimulation: A short electrical stimulus (e.g., 50 mA for mice, 0.2 s duration) is delivered through corneal or ear-clip electrodes.

  • Endpoint: The endpoint of the test is the observation of the tonic hindlimb extension phase of the seizure. The absence of this phase is defined as protection.

  • Data Analysis: The median effective dose (ED50), the dose required to protect 50% of the animals from the seizure, is calculated using probit analysis. Neurotoxicity is often assessed concurrently using the rotarod test to determine the TD50, and a Protective Index (PI = TD50/ED50) is calculated to evaluate the margin of safety.[12]

Diagram: Anticonvulsant Screening Logic

start Administer Compound to Animal Model mes_test MES Test (Tonic-Clonic) start->mes_test scptz_test scPTZ Test (Myoclonic) start->scptz_test result_mes Protection? mes_test->result_mes result_scptz Protection? scptz_test->result_scptz neurotox Rotarod Test (Neurotoxicity) result_mes->neurotox Yes result_mes->neurotox ed50 Calculate ED50 result_mes->ed50 Yes result_mes->ed50 result_scptz->neurotox Yes result_scptz->neurotox result_scptz->ed50 Yes result_scptz->ed50 pi_calc Calculate PI neurotox->pi_calc ed50->pi_calc

Caption: Decision logic for preclinical anticonvulsant drug screening.

References

A Comparative Guide to the In Vitro Antiradical Activity of 1,2,4-Triazole-3-thiol Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the in vitro antiradical activity of various 1,2,4-triazole-3-thiol derivatives, offering valuable insights for researchers, scientists, and professionals in drug development. The information is compiled from recent studies, presenting quantitative data, detailed experimental protocols, and visual workflows to facilitate understanding and further research in the field of antioxidant chemistry.

The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including antioxidant properties.[1][2] The presence of a thiol group at the 3-position of the triazole ring is often associated with potent antiradical activity, making these compounds a subject of significant scientific interest.[3] This guide focuses on their ability to scavenge free radicals, a key process in mitigating oxidative stress implicated in numerous pathological conditions.

Comparative Antiradical Activity

The antiradical efficacy of 1,2,4-triazole-3-thiol derivatives is commonly evaluated using stable free radicals such as 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS). The scavenging activity is typically expressed as the half-maximal inhibitory concentration (IC50), where a lower value indicates higher potency.

The following tables summarize the IC50 values of various 1,2,4-triazole-3-thiol derivatives from different studies, compared against standard antioxidants.

Table 1: DPPH Radical Scavenging Activity of 1,2,4-Triazole-3-thiol Derivatives

CompoundSubstituentsIC50 (µM)Reference CompoundIC50 (µM)Reference
4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol (AT)Phenyl at C5, Amino at N41300 ± 200Ascorbic Acid-[4][5]
4-amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol (AP)4-pyridyl at C5, Amino at N42200 ± 100Ascorbic Acid-[4][5]
Unspecified derivative-21.23 ± 8.51--[5]
Compound T3-34.38 µg/mlAscorbic acid35.44 µg/ml[6]
Compound T2-34.83 µg/mlAscorbic acid35.44 µg/ml[6]
Compound GPhenol group7.12 ± 2.32 µg/mLBHA-[7]
4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiolThiophen-2-ylmethyl at C5, Amino at N4Most active in series (88.89% inhibition at 1 mM)--[8][[“]]
Compound 8bAlkoxy moiety49.4Trolox-[10]

Table 2: ABTS Radical Cation Scavenging Activity of 1,2,4-Triazole-3-thiol Derivatives

CompoundSubstituentsIC50 (µM)Reference CompoundIC50 (µM)Reference
Unspecified derivative-15.32 ± 1.85--[5]

Note: Direct comparison of IC50 values between different studies should be done with caution due to variations in experimental conditions.

The data consistently demonstrates that the antioxidant potential of these derivatives is significantly influenced by the nature of the substituents on the triazole ring. For instance, compounds with electron-donating groups have been shown to exhibit enhanced antioxidant capacity.[4][5] Several derivatives have displayed antiradical activity comparable to or even exceeding that of standard antioxidants like ascorbic acid and butylated hydroxyanisole (BHA).[6][7][11]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. The following are generalized protocols for the most common in vitro antiradical activity assays, based on descriptions from multiple sources.

DPPH Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.[5]

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol or Ethanol

  • Test compounds (1,2,4-triazole-3-thiol derivatives)

  • Standard antioxidant (e.g., Ascorbic acid, Trolox)

  • 96-well microplate or cuvettes

  • Spectrophotometer

Procedure:

  • Preparation of DPPH solution: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol or ethanol. The solution should have an absorbance of approximately 1.0 at 517 nm.

  • Preparation of test solutions: Prepare a series of dilutions of the test compounds and the standard antioxidant in the same solvent.

  • Reaction: Add a specific volume of the test compound solution (e.g., 100 µL) to a specific volume of the DPPH solution (e.g., 100 µL) in a microplate well or cuvette.

  • Incubation: Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the DPPH solution without the test compound, and Abs_sample is the absorbance of the reaction mixture.

  • IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the blue-green ABTS radical cation (ABTS•+). The reduction of ABTS•+ by the antioxidant results in a loss of color, which is monitored spectrophotometrically.[5]

Materials:

  • 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (ABTS)

  • Potassium persulfate

  • Phosphate buffered saline (PBS) or ethanol

  • Test compounds

  • Standard antioxidant

  • Spectrophotometer

Procedure:

  • Preparation of ABTS•+ solution: Prepare a stock solution of ABTS (e.g., 7 mM) and potassium persulfate (e.g., 2.45 mM) in water. Allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.

  • Dilution of ABTS•+ solution: Dilute the stock solution with PBS or ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of test solutions: Prepare a series of dilutions of the test compounds and the standard antioxidant.

  • Reaction: Add a small volume of the test compound solution (e.g., 10 µL) to a larger volume of the diluted ABTS•+ solution (e.g., 1 mL).

  • Incubation: Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: Calculate the percentage of inhibition as described for the DPPH assay.

  • IC50 Determination: Determine the IC50 value from the concentration-inhibition curve.

Visualizing the Experimental Workflow

To provide a clear overview of the evaluation process, the following diagram illustrates the typical workflow for assessing the antiradical activity of 1,2,4-triazole-3-thiol derivatives.

G cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis cluster_comparison Comparison & Conclusion prep_compounds Prepare Test Compound Solutions mixing Mix Compounds/Standards with Radical Solution prep_compounds->mixing prep_standards Prepare Standard Antioxidant Solutions prep_standards->mixing prep_reagents Prepare DPPH/ABTS Radical Solutions prep_reagents->mixing incubation Incubate in Dark at Room Temperature mixing->incubation measurement Measure Absorbance (Spectrophotometry) incubation->measurement calc_inhibition Calculate % Inhibition measurement->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve det_ic50 Determine IC50 Value plot_curve->det_ic50 compare_activity Compare Activity of Derivatives & Standards det_ic50->compare_activity conclusion Draw Structure-Activity Relationship Conclusions compare_activity->conclusion

Caption: Workflow for in vitro antiradical activity evaluation.

Structure-Activity Relationship Insights

The mechanism of antiradical activity for these compounds is believed to involve the donation of a hydrogen atom from the thiol (-SH) or amino (-NH2) group to the free radical, thereby neutralizing it. The antiradical potential is therefore closely linked to the ease with which this hydrogen atom can be abstracted.

G cluster_mechanism Antiradical Scavenging Mechanism Triazole 1,2,4-Triazole-3-thiol Derivative (R-SH) Radical Free Radical (X•) Triazole_Radical Triazole Thiyl Radical (R-S•) Triazole->Triazole_Radical H• donation Scavenged Neutralized Radical (XH) Radical->Scavenged H• acceptance

Caption: Hydrogen atom donation mechanism.

Studies have indicated that the presence of electron-donating groups on the 1,2,4-triazole ring can enhance the antiradical activity.[5] These groups can increase the electron density on the sulfur and nitrogen atoms, facilitating the donation of a hydrogen atom. Conversely, electron-withdrawing groups may decrease the antioxidant capacity.[5] This provides a rational basis for the design of novel and more potent antioxidant agents based on the 1,2,4-triazole-3-thiol scaffold.

References

A Comparative Guide to the Synthesis of Triazoles: Classical vs. Microwave-Assisted Methods

Author: BenchChem Technical Support Team. Date: November 2025

The synthesis of triazoles, a cornerstone in medicinal chemistry and drug development, has traditionally been accomplished through classical heating methods. However, the advent of microwave-assisted organic synthesis (MAOS) has offered a compelling alternative, promising accelerated reaction times and improved yields. This guide provides a detailed comparison of these two synthetic approaches, supported by experimental data, to aid researchers in selecting the optimal method for their specific needs.

Performance Comparison: A Quantitative Overview

Microwave irradiation has demonstrated significant advantages over conventional heating in the synthesis of triazoles, primarily by dramatically reducing reaction times and often increasing product yields. This is attributed to the efficient and uniform heating of the reaction mixture by microwaves, which directly interact with polar molecules, leading to rapid temperature increases.[1][2]

EntryProductClassical MethodMicrowave-Assisted MethodReference
Time Yield (%) Time
14-(benzylideneamino)-3-(1-(2-fluoro-[1,1′-biphenyl]-4-yl)ethyl)-1H-1,2,4-triazole-5(4H)-thione derivatives290 min7810-25 min
23-aryl-4-arylmethylideneamino-4,5-dihydro-1H-1,2,4-triazol-5-one derivativesNot specifiedNot specified5 min
31,3,5-trisubstituted-1,2,4-triazoles> 4.0 hoursNot specified1 min
4Fluorinated 1,2,4-triazole derivatives> 24.0 hours< 510 min
56-aryl-3-substituted 5H-1,2,4-triazolo[4,3-b][1][2][3]triazoles36-72 times longer than MWLower36-72 times faster than conventional
6Benzotriazole derivatives5-6 hours65Not specified
71,2,3-triazole derivatives (CuI catalyzed)8 hoursNot specified12 min

The Underlying Principles: A Tale of Two Heating Methods

The fundamental difference between classical and microwave-assisted synthesis lies in the mechanism of energy transfer.

Classical heating relies on conventional methods like oil baths or heating mantles, where heat is transferred to the reaction mixture through conduction and convection. This process is often slow and can lead to uneven temperature distribution within the reaction vessel, potentially causing the formation of byproducts.[1][4]

Microwave-assisted synthesis , on the other hand, utilizes microwave irradiation to directly heat the reactants and solvent. Polar molecules in the reaction mixture absorb microwave energy, leading to rapid and uniform heating throughout the bulk of the material.[1][2] This localized superheating can accelerate reaction rates and improve product purity.[1]

Experimental Protocols: A Step-by-Step Guide

The following are generalized experimental protocols for the synthesis of 1,2,3-triazoles via a copper(I)-catalyzed 1,3-dipolar cycloaddition (Click Chemistry), illustrating both classical and microwave-assisted approaches.

Classical Synthesis Protocol

Materials:

  • Terminal alkyne

  • Organic azide

  • Copper(I) iodide (CuI)

  • Solvent (e.g., DMF:H₂O mixture)

Procedure:

  • To a solution of the terminal alkyne and organic azide in a suitable solvent mixture (e.g., DMF:H₂O, 1:3), add a catalytic amount of CuI.[5]

  • Heat the reaction mixture at a specified temperature (e.g., 80 °C) for several hours (e.g., 8 hours).[5]

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into crushed ice.[5]

  • Filter the resulting solid, wash with water, and dry.

  • Purify the crude product by column chromatography using a suitable eluent system (e.g., hexane and ethyl acetate).[5]

Microwave-Assisted Synthesis Protocol

Materials:

  • Terminal alkyne

  • Organic azide

  • Copper(I) iodide (CuI)

  • Solvent (e.g., DMF:H₂O mixture)

Procedure:

  • In a microwave-safe reaction vessel, combine the terminal alkyne, organic azide, and a catalytic amount of CuI in a suitable solvent mixture (e.g., DMF:H₂O, 1:3).[5]

  • Seal the vessel and place it in a microwave reactor.

  • Expose the reaction mixture to microwave irradiation at a specified power (e.g., 180 W) for a short duration (e.g., 12 minutes).[5]

  • Monitor the reaction temperature using the instrument's IR sensor.

  • After the reaction is complete (monitored by TLC), cool the vessel to room temperature.

  • Pour the reaction mixture into crushed ice.[5]

  • Filter the precipitated solid, wash with water, and dry.

  • Purify the crude product by column chromatography.[5]

Visualizing the Workflow

The following diagrams illustrate the logical flow of both the classical and microwave-assisted synthesis of triazoles.

Classical_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Reactants & Solvent Catalyst Add Catalyst Reactants->Catalyst Heating Conventional Heating (hours) Catalyst->Heating Monitoring Monitor by TLC Heating->Monitoring Quenching Quench Reaction Monitoring->Quenching Extraction Extraction/Filtration Quenching->Extraction Purification Column Chromatography Extraction->Purification Product Final Product Purification->Product

Caption: Workflow for the classical synthesis of triazoles.

Microwave_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Reactants & Solvent in MW Vessel Catalyst Add Catalyst Reactants->Catalyst MW_Irradiation Microwave Irradiation (minutes) Catalyst->MW_Irradiation Monitoring Monitor by TLC MW_Irradiation->Monitoring Quenching Quench Reaction Monitoring->Quenching Extraction Extraction/Filtration Quenching->Extraction Purification Column Chromatography Extraction->Purification Product Final Product Purification->Product

References

Fused 1,2,4-Triazole Heterocyclic Derivatives: A Comparative Guide to Their Biological Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Fused 1,2,4-triazole heterocyclic derivatives have emerged as a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. This guide provides a comparative analysis of their antimicrobial, anticancer, and anti-inflammatory properties, supported by experimental data and detailed methodologies.

Antimicrobial Activity

Fused 1,2,4-triazole derivatives, particularly those fused with thiadiazole or thiadiazine rings, have shown significant potential as antimicrobial agents.[1][2] Their mechanism of action often involves the inhibition of essential microbial enzymes or disruption of cell wall synthesis.

Comparative Antimicrobial Activity of Fused 1,2,4-Triazole Derivatives
Compound ClassTest OrganismMIC (µg/mL)Reference CompoundMIC (µg/mL)
1,2,4-Triazolo[3,4-b][1][2][3]thiadiazinesE. coli3.125Gentamycin-
P. aeruginosa3.125Gentamycin-
S. aureus1.56 - 100Gentamycin-
B. cereus1.56 - 100Gentamycin-
Clinafloxacin-1,2,4-triazole hybridsGram-positive & Gram-negative bacteria0.25 - 32Clinafloxacin-
Nalidixic acid-based 1,2,4-triazolo[3,4-b][1][2][3]thiadiazolesP. aeruginosa16Streptomycin2 - 15

*MIC: Minimum Inhibitory Concentration. Data compiled from multiple studies.[2][4]

Anticancer Activity

The anticancer potential of fused 1,2,4-triazole derivatives is a rapidly growing area of research. These compounds have been shown to induce apoptosis, inhibit key signaling pathways involved in cell proliferation, and overcome drug resistance.[5][6][7]

Comparative Anticancer Activity of Fused 1,2,4-Triazole Derivatives
Compound ClassCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
[1][3][8]Triazolo[1,5-a]pyridinylpyridinesHCT-116, U-87 MG, MCF-70.82 - 1.82--
1,2,4-Triazolo[4,3-a]quinoxalinesVarious (60 cell lines)1.80 - 5.55--
1,2,4-Triazolo[3,4-a]phthalazinesMGC-803, EC9706, HeLa, MCF-71.7 - 124.55-Fluorouracil-
Thiazolo[3,2-b][1][3][8]-triazolesVarious1.37 (Mean GI50)Doxorubicin1.13 (GI50)

*IC50: Half-maximal inhibitory concentration; GI50: Growth inhibitory concentration. Data compiled from multiple studies.[7][9][10]

Anti-inflammatory Activity

Fused 1,2,4-triazole derivatives have demonstrated notable anti-inflammatory effects, primarily through the inhibition of pro-inflammatory enzymes and cytokines.[1][3]

Comparative Anti-inflammatory Activity of Fused 1,2,4-Triazole Derivatives
Compound ClassAssay% Inhibition of EdemaReference Compound% Inhibition of Edema
1,2,4-Triazolo[3,4-b][1][2][3]thiadiazole derivatives of phenothiazineCarrageenan-induced paw edema (3h & 5h)Potent activity observed for specific derivativesIndomethacin-
3,6-Disubstituted-7H-1,2,4-triazolo[3,4-b][1][2][3]thiadiazinesCarrageenan-induced paw edemaSignificant activity observed for specific derivatives--

*Data compiled from multiple studies.[1][11]

Experimental Protocols

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method determines the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.

  • Preparation of Microbial Inoculum: Bacterial strains are cultured in a suitable broth medium (e.g., Mueller-Hinton Broth) overnight at 37°C. The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard.

  • Serial Dilution: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate to achieve a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anticancer Activity Assay: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the fused 1,2,4-triazole derivatives and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT solution is added to each well and the plates are incubated for 3-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is calculated from the dose-response curve.[12]

Anti-inflammatory Activity Assay: Carrageenan-Induced Paw Edema in Rats

This in vivo model is used to evaluate the acute anti-inflammatory activity of compounds.

  • Animal Acclimatization: Rats are acclimatized to the laboratory conditions before the experiment.

  • Compound Administration: The test compounds or a reference drug (e.g., indomethacin) are administered orally or intraperitoneally.

  • Induction of Edema: After a specific period, a sub-plantar injection of carrageenan solution is administered into the right hind paw of the rats.

  • Measurement of Paw Volume: The paw volume is measured at different time intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.

  • Calculation of Inhibition: The percentage inhibition of edema is calculated by comparing the paw volume of the treated groups with the control group.

Signaling Pathways and Experimental Workflows

Fused 1,2,4-triazole derivatives exert their biological effects by modulating various cellular signaling pathways.

experimental_workflow cluster_antimicrobial Antimicrobial Activity cluster_anticancer Anticancer Activity cluster_antiinflammatory Anti-inflammatory Activity A1 Bacterial Culture A2 Broth Microdilution A1->A2 A3 MIC Determination A2->A3 B1 Cancer Cell Culture B2 MTT Assay B1->B2 B3 IC50 Determination B2->B3 C1 Animal Model C2 Carrageenan Injection C1->C2 C3 Paw Edema Measurement C2->C3

Experimental Workflow for Biological Property Validation.

Apoptosis Induction Pathway

Many fused 1,2,4-triazole derivatives induce apoptosis in cancer cells by targeting key proteins in the apoptotic cascade, such as the Bcl-2 family proteins and caspases.[5][6]

apoptosis_pathway Fused 1,2,4-Triazole Fused 1,2,4-Triazole Bcl-2 Bcl-2 Fused 1,2,4-Triazole->Bcl-2 Inhibits Bax Bax Fused 1,2,4-Triazole->Bax Activates Mitochondrion Mitochondrion Bcl-2->Mitochondrion Inhibits release of Cytochrome c Bax->Mitochondrion Promotes release of Cytochrome c Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Caspase-9 Caspase-9 Cytochrome c->Caspase-9 Activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 Activates Apoptosis Apoptosis Caspase-3->Apoptosis

Simplified Apoptosis Induction Pathway.

PI3K/Akt Signaling Pathway Inhibition

The PI3K/Akt pathway is crucial for cell survival and proliferation, and its inhibition is a key strategy in cancer therapy. Certain fused 1,2,4-triazoles have been shown to target this pathway.[7][13]

PI3K_Akt_pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 Akt Akt PIP3->Akt Activates Cell Survival & Proliferation Cell Survival & Proliferation Akt->Cell Survival & Proliferation Promotes Fused 1,2,4-Triazole Fused 1,2,4-Triazole Fused 1,2,4-Triazole->Akt Inhibits

PI3K/Akt Signaling Pathway Inhibition.

NF-κB Signaling Pathway Inhibition

The NF-κB pathway plays a critical role in inflammation. Fused 1,2,4-triazoles can exert anti-inflammatory effects by inhibiting this pathway.[14][15]

NFkB_pathway Inflammatory Stimuli Inflammatory Stimuli IKK IKK Inflammatory Stimuli->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates NF-κB NF-κB IκBα->NF-κB Releases Nucleus Nucleus NF-κB->Nucleus Translocates to Fused 1,2,4-Triazole Fused 1,2,4-Triazole Fused 1,2,4-Triazole->IKK Inhibits Inflammatory Gene Expression Inflammatory Gene Expression Nucleus->Inflammatory Gene Expression Promotes

NF-κB Signaling Pathway Inhibition.

References

A Tale of Two Isomers: Unraveling the Efficacy of 1,2,3-Triazole and 1,2,4-Triazole Derivatives in Drug Design

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Comparison for Researchers and Drug Development Professionals

The triazole nucleus, a five-membered heterocyclic ring containing three nitrogen atoms, has emerged as a privileged scaffold in medicinal chemistry. Its two primary isomers, 1,2,3-triazole and 1,2,4-triazole, serve as the foundation for a vast array of derivatives with diverse and potent biological activities. This guide provides a comprehensive comparison of the efficacy of these two isomeric series in drug design, with a focus on their anticancer and antimicrobial properties. By presenting quantitative data, detailed experimental protocols, and elucidating their mechanisms of action through signaling pathway diagrams, we aim to equip researchers and drug development professionals with the critical information needed to navigate the selection and design of triazole-based therapeutics.

At a Glance: Comparative Efficacy

Both 1,2,3-triazole and 1,2,4-triazole derivatives have demonstrated significant potential in various therapeutic areas. The choice between these scaffolds often depends on the specific biological target and the desired pharmacological profile. The following sections will delve into the specific activities, presenting a curated collection of experimental data to facilitate a direct comparison.

Anticancer Activity: A Comparative Analysis

Derivatives of both triazole isomers have been extensively investigated for their potential as anticancer agents. Their mechanisms of action are varied, ranging from the induction of apoptosis and cell cycle arrest to the inhibition of key enzymes and proteins involved in cancer progression, such as tubulin and epidermal growth factor receptor (EGFR).

1,2,3-Triazole Derivatives in Oncology

The "click chemistry" accessibility of the 1,4-disubstituted 1,2,3-triazole ring has led to an explosion in the synthesis and evaluation of its derivatives as anticancer agents.[1] These compounds have shown remarkable potency against a variety of cancer cell lines.

1,2,4-Triazole Derivatives in Oncology

The 1,2,4-triazole moiety is a cornerstone of several clinically approved drugs and continues to be a fertile ground for the discovery of novel anticancer agents.[2] These derivatives have exhibited a broad spectrum of activity against numerous human cancer cell lines.

Table 1: Comparative Anticancer Activity (IC₅₀ Values in µM) of Selected Triazole Derivatives

Compound Type Derivative Cancer Cell Line IC₅₀ (µM) Reference
1,2,3-Triazole Tetrahydrocurcumin derivative (4g)HCT-116 (Colon)1.09 ± 0.17
Tetrahydrocurcumin derivative (4g)A549 (Lung)45.16 ± 0.92
Phosphonate derivative (8)HT-1080 (Fibrosarcoma)15.13[3]
Amino acid conjugate (7)HepG2 (Liver)<10[4]
1,2,4-Triazole Pyridine derivative (TP6)B16F10 (Melanoma)41.12[5]
N-arylated acetamide (7f)HepG2 (Liver)16.782[6]
Propane-1-one derivative (7e)MCF-7 (Breast)4.7[7]
Propane-1-one derivative (7e)HeLa (Cervical)2.9[7]

Antimicrobial Activity: A Battle Against Resistance

The rise of antimicrobial resistance has created an urgent need for new therapeutic agents. Both 1,2,3-triazole and 1,2,4-triazole derivatives have shown significant promise in combating a wide range of pathogenic microbes, including bacteria and fungi.

1,2,3-Triazole Derivatives as Antimicrobial Agents

While often highlighted for their anticancer potential, 1,2,3-triazole derivatives also possess notable antimicrobial properties, with some compounds exhibiting potent activity against various bacterial and fungal strains.

1,2,4-Triazole Derivatives as Antimicrobial Agents

The 1,2,4-triazole scaffold is a well-established pharmacophore in the field of antimicrobial agents, with several clinically used antifungal drugs incorporating this ring system.[8] Research continues to uncover new derivatives with broad-spectrum antibacterial and antifungal activities.

Table 2: Comparative Antimicrobial Activity (MIC Values in µg/mL) of Selected Triazole Derivatives

Compound Type Derivative Microorganism MIC (µg/mL) Reference
1,2,3-Triazole Glycoside derivative (5)Staphylococcus aureus5 (within 10 min)[9]
Glycoside derivative (5)Pseudomonas aeruginosa5 (within 15 min)[9]
Sulfadiazine-ZnO hybridKlebsiella pneumoniae (carbapenem-resistant)2 - 18[10]
1,2,4-Triazole Ofloxacin analogue (13)Staphylococcus aureus0.25 - 1[8]
Ofloxacin analogue (13)Escherichia coli0.25 - 1[8]
Phenylpiperazine hybrid (9)Escherichia coli0.12 - 1.95[8]
Phenylpiperazine hybrid (9)Staphylococcus aureus0.12 - 1.95[8]

Mechanisms of Action: Visualizing the Pathways

Understanding the molecular mechanisms by which these triazole derivatives exert their therapeutic effects is crucial for rational drug design and optimization. The following diagrams, generated using the DOT language, illustrate some of the key signaling pathways and experimental workflows involved.

anticancer_apoptosis Triazole Derivative Triazole Derivative Bcl-2 Bcl-2 Triazole Derivative->Bcl-2 Inhibition Bax Bax Triazole Derivative->Bax Activation Mitochondrion Mitochondrion Bcl-2->Mitochondrion Inhibits Bax->Mitochondrion Promotes release of Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Caspase-9 Caspase-9 Cytochrome c->Caspase-9 Activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 Activates Apoptosis Apoptosis Caspase-3->Apoptosis

Figure 1: Intrinsic Apoptosis Pathway Induced by Triazole Derivatives.

anticancer_cell_cycle Triazole Derivative Triazole Derivative CDK/Cyclin Complex CDK/Cyclin Complex Triazole Derivative->CDK/Cyclin Complex Inhibition G1 Phase G1 Phase CDK/Cyclin Complex->G1 Phase Blocks progression to S G2/M Phase G2/M Phase CDK/Cyclin Complex->G2/M Phase Blocks progression Cell Cycle Arrest Cell Cycle Arrest G1 Phase->Cell Cycle Arrest S Phase S Phase G2/M Phase->Cell Cycle Arrest

Figure 2: Cell Cycle Arrest Mechanism of Triazole Derivatives.

experimental_workflow cluster_Anticancer Anticancer Activity cluster_Antimicrobial Antimicrobial Activity Cancer Cell Culture Cancer Cell Culture Compound Treatment Compound Treatment Cancer Cell Culture->Compound Treatment MTT Assay MTT Assay Compound Treatment->MTT Assay IC50 Determination IC50 Determination MTT Assay->IC50 Determination Bacterial/Fungal Culture Bacterial/Fungal Culture Serial Dilution Serial Dilution Bacterial/Fungal Culture->Serial Dilution Broth Microdilution Broth Microdilution Serial Dilution->Broth Microdilution MIC Determination MIC Determination Broth Microdilution->MIC Determination

Figure 3: General Experimental Workflow for Efficacy Testing.

Detailed Experimental Protocols

To ensure the reproducibility and validation of the cited data, this section provides detailed methodologies for the key experiments used to assess the efficacy of the triazole derivatives.

Anticancer Activity: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.[11][12]

Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 × 10³ to 1 × 10⁴ cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: The following day, the medium is replaced with fresh medium containing various concentrations of the triazole derivatives. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After incubation, MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 3-4 hours. During this time, viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the compound concentration.

Antimicrobial Activity: Broth Microdilution Method

The broth microdilution method is a standard procedure used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[13][14]

Protocol:

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium to a specific turbidity, corresponding to a known colony-forming unit (CFU)/mL.

  • Serial Dilution: The triazole derivatives are serially diluted in a 96-well microtiter plate containing the appropriate broth medium to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized microbial suspension. A positive control (broth and inoculum without the compound) and a negative control (broth only) are included.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria, 28-35°C for 24-48 hours for fungi).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density using a microplate reader.

Mechanism of Action: Western Blotting for Apoptosis Markers

Western blotting is used to detect specific proteins in a sample and can be employed to investigate the induction of apoptosis by analyzing the expression levels of key apoptotic proteins.

Protocol:

  • Cell Lysis: Cancer cells, treated with the triazole derivative for a specific time, are harvested and lysed using a suitable lysis buffer containing protease and phosphatase inhibitors to extract total proteins.

  • Protein Quantification: The total protein concentration in the lysates is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) based on their molecular weight.

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: The membrane is blocked with a solution (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with a primary antibody specific for the apoptotic protein of interest (e.g., cleaved Caspase-3, Bax, Bcl-2).

  • Secondary Antibody Incubation: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.

  • Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system. The intensity of the bands corresponds to the protein expression level.

Mechanism of Action: Flow Cytometry for Cell Cycle Analysis

Flow cytometry is a powerful technique to analyze the cell cycle distribution of a cell population.[5]

Protocol:

  • Cell Preparation: Cancer cells are treated with the triazole derivative for a defined period. Both attached and floating cells are collected to include apoptotic cells.

  • Fixation: The cells are washed and fixed, typically with cold 70% ethanol, which permeabilizes the cell membrane.

  • Staining: The fixed cells are stained with a fluorescent DNA-binding dye, such as propidium iodide (PI), in the presence of RNase to ensure that only DNA is stained.

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. The intensity of the fluorescence from each cell is proportional to its DNA content.

  • Data Analysis: The data is presented as a histogram, showing the number of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content. An accumulation of cells in a particular phase suggests a cell cycle arrest at that point.

Conclusion

Both 1,2,3-triazole and 1,2,4-triazole derivatives represent highly versatile and promising scaffolds in the quest for novel therapeutics. This guide has provided a comparative overview of their efficacy in anticancer and antimicrobial applications, supported by quantitative data and detailed experimental protocols. While both isomers have yielded potent compounds, the specific choice of scaffold will ultimately be guided by the therapeutic target, desired mechanism of action, and the synthetic accessibility of the derivatives. The continued exploration and functionalization of these remarkable heterocyclic systems hold immense potential for the future of drug discovery.

References

A Comparative Guide to the Bioactivity of 1,2,4-Triazoles: An Amalgamation of Computational and Experimental Validations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This guide provides a comparative analysis of 1,2,4-triazole derivatives, focusing on their anticancer and antifungal properties. It integrates computational predictions with experimental data to offer a comprehensive overview for researchers in drug discovery and development.

Anticancer Activity of 1,2,4-Triazole Derivatives

The development of novel anticancer agents is a critical area of research. 1,2,4-triazole derivatives have emerged as a promising class of compounds, with many exhibiting potent cytotoxic effects against various cancer cell lines.[1] Computational studies, particularly molecular docking, have been instrumental in elucidating their mechanism of action and guiding the design of more effective drug candidates.[2]

Computational and Experimental Data Comparison

The following table summarizes the computationally predicted binding affinities and experimentally determined cytotoxic activities (IC50 values) of selected 1,2,4-triazole derivatives against different cancer cell lines and protein targets.

Compound IDTarget ProteinComputational MethodPredicted Binding Affinity (kcal/mol)Cancer Cell LineExperimental IC50 (µM)Reference
1 AromataseMolecular Docking-9.96--[3]
1 TubulinMolecular Docking-7.54--[3]
Bet-TZ1 ---A375 (Melanoma)22.41[4]
Bet-TZ3 ---A375 (Melanoma)34.34[4]
TP6 ---B16F10 (Murine Melanoma)41.12[5]
7e --Hela2.9[6]
7e --MCF-74.7[6]
10a --Hela5.6[6]
10a --MCF-76.43[6]
12c --EAC0.55[7]
12g --EAC0.62[7]
11d VEGFR-2Molecular Docking-PANC10.17[8]
7f c-kit tyrosine kinaseMolecular Docking-176.749HepG216.782 µg/mL[9]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[10][11]

Materials:

  • 96-well plates

  • Cancer cell lines

  • Complete cell culture medium

  • 1,2,4-triazole derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)[12]

  • Solubilization solution (e.g., 0.1 N HCl in isopropanol or DMSO)[12]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of approximately 5,000 cells/well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.[12]

  • Compound Treatment: Treat the cells with various concentrations of the 1,2,4-triazole derivatives. Include a vehicle control (DMSO) and a positive control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[12]

  • Formazan Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Read the absorbance at a wavelength of 565-570 nm using a microplate reader.[11][12]

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

Antifungal Activity of 1,2,4-Triazole Derivatives

1,2,4-triazoles are a well-established class of antifungal agents, with many commercially available drugs belonging to this family. Their primary mechanism of action is the inhibition of lanosterol 14α-demethylase, a key enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.

Computational and Experimental Data Comparison

The following table presents a comparison of computationally predicted binding affinities and experimentally determined antifungal activities (MIC values) of various 1,2,4-triazole derivatives.

Compound IDTarget EnzymeComputational MethodPredicted Binding AffinityFungal StrainExperimental MIC (µg/mL)Reference
39c ---E. coli3.125[1]
39h ---P. aeruginosa3.125[1]
6a ---C. albicans<0.008 - 1[13]
6h ---C. albicans<0.008 - 1[13]
7c ---C. albicans<0.008 - 1[13]
4a ---C. albicans0.39[13]
9h ---Various fungi3.125[13]
6b 14α-demethylaseMolecular Docking-C. glabrata0.97[14]
6i 14α-demethylaseMolecular Docking-C. glabrata0.97[14]
6j 14α-demethylaseMolecular Docking-C. glabrata0.97[14]
5k FgCYP51Molecular Docking-F. graminearum1.22[15]
Experimental Protocol: Broth Microdilution Method for Antifungal Susceptibility Testing

The broth microdilution method is a standard procedure for determining the minimum inhibitory concentration (MIC) of an antifungal agent.[16][17] This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines with some modifications.[16]

Materials:

  • 96-well microtiter plates

  • Fungal strains

  • RPMI-1640 medium buffered with MOPS

  • 1,2,4-triazole derivatives (dissolved in DMSO)

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Prepare a standardized fungal inoculum suspension according to CLSI guidelines. The final concentration in each well should be between 0.5 x 10³ and 2.5 x 10³ cells/mL.[16]

  • Serial Dilutions: Prepare two-fold serial dilutions of the 1,2,4-triazole derivatives in the 96-well plate.[16]

  • Inoculation: Add 100 µL of the fungal inoculum to each well.[18]

  • Incubation: Incubate the plates at 35°C for 24-48 hours.[19]

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% or ≥80%) compared to the growth control.[20] The growth can be assessed visually or by reading the optical density at 492 nm.[18]

Visualizing the Drug Discovery Workflow

The following diagrams illustrate the general workflows for computational and experimental validation of 1,2,4-triazole bioactivity.

cluster_comp Computational Workflow Virtual Screening Virtual Screening Molecular Docking Molecular Docking Virtual Screening->Molecular Docking ADME/T Prediction ADME/T Prediction Molecular Docking->ADME/T Prediction Lead Identification Lead Identification ADME/T Prediction->Lead Identification

Caption: A typical computational drug discovery workflow.

cluster_exp Experimental Workflow Synthesis Synthesis In vitro Bioassays In vitro Bioassays Synthesis->In vitro Bioassays Data Analysis Data Analysis In vitro Bioassays->Data Analysis Validated Hit Validated Hit Data Analysis->Validated Hit

Caption: A standard experimental validation workflow.

Signaling Pathway Example: Inhibition of Ergosterol Biosynthesis

The antifungal activity of many 1,2,4-triazoles is attributed to their inhibition of the ergosterol biosynthesis pathway, a critical process for fungal cell membrane integrity.

Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Lanosterol 14-alpha-demethylase Lanosterol 14-alpha-demethylase Lanosterol->Lanosterol 14-alpha-demethylase Ergosterol Ergosterol Fungal Cell Membrane Fungal Cell Membrane Ergosterol->Fungal Cell Membrane Lanosterol 14-alpha-demethylase->Ergosterol Disrupted Cell Membrane Disrupted Cell Membrane Lanosterol 14-alpha-demethylase->Disrupted Cell Membrane 1,2,4-Triazole 1,2,4-Triazole 1,2,4-Triazole->Lanosterol 14-alpha-demethylase Inhibits

Caption: Inhibition of ergosterol biosynthesis by 1,2,4-triazoles.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of 3-(Aminomethyl)-5-methyl-4H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals handling 3-(Aminomethyl)-5-methyl-4H-1,2,4-triazole, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to facilitate the safe management of this chemical waste.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate safety measures. The following table summarizes the key personal protective equipment (PPE) and handling precautions as recommended by safety data sheets for similar triazole compounds.

Precaution CategorySpecific RecommendationsCitations
Eye/Face Protection Wear safety glasses with side-shields or chemical goggles.[1][2]
Skin Protection Wear appropriate protective gloves and clothing to prevent skin exposure.[1][3][4]
Respiratory Protection Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[1]
General Hygiene Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.[3][4]
Handling Avoid breathing dust, fume, gas, mist, vapors, or spray. Use only outdoors or in a well-ventilated area.[3][4]
Storage Store in a well-ventilated place. Keep container tightly closed. Store locked up.[3]

Step-by-Step Disposal Protocol

The primary directive for the disposal of this compound is to entrust it to a licensed and approved waste disposal facility[3][4]. The following steps outline a general procedure for managing this chemical waste in a laboratory setting.

1. Waste Identification and Classification:

  • Characterize the waste stream containing this compound.

  • Determine if it is mixed with other chemicals, which may affect its hazard classification.

  • Consult local, state, and federal regulations to determine if the waste is classified as hazardous. The Resource Conservation and Recovery Act (RCRA) in the United States governs hazardous waste management[5].

2. Segregation and Collection:

  • Collect waste this compound in a designated, properly labeled, and sealed container.

  • Do not mix with incompatible materials. Strong oxidizing agents are noted as incompatible with some triazole derivatives[4].

  • The container should be in good condition and suitable for storing chemical waste.

3. On-site Storage:

  • Store the waste container in a designated, secure, and well-ventilated area, away from heat and sources of ignition[4].

  • Storage should be temporary and for the purpose of accumulating a sufficient quantity for disposal[5].

4. Arrange for Professional Disposal:

  • Contact a licensed hazardous waste disposal company.

  • Provide the disposal company with a comprehensive description of the waste, including its chemical composition and any known hazards. A Safety Data Sheet (SDS) should be made available.

5. Recommended Disposal Methods:

  • Incineration: For nitrogen-containing organic compounds like this triazole, incineration in a chemical incinerator equipped with an afterburner and scrubber is a common disposal method[1][2]. This process must be managed carefully to control the emission of nitrogen oxides (NOx)[6][7].

  • Hazardous Waste Landfill: If incineration is not feasible, disposal in a permitted hazardous waste landfill is another option[8][9]. These landfills are engineered with protective liners and leachate collection systems to prevent environmental contamination[9][10][11]. The waste may require treatment to meet land disposal restrictions before it can be landfilled[5].

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G cluster_prep Preparation & Collection cluster_storage On-site Management cluster_disposal Professional Disposal cluster_methods Disposal Methods A Identify & Classify Waste B Segregate & Collect in Labeled Container A->B C Store in Secure, Ventilated Area B->C D Contact Licensed Disposal Company C->D E Provide Waste Information (SDS) D->E F Transport to Approved Facility E->F G Incineration (with NOx control) F->G Preferred Method H Hazardous Waste Landfill (meeting LDRs) F->H Alternative Method

Caption: Logical workflow for the disposal of chemical waste.

Experimental Protocols

By adhering to these guidelines, researchers and scientists can ensure the safe and environmentally compliant disposal of this compound, thereby upholding the highest standards of laboratory safety and chemical handling.

References

Essential Safety and Operational Guidance for 3-(Aminomethyl)-5-methyl-4H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Specific safety data for 3-(Aminomethyl)-5-methyl-4H-1,2,4-triazole is limited. The following guidance is based on best practices for handling similar aminotriazole compounds and should be supplemented by a thorough risk assessment conducted by qualified personnel before commencing any work.

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The procedures outlined are designed to ensure user safety and proper disposal.

Personal Protective Equipment (PPE)

Consistent with handling chemicals of unknown toxicity and the general guidance for aminotriazoles, a comprehensive PPE strategy is mandatory. The following table summarizes the recommended PPE.

Body Part Personal Protective Equipment Specifications and Rationale
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use and change them frequently, or immediately upon known or suspected contact with the chemical.[1]
Eyes Safety gogglesProvide protection against splashes.[2][3][4] Must be worn at all times in the laboratory.
Face Face shieldTo be worn in addition to safety goggles when there is a significant risk of splashing.[4][5]
Body Laboratory coat or chemical-resistant suitA lab coat is the minimum requirement. For larger quantities or when generating dust, a chemical-resistant suit may be necessary.[2][5]
Respiratory NIOSH/MSHA approved respiratorUse a respirator if there is a risk of inhaling dust, especially when handling the solid compound outside of a fume hood.[6]
Feet Closed-toe shoesRequired for all laboratory work to protect against spills.

Handling and Operational Protocol

All handling of this compound should occur in a well-ventilated area, preferably within a certified chemical fume hood.

Experimental Workflow:

  • Preparation:

    • Ensure the work area is clean and uncluttered.

    • Confirm that an eyewash station and safety shower are readily accessible.[7]

    • Don all required PPE as specified in the table above.

  • Weighing and Transfer:

    • If the compound is a solid, handle it in a manner that minimizes dust generation.[8]

    • Use a spatula to carefully transfer the desired amount of the chemical.

    • If possible, weigh the compound directly into the reaction vessel.

  • Reaction Setup:

    • Perform all reactions within a chemical fume hood.

    • Ensure all glassware is properly secured.

  • Post-Reaction:

    • Quench the reaction carefully if necessary.

    • Clean all equipment thoroughly after use.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation:

    • All solid waste contaminated with the compound (e.g., gloves, weigh boats, paper towels) should be placed in a designated, sealed hazardous waste container.

    • Liquid waste containing the compound should be collected in a separate, clearly labeled hazardous waste container.

  • Disposal Procedure:

    • Dispose of all waste through your institution's environmental health and safety (EHS) office.

    • Do not pour any waste containing this compound down the drain.[6]

    • Follow all local, state, and federal regulations for hazardous waste disposal.[8]

Emergency Procedures

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[7][9][10] Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9][11] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air.[9][10] If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[9] Seek immediate medical attention.

  • Spill:

    • Evacuate the area.

    • Wear appropriate PPE, including respiratory protection.

    • For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[6][9]

    • For large spills, contact your institution's EHS office immediately.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup & Disposal Phase prep_ppe Don Appropriate PPE prep_area Prepare Work Area in Fume Hood prep_ppe->prep_area Proceed weigh Weigh Compound prep_area->weigh Proceed transfer Transfer to Reaction Vessel weigh->transfer Proceed react Perform Reaction transfer->react Proceed decontaminate Decontaminate Glassware & Surfaces react->decontaminate Reaction Complete segregate Segregate Waste decontaminate->segregate Proceed dispose Dispose via EHS segregate->dispose Proceed

Caption: Workflow for Safe Handling and Disposal.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.